molecular formula C5H9N3O3 B605813 Azido-PEG1-acid

Azido-PEG1-acid

货号: B605813
分子量: 159.14 g/mol
InChI 键: JKOVLUVEHHGAEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-azidoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVLUVEHHGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-acid: A Versatile Bifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal azide group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This unique architecture provides researchers with orthogonal reactive handles for the sequential and controlled conjugation of different molecules. The azide group allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid can be readily coupled with primary amines to form stable amide bonds. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, often improving their pharmacokinetic properties.

Core Chemical and Physical Properties

This compound is a well-defined chemical entity with consistent properties that are crucial for its application in sensitive biological systems.

Data Presentation: Key Properties of this compound
PropertyValueSource(s)
IUPAC Name 3-(2-azidoethoxy)propanoic acid[1]
Synonyms N3-PEG1-COOH, Azido-PEG1-C2-acid[1][2]
CAS Number 1393330-34-1[3][4][5]
Molecular Formula C5H9N3O3[3][4][5]
Molecular Weight 159.1 g/mol [3][4]
Purity Typically ≥95%[4][5]
Appearance Varies (often a solid or oil)
Solubility Soluble in water, DMSO, DMF, DCM[4]
Storage Conditions -20°C for long-term storage[4][5]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block for a variety of applications, most notably in the construction of complex biomolecules and targeted therapeutics.

Bioconjugation

The orthogonal reactivity of the azide and carboxylic acid groups allows for the precise, stepwise conjugation of different molecules. For example, a protein's lysine residues can be modified with the carboxylic acid end of the linker, introducing an azide handle onto the protein for subsequent reaction with an alkyne-modified payload via click chemistry. This strategy is widely used for:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PEGylation: Attaching PEG chains to therapeutic proteins or peptides to improve their solubility, stability, and circulation half-life.

  • Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and diagnostic applications.

PROTACs and Targeted Protein Degradation

This compound and other PEG derivatives are extensively used as linkers in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker is a critical component of a PROTAC, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

A key target in cancer therapy is the Bromodomain-containing protein 4 (BRD4). PROTACs utilizing PEG linkers have been shown to be effective degraders of BRD4. The length of the PEG linker is a critical parameter for optimizing the degradation efficiency.

Data Presentation: Efficacy of BRD4-Targeting PROTACs with PEG Linkers

The following table summarizes the performance of a series of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[3]

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

PROTAC_BRD4_Degradation cluster_cell Cellular Environment PROTAC BRD4 PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds Proteasome 26S Proteasome BRD4->Proteasome Targeted by Transcription Oncogene Transcription BRD4->Transcription Promotes E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->BRD4 Adds Ubiquitin tags to Degradation BRD4 Degradation Proteasome->Degradation Degradation->Transcription Inhibits Proliferation Cancer Cell Proliferation Degradation->Proliferation Inhibits Transcription->Proliferation Leads to

PROTAC-mediated degradation of the BRD4 protein.

Experimental Protocols

The following are generalized protocols for the two primary reaction types involving this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Anhydrous DMSO or DMF (for non-aqueous reactions)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer). EDC/NHS solutions should be prepared fresh.

  • Activation of Carboxylic Acid:

    • Aqueous: Dissolve this compound in Activation Buffer. Add EDC (e.g., 2-10 molar excess over this compound) and NHS (e.g., 2-10 molar excess) to the solution. Incubate for 15-30 minutes at room temperature.

    • Non-Aqueous: Dissolve this compound in anhydrous DMF or DCM. Add EDC and NHS. Stir at room temperature for 30 minutes.

  • Coupling to Amine:

    • Aqueous: Immediately add the activated this compound solution to the amine-containing molecule in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Non-Aqueous: Add the amine-containing molecule to the activated linker solution. If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents.

Data Presentation: Representative Yields for Amidation Reactions
Reaction TypeIntermediate Product YieldFinal Amide Yield
EDC/NHS activation of poly(acrylic acid)~45% (NHS-ester)~70%
Synthesis of azido-terminated polyglycolsN/A77-98%

Note: Yields are highly substrate-dependent and these values are for illustrative purposes.[8][9]

Click Chemistry: Azide-Alkyne Cycloaddition

The azide group of this compound can react with an alkyne-containing molecule via two main "click" chemistry pathways.

Materials:

  • Azide-functionalized molecule (product from section 4.1 or this compound itself)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA or THPTA)

  • Solvent (e.g., DMSO/water mixture, PBS)

Procedure:

  • Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent.

  • Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.

  • Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 24 hours.

  • Purification: Purify the product using a suitable method (e.g., chromatography) to remove the copper catalyst and unreacted components.

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

  • Reaction Setup: Mix the two solutions. The reaction proceeds without a catalyst. A molar ratio of 1.5:1 of azide to cyclooctyne is often used.

  • Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically fast, often completing within a few hours.

  • Purification: Purify the conjugate as needed.

Data Presentation: Representative Yields for Click Chemistry Reactions
Reaction TypeConditionsYield
CuAACPEG-functionalized alkyne with azide84%
SPAACGenerally high and bioorthogonal>90%

Note: Yields can vary based on substrates and reaction conditions.

Experimental Workflows

The synthesis and evaluation of complex molecules like PROTACs using this compound follow a structured workflow.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Ligand1 POI Ligand PROTAC_Synth PROTAC Synthesis (Amidation & Click Chemistry) Ligand1->PROTAC_Synth Linker This compound Linker->PROTAC_Synth Ligand2 E3 Ligase Ligand Ligand2->PROTAC_Synth Purification Purification (HPLC) PROTAC_Synth->Purification Characterization Characterization (MS, NMR) Purification->Characterization Binding_Assay Binding Affinity (SPR, ITC) Characterization->Binding_Assay Cell_Perm Cellular Permeability (PAMPA) Binding_Assay->Cell_Perm Target_Engage Target Engagement (NanoBRET, CETSA) Cell_Perm->Target_Engage Degradation_Assay Protein Degradation (Western Blot, ICW) Target_Engage->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay Lead_Opt Lead Optimization Functional_Assay->Lead_Opt

References

An In-depth Technical Guide to Azido-PEG1-acid: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG1-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a terminal azide group and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit, offers researchers a versatile tool for covalently linking molecules of interest.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[2][3] This guide provides a comprehensive overview of the chemical properties, key reactions, and experimental protocols associated with this compound.

Core Chemical Properties

This compound is a stable compound when stored correctly. For long-term storage, it is recommended to keep it at -20°C.[3] It is soluble in water, as well as common organic solvents such as DMSO, DMF, and DCM.[3]

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C5H9N3O3[3][4]
Molecular Weight 159.1 g/mol [3][5]
Exact Mass 159.06439116 Da[4]
CAS Number 1393330-34-1[3][4]
Purity Typically >98%[3]
Appearance Colorless to light yellow liquid[1]
Storage Conditions -20°C for long-term storage[3]
Solubility Water, DMSO, DMF, DCM[3]

Reactivity and Key Applications

The utility of this compound stems from its two distinct functional groups, which allow for sequential and controlled conjugation reactions.

Amide Bond Formation

The terminal carboxylic acid can be readily coupled with primary amines on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically mediated by carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[2][6]

Click Chemistry

The azide group is a key participant in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] This makes this compound suitable for bioconjugation in mild, aqueous conditions.[6] It can undergo:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne in the presence of a copper(I) catalyst forms a stable triazole linkage.[1][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes, such as DBCO or BCN. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[1][6]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol outlines the general procedure for conjugating this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) (optional)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., hydroxylamine)

Procedure:

  • Activation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[6]

  • Add the this compound solution to your amine-containing molecule in the reaction buffer.

  • Coupling: Add a 5- to 20-fold molar excess of EDC (and NHS, if used) to the reaction mixture.[7] The optimal molar ratio should be determined empirically for each specific application.[7]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6][7]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine) to consume any unreacted activated linker.[6]

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (the product from Protocol 1) to an alkyne-containing partner.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA) (optional, to protect biomolecules)

  • Solvent (e.g., DMSO/t-BuOH mixture, PBS)

Procedure:

  • Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[6]

  • Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent (sodium ascorbate) and the ligand, if used.[6]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent the oxidation of the Cu(I) catalyst.[7]

  • Reaction Initiation: Add the copper catalyst solution to the mixture of reactants.[6]

  • Incubation: Stir the reaction at room temperature. Reaction times can range from 1 to 12 hours.[6][7]

  • Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications.

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

  • Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

  • Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast, often complete within 1-4 hours.[8]

  • Monitoring and Purification: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).[8] Purify the final conjugate as needed.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Amide_Bond_Formation cluster_materials Materials cluster_procedure Procedure cluster_product Product A This compound P1 1. Activation & Coupling (Add A, B, C in D) A->P1 B Amine-containing Molecule B->P1 C EDC/NHS C->P1 D Reaction Buffer D->P1 P2 2. Incubation (RT or 4°C) P1->P2 P3 3. Quenching P2->P3 P4 4. Purification P3->P4 Product Azide-functionalized Conjugate P4->Product CuAAC_Reaction cluster_materials Materials cluster_procedure Procedure cluster_product Product A Azide-functionalized Molecule P1 1. Mix Reactants (A, B in D) A->P1 B Alkyne-functionalized Molecule B->P1 C CuSO4 + Na-Ascorbate (Catalyst) P3 3. Add Catalyst (C) C->P3 D Solvent D->P1 P2 2. Degas P1->P2 P2->P3 P4 4. Incubate (RT) P3->P4 P5 5. Purify P4->P5 Product Triazole-linked Conjugate P5->Product SPAAC_Reaction cluster_materials Materials cluster_procedure Procedure cluster_product Product A Azide-functionalized Molecule P1 1. Mix Reactants (A, B in C) A->P1 B Strained Alkyne (e.g., DBCO) B->P1 C Solvent C->P1 P2 2. Incubate (RT) P1->P2 P3 3. Purify (optional) P2->P3 Product Triazole-linked Conjugate P3->Product

References

Azido-PEG1-acid: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, properties, and synthesis of Azido-PEG1-acid, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. This document offers a thorough understanding of its chemical characteristics and a detailed protocol for its laboratory-scale synthesis.

Chemical Structure and Properties

This compound, systematically named 2-(2-azidoethoxy)acetic acid, is a valuable crosslinking reagent. It features a terminal azide group and a carboxylic acid moiety, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The azide group facilitates efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group allows for straightforward coupling to primary amines through amide bond formation.

The key structural features and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Systematic Name 2-(2-azidoethoxy)acetic acid
Common Synonyms This compound, N3-PEG1-COOH
Molecular Formula C₄H₇N₃O₃[1]
Molecular Weight 145.12 g/mol [1]
Appearance Colorless to pale yellow oil
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a halo-functionalized PEG acid with sodium azide. The following protocol provides a detailed procedure for the synthesis of this compound starting from 2-(2-bromoethoxy)acetic acid.

Experimental Protocol: Synthesis from 2-(2-bromoethoxy)acetic acid

Materials:

  • 2-(2-bromoethoxy)acetic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-(2-bromoethoxy)acetic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into deionized water and extract the aqueous phase with diethyl ether (3 x volumes).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization
Technique Expected Observations
¹H NMR (CDCl₃) * A triplet around 3.4-3.6 ppm corresponding to the methylene group adjacent to the azide (-CH₂-N₃).* A triplet around 3.7-3.9 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-).* A singlet around 4.1-4.3 ppm for the methylene group adjacent to the carboxylic acid (-CH₂-COOH).* A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
¹³C NMR (CDCl₃) * A signal around 50-55 ppm for the carbon attached to the azide group (-CH₂-N₃).* Signals in the range of 65-75 ppm for the carbons of the PEG linker (-O-CH₂-CH₂-O-).* A signal around 170-175 ppm for the carboxylic acid carbon (-COOH).
FTIR (thin film) * A sharp, strong absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.* A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.* A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

Visualizations

Chemical Structure of this compound

chemical_structure N1 N N2 N N1->N2 + N3 N N2->N3 - C1 CH₂ N3->C1 O1 O C1->O1 C2 CH₂ O1->C2 C3 CH₂ C2->C3 C4 C C3->C4 O2 O C4->O2 O3 OH C4->O3

Caption: Chemical structure of this compound.

Synthesis Workflow of this compound

synthesis_workflow start Start: 2-(2-bromoethoxy)acetic acid and Sodium Azide in DMF reaction Nucleophilic Substitution (60-70 °C, 12-24h) start->reaction workup Aqueous Work-up (Water, Diethyl Ether Extraction) reaction->workup drying Drying of Organic Phase (Anhydrous MgSO₄) workup->drying purification Solvent Removal and Purification (Rotary Evaporation, Column Chromatography) drying->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a cornerstone in the field of bioconjugation due to its bifunctional nature. Its applications are diverse and include:

  • PROTACs (Proteolysis Targeting Chimeras): The azide and carboxylic acid functionalities are used to link a target protein binder and an E3 ligase ligand, forming a PROTAC that induces the degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved by incorporating an alkyne-containing unnatural amino acid and reacting it with this compound.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Polymer Chemistry: Used in the synthesis of well-defined block copolymers and other complex polymer architectures.

References

In-Depth Technical Guide to Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Azido-PEG1-acid, a heterobifunctional linker crucial in bioconjugation and drug development.

Core Properties of this compound

This compound is a versatile molecule that features two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. The terminal azide group enables highly specific "click chemistry" reactions, while the carboxylic acid group allows for straightforward conjugation to primary amines. This dual functionality makes it an invaluable tool for linking biomolecules, small molecules, and surfaces.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 159.1 g/mol [1][2][3]
Molecular Formula C₅H₉N₃O₃[1][2][3]
Purity Typically ≥95%[2]
CAS Number 1393330-34-1[1][2][3]

Experimental Protocols

This compound is utilized in a two-step conjugation process, leveraging its two distinct functional groups. The following protocols outline the general methodologies for these reactions.

Amide Bond Formation via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized surface). The reaction proceeds via the formation of a more stable N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Anhydrous solvent such as DMSO or DMF

Procedure:

  • Preparation of Reagents : Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF.

  • Carboxylic Acid Activation : Dissolve the this compound in the Activation Buffer. Add EDC and NHS (a typical molar ratio is 1:1.5:1.5 of Acid:EDC:NHS). Allow the mixture to react for 15-30 minutes at room temperature to form the NHS ester.[4][5][6]

  • Amine Coupling : Dissolve the amine-containing molecule in the Coupling Buffer. Add the activated this compound solution to the amine-containing solution. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[4][5]

  • Reaction Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching : Stop the reaction by adding a quenching solution to react with any unreacted NHS esters.[5]

  • Purification : Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the azide group of the now-conjugated this compound to a molecule containing a terminal alkyne. This reaction forms a stable triazole linkage.

Materials:

  • Azide-functionalized molecule (from the previous step)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Solutions : Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer. Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate in water.

  • Catalyst Preparation : In a separate tube, pre-complex the copper by mixing the CuSO₄ solution with the ligand solution.[1][2] This step is crucial for stabilizing the Cu(I) catalyst and protecting biomolecules.

  • Reaction Initiation : In the main reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule. Add the pre-complexed copper/ligand solution. To initiate the reaction, add the freshly prepared sodium ascorbate solution.[1][7]

  • Reaction Incubation : Protect the reaction from light if using fluorescent molecules and incubate for 30-60 minutes at room temperature.[1]

  • Purification : Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove the copper catalyst and excess reagents.

Visualized Workflow: Bioconjugation of a Protein and a Payload Molecule

The following diagram illustrates the sequential conjugation of this compound to a protein and a subsequent payload molecule.

Bioconjugation_Workflow Protein Protein (with Lysine -NH2) mid1 Protein->mid1 AzidoPEG This compound AzidoPEG->mid1 ActivatedProtein Azide-Functionalized Protein mid2 ActivatedProtein->mid2 Payload Alkyne-Payload (e.g., Drug, Fluorophore) Payload->mid2 FinalConjugate Final Bioconjugate (Protein-PEG-Payload) mid1->ActivatedProtein EDC, NHS (Amide Bond Formation) mid2->FinalConjugate Cu(I), Ascorbate (Click Chemistry)

Caption: Workflow for protein bioconjugation using this compound.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. Among these, Azido-PEG1-acid has emerged as a versatile and powerful heterobifunctional linker. Its unique architecture, featuring a terminal azide group and a carboxylic acid connected by a single, hydrophilic polyethylene glycol (PEG) spacer, offers researchers a high degree of control in the stepwise assembly of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the core functionality of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to empower its effective application in research and development.

Core Properties and Chemical Profile

This compound, systematically named 3-(2-azidoethoxy)propanoic acid, is a non-cleavable linker designed for bioconjugation.[1][2] The presence of the short PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[3][4] The two terminal functional groups, the azide and the carboxylic acid, provide orthogonal reactivity, enabling sequential and controlled conjugation strategies.[3][4]

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₅H₉N₃O₃[1][2][3]
Molecular Weight 159.1 g/mol [1][3]
CAS Number 1393330-34-1[2][3]
Purity Typically >95% - 98%[1][3]
Appearance Colorless to light yellow liquid[5]
Solubility Water, DMSO, DMF, DCM[3]
Storage Conditions -20°C, protect from light[3][5]

Key Functionalities and Applications

The utility of this compound lies in its two distinct reactive ends, which can be addressed independently to construct sophisticated molecular architectures. This linker is particularly valuable in the fields of proteomics, drug delivery, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[5][6]

The Azide Group: A Gateway to "Click Chemistry"

The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[6][7] This makes this compound an ideal reagent for bioconjugation in mild, aqueous conditions.[6] The azide group readily participates in two primary types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.[6][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with the azide.[5][6] The absence of a cytotoxic copper catalyst makes this method highly suitable for applications in living systems.[6]

The Carboxylic Acid Group: A Handle for Amine Coupling

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundant in biomolecules such as the N-terminus of proteins and the side chains of lysine residues.[3][9] This reaction typically proceeds via activation of the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-Hydroxysuccinimide (NHS) to enhance efficiency, forming a stable amide bond.[3][6]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to an amine-containing molecule.

Materials:

  • This compound[6]

  • Amine-containing molecule (e.g., protein, peptide)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)[6]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[6]

  • Quenching reagent (e.g., hydroxylamine)[6]

  • Anhydrous DMSO or DMF[6]

Procedure:

  • Activation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[6]

  • Reaction Setup: Add the dissolved this compound to the reaction buffer containing the amine-containing molecule.[6]

  • Coupling: Add EDC (and NHS, if used) to the reaction mixture. The molar ratio of this compound:EDC:NHS is typically 1:1.5:1.5.[6]

  • Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine, to consume any unreacted activated linker.[6]

  • Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.[6]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (prepared using Protocol 1) with an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)[6]

  • Reducing agent (e.g., sodium ascorbate)[6]

  • Copper(I)-stabilizing ligand (e.g., THPTA) (optional)[6]

  • Solvent (e.g., PBS pH 7.4, DMSO/water mixtures)[6]

Procedure:

  • Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.[6]

  • Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand, if used.[6]

  • Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[6]

  • Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours.[6]

  • Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between an azide-functionalized molecule and a strained alkyne.

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)[6]

  • Solvent (e.g., PBS pH 7.4, DMSO)[6]

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.[6]

  • Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

  • Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.[6]

  • Purification: Purify the final conjugate using standard biochemical techniques as required.[6]

Quantitative Data for Click Chemistry Reactions

The following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions for peptide PEGylation.

ParameterCuAACSPAACReference
Peptide Concentration 0.1 - 5 mM0.1 - 5 mM[10]
Alkyne:Azide Molar Ratio 1.1:1 to 3:11.1:1 to 3:1[10]
Temperature Room TemperatureRoom Temperature to 37°C[10]
Reaction Time minutes to hours1 - 24 hours[10][11]
pH 7.0 - 8.07.0 - 8.0[10]
Typical Yield >95%>70%[10][11]

Visualizing Workflows and Pathways

To further elucidate the utility of this compound, the following diagrams, created using the DOT language, illustrate key experimental workflows and its role in advanced applications such as PROTACs.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry This compound This compound Azide-PEG-Molecule Azide-PEG-Molecule This compound->Azide-PEG-Molecule Amine-Molecule Amine-Molecule Amine-Molecule->Azide-PEG-Molecule EDC_NHS EDC/NHS EDC_NHS->Azide-PEG-Molecule Final_Conjugate Final Conjugate Azide-PEG-Molecule->Final_Conjugate Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Final_Conjugate Catalyst Cu(I) or Strain Catalyst->Final_Conjugate protac_mechanism POI_Ligand Target Protein (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker This compound (as part of linker) Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to Azido-PEG1-acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG1-acid, with the IUPAC name 3-(2-azidoethoxy)propanoic acid, is a heterobifunctional linker molecule integral to modern bioconjugation and drug development.[1] Its structure, featuring a terminal azide group and a carboxylic acid, separated by a single, hydrophilic polyethylene glycol (PEG) unit, offers versatile handles for covalent modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in constructing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a valuable tool in bioconjugation due to its dual functionality. The azide group serves as a reactive partner in "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages.[2][3] The carboxylic acid moiety can be activated to form stable amide bonds with primary amine groups on biomolecules.[1][4] The short PEG spacer enhances aqueous solubility of the molecule and its conjugates.[1][4]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₅H₉N₃O₃[1]
Molecular Weight 159.15 g/mol [1]
Exact Mass 159.0644 u[1]
CAS Number 1393330-34-1[1]
Appearance Not specified, likely a solid or oil
Purity >98% (typical)[1]
Solubility Soluble in Water, DMSO, DMF, DCM[4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[1]
pKa (Carboxylic Acid) ~3-5 (estimated)[5][6]

Synthesis and Characterization

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic peaks for the methylene groups of the PEG linker and the propanoic acid backbone. The protons adjacent to the azide and carboxylic acid groups would exhibit distinct chemical shifts.

    • ¹³C NMR would show distinct signals for the carbons in the PEG unit, the carbonyl carbon of the carboxylic acid, and the carbon bearing the azide group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.

    • A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹ are indicative of the carboxylic acid group.[7]

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the exact mass of this compound (159.0644 u) would be observed.

    • Fragmentation patterns would likely show the loss of N₂ from the azide group and cleavage of the ether and carboxylic acid functionalities.[8]

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in the construction of complex bioconjugates.

Proteolysis Targeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex. This compound can be incorporated as a building block in the synthesis of these linkers.

Signaling Pathway: Ubiquitin-Proteasome System

UPS cluster_PROTAC PROTAC-Mediated Degradation cluster_Ub Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary recruits PROTAC PROTAC (containing this compound linker) PROTAC->Ternary polyUb Polyubiquitinated POI Ternary->polyUb Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3 Ub transfer Proteasome 26S Proteasome polyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugates (ADCs):

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker connecting the antibody and the payload is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. The hydrophilic PEG moiety in this compound can improve the solubility and pharmacokinetic properties of the ADC.

Experimental Workflow: ADC Development

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Ab Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Ab->ADC Linker This compound Derivative Linker->ADC Drug Cytotoxic Payload Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Analysis (e.g., HIC, MS) Determine DAR Purification->Analysis InVitro In Vitro Studies (Cytotoxicity) Analysis->InVitro InVivo In Vivo Studies (Efficacy, PK/PD) InVitro->InVivo

Caption: General workflow for ADC development.

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or peptide) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10]

  • Materials:

    • This compound

    • Amine-containing molecule

    • EDC hydrochloride

    • NHS

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

    • Anhydrous DMSO or DMF

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

    • Activation of Carboxylic Acid: In a reaction tube, dissolve this compound (1.2-1.5 equivalents relative to the amine) in Activation Buffer. Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents). Incubate for 15-30 minutes at room temperature to form the NHS ester.

    • Coupling Reaction: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. The pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quenching: Stop the reaction by adding Quenching Buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes.

    • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove unreacted reagents and byproducts.

    • Characterization: Confirm the successful conjugation and purity of the product by methods such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (e.g., a conjugate prepared using Protocol 1) and an alkyne-containing molecule.[11][12][13][14][15][16]

  • Materials:

    • Azide-functionalized molecule

    • Alkyne-containing molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Copper ligand (e.g., THPTA or TBTA)

    • Reaction Buffer: PBS, pH 7.4, or other suitable buffer

    • Anhydrous DMSO or DMF

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the azide and alkyne molecules, CuSO₄, sodium ascorbate, and the copper ligand. Sodium ascorbate solution should be prepared fresh.

    • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the Reaction Buffer.

    • Catalyst Addition: Add the copper ligand (typically 5 equivalents relative to copper) to the reaction mixture, followed by CuSO₄ (typically 0.1-0.25 equivalents).

    • Reaction Initiation: Initiate the reaction by adding sodium ascorbate (typically 5-10 equivalents relative to copper).

    • Incubation: Incubate the reaction at room temperature for 1-12 hours with gentle mixing. Protect the reaction from light.

    • Monitoring: Monitor the reaction progress by an appropriate technique, such as HPLC or LC-MS.

    • Purification: Once the reaction is complete, purify the product to remove the copper catalyst and unreacted starting materials. This can be achieved by SEC, dialysis, or HPLC.

    • Characterization: Analyze the purified conjugate by mass spectrometry and other relevant techniques to confirm its identity and purity.

Click Chemistry Mechanisms

Click_Chemistry cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Cu Azide Triazole_Cu 1,4-disubstituted Triazole Azide_Cu->Triazole_Cu Alkyne_Cu Terminal Alkyne Alkyne_Cu->Triazole_Cu Cu_I Cu(I) Catalyst Cu_I->Triazole_Cu catalyzes Azide_Sp Azide Triazole_Sp Triazole Azide_Sp->Triazole_Sp Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_Sp Copper-free

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between an azide-functionalized molecule and a strained alkyne (e.g., DBCO or BCN).[13][17][18][19][20]

  • Materials:

    • Azide-functionalized molecule

    • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

    • Reaction Buffer: PBS, pH 7.4, or other biocompatible buffer

    • Anhydrous DMSO or DMF

  • Procedure:

    • Reagent Preparation: Dissolve the azide-functionalized molecule and the strained alkyne in a suitable solvent (e.g., DMSO or the Reaction Buffer).

    • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) with the strained alkyne (1.1-1.5 equivalents).

    • Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific strained alkyne used.

    • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

    • Purification: Purify the final conjugate using an appropriate method such as SEC, dialysis, or HPLC.

    • Characterization: Confirm the identity and purity of the final product by mass spectrometry and other relevant analytical techniques.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex bioconjugates used in research and drug development. Its dual functionality, coupled with the beneficial properties of the PEG spacer, enables the construction of advanced therapeutics like ADCs and PROTACs with improved physicochemical and pharmacokinetic profiles. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and researchers working in this exciting field.

References

An In-depth Technical Guide to Azido-PEG1-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG1-acid, a versatile heterobifunctional linker, and its core principles in the field of bioconjugation. We will delve into its chemical properties, key applications, and detailed experimental protocols for its use in creating stable bioconjugates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Core Principles of this compound

This compound is a valuable tool in bioconjugation, featuring two distinct reactive moieties: a terminal azide group (-N3) and a carboxylic acid group (-COOH), separated by a single polyethylene glycol (PEG) unit.[1] This structure allows for a controlled, stepwise approach to linking biomolecules.

The primary advantages of using this compound in bioconjugation include:

  • Enhanced Solubility : The hydrophilic PEG spacer can improve the solubility of hydrophobic molecules in aqueous solutions, which is critical for biological applications.[2][3]

  • Biocompatibility : PEG is a well-established biocompatible and non-immunogenic polymer, making it ideal for in vivo applications.[2]

  • Defined Spacer Length : The single PEG unit provides a short, well-defined spacer that can help to minimize steric hindrance between the conjugated molecules.[4]

  • Versatile Conjugation Chemistries : The azide and carboxylic acid groups enable two orthogonal and highly efficient conjugation strategies:

    • Amide Bond Formation : The carboxylic acid can be activated to react with primary amines on proteins or other molecules to form a stable amide bond.[5]

    • Click Chemistry : The azide group is a key component for "click chemistry," allowing for highly specific and efficient reactions with alkyne-containing molecules.[6][7]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C5H9N3O3[1][8]
Molecular Weight 159.1 g/mol [1]
CAS Number 1393330-34-1[1][8]
Purity >95%[1]
Storage Conditions Store at -20°C, protected from light[4][7]
Solubility Soluble in water, DMSO, and DMF[5]

Key Applications in Bioconjugation

The unique properties of this compound make it a valuable linker in a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs) : PEG linkers are crucial in the development of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[9][10]

  • PEGylation of Proteins and Peptides : Attaching PEG chains to therapeutic proteins or peptides can enhance their stability, extend their circulation half-life, and reduce their immunogenicity.[2][10]

  • Development of PROTACs : this compound can be used as a building block for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[6][7]

  • Diagnostics and Imaging : PEG linkers facilitate the attachment of imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules for diagnostic purposes.[9]

  • Drug Delivery Systems : PEGylated linkers are used in nanoparticle-based drug delivery systems to improve the stability and bioavailability of therapeutic agents.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation: Dissolve this compound in an appropriate organic solvent like DMSO or DMF. Add this solution to the reaction buffer containing the amine-containing molecule.

  • Coupling: Add EDC (and NHS, if used) to the reaction mixture. The carboxylic acid of the linker will react with the primary amine groups on the target molecule to form a stable amide bond.

  • Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine) to consume any unreacted activated linker.[6]

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule and a terminal alkyne-containing partner.[11]

Materials:

  • Azide-functionalized molecule (from section 3.1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA or THPTA) (optional but recommended to protect biomolecules)[4][11]

  • Solvent (e.g., DMSO/t-BuOH mixture, PBS)

Typical Reaction Conditions for CuAAC:

ParameterTypical Range/ValueNotes
Reactants Azido-functionalized molecule, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂OOften used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess relative to the copper salt.
Copper Ligand TBTA, THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.
Solvent DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature
Reaction Time 30 minutes to 48 hours

Procedure:

  • Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

  • Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.[6]

  • Reaction Setup: Add the copper catalyst solution to the mixture of reactants.

  • Incubation: Stir the reaction at room temperature. Reaction times can vary from 30 minutes to 48 hours.[6]

  • Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications where the cytotoxicity of copper is a concern.[6][12]

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

  • Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

  • Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.[6]

  • Purification: Purify the final conjugate as needed to remove any unreacted starting materials.

Visualizing the Principles and Processes

The following diagrams illustrate the chemical structure of this compound, the mechanisms of click chemistry, and a typical experimental workflow.

Caption: Chemical structure of this compound.

CuAAC_Mechanism CuAAC Reaction Mechanism Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Linkage) Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole Catalyzes reaction

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism SPAAC Reaction Mechanism Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Linkage) Azide->Triazole Cyclooctyne R2-Cyclooctyne (Strained Alkyne) Cyclooctyne->Triazole Spontaneous reaction (No catalyst needed)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow General Bioconjugation Workflow Start Start with Biomolecule and this compound Step1 Step 1: Amide Coupling (Activate COOH, react with Amine) Start->Step1 Intermediate Azide-functionalized Biomolecule Step1->Intermediate Purify1 Purification Intermediate->Purify1 Step2 Step 2: Click Chemistry (CuAAC or SPAAC with Alkyne) Purify1->Step2 Final_Product Final Bioconjugate Step2->Final_Product Purify2 Final Purification Final_Product->Purify2 Characterization Characterization (e.g., SDS-PAGE, MS) Purify2->Characterization

Caption: A typical experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile linker for bioconjugation, offering a combination of biocompatibility, hydrophilicity, and orthogonal reactive handles. Its application in amide coupling and click chemistry reactions enables the precise and efficient construction of complex biomolecular conjugates. This guide has provided the core principles, quantitative data, and detailed experimental protocols to facilitate the successful application of this compound in research and drug development. The continued innovation in linker technology, including the use of PEG linkers, promises to further advance the development of novel therapeutics and diagnostics.[2]

References

Core Chemical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Azido-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound, a versatile bifunctional linker used in bioconjugation and drug development. Due to the presence of an azide functional group, specific precautions are necessary to mitigate potential hazards. This document outlines the core chemical properties, potential hazards, safe handling procedures, and emergency protocols.

This compound (C₅H₉N₃O₃) is a click chemistry reagent featuring a terminal azide group and a carboxylic acid, connected by a single polyethylene glycol (PEG) spacer.[1][2] The azide group allows for reaction with alkynes, BCN, or DBCO via click chemistry, while the carboxylic acid can be conjugated to primary amines.[1][2] The PEG spacer enhances the hydrophilicity of the molecule.[1][2]

General Properties of this compound

PropertyValueSource
Chemical Formula C₅H₉N₃O₃[1]
Molecular Weight 159.1 g/mol [1]
CAS Number 1393330-34-1[1]
Purity Typically >95-98%[1]
Solubility Soluble in Water, DMSO, DMF, DCM[1]
Storage Recommended at -20°C[1][3][4]

Primary Hazards

The primary hazard associated with this compound stems from its azide functional group. While organic azides are generally less hazardous than inorganic azides like sodium azide, they are still considered energetic materials and must be handled with care. The primary concerns are:

  • Formation of Explosive Compounds: Azides can form highly explosive heavy metal azides upon contact with certain metals (e.g., lead, copper, silver, mercury).[5] Reaction with acids can form the highly toxic and explosive hydrazoic acid (HN₃).[5]

  • Potential for Decomposition: Although generally stable, organic azides can decompose violently when subjected to heat, shock, or friction.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound and other azido-containing compounds.

Engineering Controls

  • Fume Hood: All manipulations of this compound, especially when heating or performing reactions, must be conducted in a certified chemical fume hood.[5]

  • Blast Shield: The use of a blast shield is strongly recommended, particularly when working with larger quantities or when heating the compound.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potentially harmful vapors.[5]

Personal Protective Equipment (PPE)

PPESpecificationRationale
Eye Protection Safety glasses or chemical splash goggles.Protects eyes from splashes and potential projectiles in case of rapid decomposition.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves must be changed immediately if contaminated.[5]
Body Protection Flame-resistant lab coat.Protects against splashes and fire. A chemical-resistant apron is recommended for larger quantities.[5]

Incompatible Materials and Storage

To prevent the formation of unstable and hazardous compounds, this compound must be segregated from the following:

Incompatible MaterialHazard
Acids Forms highly toxic and explosive hydrazoic acid (HN₃).[5]
Heavy Metals (Copper, Lead, Silver, Mercury, etc.) and their salts Forms highly shock-sensitive and explosive heavy metal azides.[5]
Halogenated Solvents (e.g., Dichloromethane, Chloroform) Can form extremely unstable di- and tri-azidomethane.[5]
Strong Oxidizing/Reducing Agents Can lead to vigorous, potentially explosive reactions.[6]

Storage Procedures

  • Temperature: Store at -20°C for long-term stability.[1][3][4]

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Environment: Store in a dry, dark place away from incompatible materials.[8]

Experimental Protocols and Workflows

The following diagrams and protocols outline best practices for handling this compound in a research setting.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood with Blast Shield prep_ppe->prep_setup handle_weigh Weigh Compound with Plastic Spatula prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Reaction (e.g., Click Chemistry) handle_dissolve->handle_react cleanup_quench Quench Unreacted Azide handle_react->cleanup_quench cleanup_waste Collect in Designated Azide Waste Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate G start Working with this compound? is_heating Heating > 50°C? start->is_heating is_large_scale Scale > 1g? is_heating->is_large_scale No control_shield Use Blast Shield is_heating->control_shield Yes is_incompatible Incompatible Materials Present? is_large_scale->is_incompatible No is_large_scale->control_shield Yes control_hood Work in Fume Hood is_incompatible->control_hood No control_segregate Segregate Chemicals is_incompatible->control_segregate Yes proceed Proceed with Caution control_hood->proceed control_shield->is_large_scale control_segregate->control_hood G cluster_spill Spill Response cluster_exposure Personnel Exposure spill Spill or Exposure Occurs assess Assess Situation (Spill size, personnel exposure) spill->assess evacuate Evacuate & Alert assess->evacuate Spill first_aid Administer First Aid (Flush skin/eyes, move to fresh air) assess->first_aid Exposure contain Contain & Clean Up (with appropriate PPE) evacuate->contain dispose Dispose as Azide Waste contain->dispose medical Seek Immediate Medical Attention first_aid->medical sds Provide SDS to Medical Personnel medical->sds

References

An In-depth Technical Guide to the Shelf Life and Storage of Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, shelf life, and stability testing of Azido-PEG1-acid. This information is critical for ensuring the integrity and reactivity of this versatile linker in research and development, particularly in the fields of bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary: Shelf Life and Storage Conditions

Proper storage is paramount to prevent the degradation of this compound, which can compromise experimental outcomes. The following table summarizes the recommended storage conditions and shelf life based on available data for this compound and similar azide-containing PEG linkers.

ParameterConditionRecommended StorageRationale
Form Solid/Neat-20°CTo minimize thermal degradation of the azide group and slow down any potential hydrolytic or oxidative degradation.
Stock Solution-80°C for up to 6 months; -20°C for up to 1 month[][2][3]Frozen storage significantly extends the shelf life of the compound in solution by arresting chemical degradation pathways. The shorter duration at -20°C reflects a higher potential for degradation compared to -80°C.
Atmosphere Solid and SolutionUnder an inert atmosphere (e.g., Argon or Nitrogen)[4]To prevent oxidation and reactions with atmospheric moisture.
Light Exposure Solid and SolutionProtect from light (e.g., store in an amber vial or in the dark)[][2][3][4]Azide compounds can be light-sensitive and may undergo photodecomposition.
Moisture SolidStore in a tightly sealed container, preferably with a desiccant[4]The carboxylic acid and PEG linker can be hygroscopic. Moisture can lead to hydrolysis.

General Handling and Safety Precautions

Organic azides are energetic compounds and require careful handling to avoid potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Incompatible Materials: Avoid contact with strong acids, bases, and heavy metals, as these can lead to the formation of highly reactive and potentially explosive compounds.[5][7][8] Do not use metal spatulas for handling.[5][9]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood.[6]

  • Waste Disposal: Dispose of azide-containing waste according to your institution's hazardous waste disposal procedures. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6][9]

Experimental Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is crucial for developing stability-indicating analytical methods. The following is a generalized protocol that can be adapted for specific laboratory conditions.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the primary degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

      • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Basic Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.

      • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep the mixture at room temperature, protected from light, for a defined period.

      • At each time point, withdraw a sample and dilute for analysis.

    • Thermal Degradation:

      • Transfer an aliquot of the stock solution into a vial and place it in a calibrated oven at an elevated temperature (e.g., 70°C).

      • For solid-state thermal stress, place a known quantity of solid this compound in a vial in the oven.

      • At each time point, withdraw a sample (dissolve the solid sample in a suitable solvent) and dilute for analysis.

    • Photolytic Degradation:

      • Expose an aliquot of the stock solution (in a photostable container) and a thin layer of solid this compound to light in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • After the exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.

    • Control Samples:

      • For each stress condition, prepare a control sample of this compound in the same solvent and at the same concentration, stored under normal conditions (e.g., -20°C, protected from light).

  • Analysis:

    • Analyze all the stressed and control samples using a validated stability-indicating HPLC or UPLC-MS method.

    • The method should be capable of separating the intact this compound from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products using mass spectrometry (MS) data.

    • Determine the degradation pathway of this compound.

Visualizations: Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation prep Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (e.g., 70°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo analysis HPLC / UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Calculate % Degradation Identify Degradants Determine Pathway analysis->interpretation

Caption: Experimental workflow for a forced degradation study of this compound.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product azide This compound catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) azide->catalyst alkyne Alkyne-containing Molecule alkyne->catalyst product Triazole-linked Bioconjugate catalyst->product Click Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

PROTAC_Structure cluster_protac PROTAC Molecule poi_ligand Target Protein Ligand (Warhead) linker This compound (as part of the linker) poi_ligand->linker covalent bond e3_ligand E3 Ligase Ligand (Anchor) linker->e3_ligand covalent bond

Caption: Logical relationship of this compound as a component of a PROTAC linker.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG1-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azido-PEG1-acid, a heterobifunctional linker, in bioconjugation. This reagent possesses a carboxylic acid group and an azide group, enabling covalent attachment to biomolecules through two distinct and highly efficient chemical pathways: amine coupling and "click chemistry." The short, hydrophilic polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.

Overview of Bioconjugation Strategies

This compound offers a versatile platform for conjugating a wide range of molecules, including proteins, peptides, oligonucleotides, and small molecule drugs. The two primary strategies are:

  • Amine Coupling: The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency.

  • Click Chemistry: The azide group provides a bioorthogonal handle for "click" reactions.[1] This allows for highly specific and efficient conjugation to molecules containing an alkyne group. Two common types of click chemistry are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to form a stable triazole linkage.[1][2]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs strained cyclooctynes (e.g., DBCO, BCN) and is particularly advantageous for applications in living systems where copper toxicity is a concern.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for bioconjugation protocols utilizing this compound and its derivatives.

ParameterAmine Coupling (EDC/NHS)CuAACSPAAC
Target Functional Group Primary Amine (-NH₂)Terminal AlkyneStrained Alkyne (e.g., DBCO)
Molar Ratio (Linker:Target) 10-20 fold excess of linker1:1 to 1.5:1 (Azide:Alkyne)1:1.5 (Peptide:Alkyne)
Typical Solvent/Buffer PBS pH 7.2-8.5DMSO/t-BuOH, PBSPBS pH 7.4, DMSO
Catalyst/Activator EDC, NHSCuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA)None
Reaction Temperature 4°C to Room TemperatureRoom TemperatureRoom Temperature to 37°C
Reaction Time 30 min - overnight30 min - 48 hours1 - 24 hours
Purification Method Dialysis, SEC, HPLCSEC, HPLCRP-HPLC, SEC

Experimental Protocols

Protocol 1: Two-Step Amine Coupling via EDC/NHS Activation

This protocol describes the conjugation of this compound to an amine-containing biomolecule (e.g., a protein) by activating the carboxylic acid with EDC and NHS.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]

  • Quenching Buffer: Tris-buffered saline (TBS) or glycine solution[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

  • Purification system (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.[2]

  • Activation of Carboxylic Acid:

    • In a separate tube, add a 10-20 fold molar excess of the this compound stock solution to an appropriate volume of Reaction Buffer.

    • Add EDC and NHS to the linker solution. A typical molar ratio is 1:2:2 (Biomolecule:EDC:NHS), but this may require optimization.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Add Quenching Buffer to a final concentration of approximately 10-50 mM to consume any unreacted linker.[2][4] Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by desalting chromatography, dialysis, or size-exclusion chromatography (SEC).

  • Characterization: Confirm successful conjugation and purity using appropriate methods such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified biomolecule (from Protocol 1) to an alkyne-containing payload.

Materials:

  • Azide-modified biomolecule

  • Alkyne-containing payload (e.g., fluorescent dye, drug)

  • Copper(II) Sulfate (CuSO₄)[2]

  • Sodium Ascorbate[2]

  • Copper Ligand (e.g., TBTA, THPTA)[2]

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the Reaction Buffer.

    • Dissolve the alkyne-payload in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer. A typical starting molar ratio is 1:1.5 (azide:alkyne).[4]

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20-100 mM in water), sodium ascorbate (e.g., 100-300 mM in water), and the copper ligand (e.g., 50-200 mM in DMSO/water).[2][4]

  • Catalyst Premix (Recommended): In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution and let it complex for 1-2 minutes.[2]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified biomolecule and the alkyne-payload.

    • Add the CuSO₄/ligand premix to the biomolecule/payload mixture and mix gently.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[2]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent payload.[2]

  • Purification: Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography or another suitable method.[2]

  • Characterization: Analyze the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified biomolecule to a strained alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule

  • Strained alkyne-containing molecule (e.g., DBCO, BCN derivative)

  • Reaction Buffer: PBS, pH 7.4 or other biocompatible buffer[4]

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the Reaction Buffer.

    • Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Reaction Incubation:

    • Combine the azide-modified biomolecule and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (biomolecule:alkyne).[4]

    • Incubate the reaction at room temperature or 37°C for 1-24 hours.[4] The reaction kinetics will depend on the specific strained alkyne used.

  • Monitoring: Monitor the reaction progress by RP-HPLC.[4]

  • Purification: Purify the final conjugate using RP-HPLC or SEC.[4]

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.[4]

Visualizations

Amine_Coupling_Workflow AzidoPEG1Acid This compound ActivatedEster NHS-activated Azido-PEG1-ester AzidoPEG1Acid->ActivatedEster Activation EDC_NHS EDC, NHS EDC_NHS->ActivatedEster Conjugate Azide-PEG1-Biomolecule (Amide Bond) ActivatedEster->Conjugate Biomolecule Biomolecule (with -NH2) Biomolecule->Conjugate Conjugation

Caption: Workflow for amine coupling using this compound.

Click_Chemistry_Signaling_Pathway Azide_Biomolecule Azide-Modified Biomolecule CuAAC_Node CuAAC Azide_Biomolecule->CuAAC_Node SPAAC_Node SPAAC Azide_Biomolecule->SPAAC_Node Alkyne_Payload Alkyne-Payload Alkyne_Payload->CuAAC_Node  Cu(I) catalyst Triazole_Conjugate Triazole-Linked Bioconjugate CuAAC_Node->Triazole_Conjugate SPAAC_Node->Triazole_Conjugate Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Node  Copper-free Experimental_Workflow start Start: Biomolecule & Linker step1 Step 1: Activation/Preparation start->step1 step2 Step 2: Conjugation Reaction step1->step2 step3 Step 3: Quenching (if applicable) step2->step3 step4 Step 4: Purification step3->step4 step5 Step 5: Characterization step4->step5 end End: Purified Bioconjugate step5->end

References

Application Notes and Protocols for Azido-PEG1-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG1-acid in click chemistry for bioconjugation and drug development. This versatile bifunctional linker, featuring a terminal azide group and a carboxylic acid, enables the straightforward linkage of molecules with high efficiency and specificity. The inclusion of a short, hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Introduction to this compound in Click Chemistry

This compound is a valuable tool in bioconjugation, serving as a bridge to covalently link two different molecules. The azide group participates in highly efficient "click" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The carboxylic acid end allows for the formation of stable amide bonds with amine-containing molecules, such as proteins, peptides, and other biomolecules, typically through activation with reagents like EDC.[4][5] This dual functionality makes this compound a key component in the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics.[4][6]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 3-(2-azidoethoxy)propanoic acid[7]
Synonyms N3-PEG1-COOH, 3-(2-Azidoethoxy)-propanoic acid[8]
CAS Number 1393330-34-1[8]
Molecular Formula C5H9N3O3[7]
Molecular Weight 159.15 g/mol [1][8]
Purity Typically ≥95%[1]
Appearance Varies (often a solid or oil)
Storage Conditions Long-term storage at -20°C, short-term at 0-4°C. Should be stored in a dry, dark environment.[4][9]

Key Applications

The unique structure of this compound lends itself to a variety of applications in research and drug development:

  • Bioconjugation: The primary application is the linking of proteins, peptides, and other biomolecules to various payloads, such as fluorescent dyes, imaging agents, or small molecule drugs.[1][5]

  • PEGylation: The PEG spacer can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, extending circulation half-life, and reducing immunogenicity.[10]

  • Drug Delivery: this compound is utilized in the construction of targeted drug delivery systems, where a targeting ligand is linked to a therapeutic agent.[2][5]

  • PROTAC Development: It can serve as a component of the linker in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[4]

Experimental Protocols

This section provides detailed protocols for the key reactions involving this compound.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the initial step of conjugating the carboxylic acid moiety of this compound to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • In a separate tube, dissolve EDC and NHS in the Reaction Buffer.

    • Add the this compound solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule in the Reaction Buffer. A 5- to 20-fold molar excess of the linker is typically used.[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching:

    • Add the quenching reagent to a final concentration of approximately 50 mM to consume any unreacted activated linker.[10]

  • Purification:

    • Purify the resulting azide-functionalized molecule using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)) (optional but recommended)[11]

  • Reaction Buffer (e.g., PBS, pH 7.4) or a mixture of t-BuOH/H₂O[11]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in water), sodium ascorbate (e.g., 100-250 mM in water, freshly prepared), and the copper ligand (e.g., 50-200 mM in DMSO/water).[9][10]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1:1 to 1:1.5 molar ratio of azide to alkyne).[11]

    • If using a ligand, add it to the reaction mixture. A 1:5 molar ratio of copper to ligand is often used.[11]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent oxidation of the copper(I) catalyst.[10]

  • Initiation of Reaction:

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[11]

  • Incubation:

    • Stir the reaction at room temperature. Reaction times can vary from 30 minutes to 48 hours.[4] Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).[11]

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove the copper catalyst and unreacted components using methods such as SEC, RP-HPLC, or affinity chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern.[10]

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the Reaction Buffer.

  • Reaction Setup:

    • Combine the azide-functionalized molecule and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (azide:alkyne).[10]

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction kinetics will depend on the specific strained alkyne used.[10]

  • Monitoring and Purification:

    • Monitor the reaction progress by RP-HPLC.[10]

    • Purify the final conjugate using RP-HPLC or SEC.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the reactions described above. These values should be optimized for specific applications.

Table 1: Typical Reaction Conditions for CuAAC

ParameterTypical Range/ValueNotes
Reactants Azide-functionalized molecule, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.[11]
Copper Source CuSO₄·5H₂OOften used with a reducing agent to generate Cu(I) in situ.[11]
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess relative to the copper salt.[11]
Copper Ligand TBTA, THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[11]
Solvent DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants.[11]
Temperature Room Temperature (20-25°C)
Reaction Time 1-4 hoursCan vary depending on reactants and concentrations.[11]

Table 2: Typical Reaction Conditions for SPAAC

ParameterTypical Range/ValueNotes
Reactants Azide-functionalized molecule, Strained alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1.5.[10]
Solvent Aqueous buffers (e.g., PBS, pH 7.4)
Temperature Room Temperature (20-25°C) or 37°C
Reaction Time 1-24 hoursHighly dependent on the reactivity of the strained alkyne.[10]

Visualizations

The following diagrams illustrate the chemical structures and reaction pathways described in these application notes.

G Chemical Structure of this compound cluster_0 a N3- b -CH2-CH2-O-CH2- a->b c COOH b->c G Two-Step Bioconjugation Workflow A Amine-Containing Molecule D Azide-Functionalized Molecule A->D B This compound B->D C EDC/NHS C->D Amide Coupling H Final Conjugate D->H E Alkyne-Containing Molecule E->H F Cu(I) Catalyst (CuAAC) F->H Click Chemistry G Strained Alkyne (SPAAC) G->H G Click Chemistry Signaling Pathways cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A Azide D Triazole Linkage A->D B Terminal Alkyne B->D C Cu(I) Catalyst C->D E Azide G Triazole Linkage E->G F Strained Alkyne (e.g., DBCO, BCN) F->G

References

Application Notes and Protocols for EDC-NHS Coupling of Azido-PEG1-acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based drugs.[1][2] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[3][4] The introduction of a terminal azide group via an Azido-PEG linker provides a versatile handle for subsequent bioorthogonal "click chemistry" reactions, enabling the site-specific attachment of various functionalities such as imaging agents, small molecule drugs, or other biomolecules.[5][6]

This document provides detailed application notes and experimental protocols for the conjugation of Azido-PEG1-acid to proteins using the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid of the PEG linker and primary amines (e.g., lysine residues) on the protein.[7][8]

Principle of the Reaction

The EDC-NHS coupling reaction is a two-step process that activates the carboxyl group of this compound for an efficient reaction with primary amines on the target protein.[9][10]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[7][11]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[10][12] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with the primary amines on the protein at a physiological to slightly alkaline pH (7.2-8.5).[7][13]

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and incubation time. The following table provides typical reaction parameters and expected outcomes for the PEGylation of a model protein.

ParameterRecommended RangeNotes
Molar Ratio (Protein:PEG:EDC:NHS) 1 : 10-50 : 20-100 : 20-100A molar excess of PEG and coupling reagents drives the reaction to completion. The optimal ratio should be determined empirically for each protein.
Activation pH 4.5 - 6.0Optimal for the activation of the carboxylic acid on this compound with EDC.[11]
Coupling pH 7.2 - 8.5Promotes the efficient reaction of the NHS-ester with primary amines on the protein.[7][13]
Activation Time 15 - 30 minutesIncubation time for the this compound with EDC and NHS at room temperature.[9]
Coupling Time 2 hours to overnightThe reaction can be performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][11]
Temperature 4°C to 25°CRoom temperature is common, but 4°C can be used to maintain protein stability.[11]
Labeling Efficiency >80%Highly dependent on the specific protein, number of accessible primary amines, and reaction conditions.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[11]

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to dissolve the PEG linker)

Protocol: Two-Step EDC-NHS Coupling of this compound to a Protein

This protocol is designed for the activation of this compound and its subsequent conjugation to an amine-containing protein in an aqueous environment.

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[9]

  • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. Do not store stock solutions for extended periods.[11]

  • Dissolve the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Dissolve this compound in Activation Buffer. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMF or DMSO and then dilute with Activation Buffer.

2. Activation of this compound:

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical starting point is a 2- to 5-fold molar excess of EDC and NHS over the amount of this compound.[11]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7][9]

3. Protein Preparation for Coupling:

  • While the PEG linker is being activated, ensure the protein solution is ready in the Coupling Buffer (pH 7.2-8.5). If the protein is in a different buffer, perform a buffer exchange using a desalting column.

4. Coupling Reaction:

  • Add the activated this compound mixture to the protein solution.[7]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][11]

5. Quenching the Reaction:

  • To stop the reaction and cap any unreacted NHS-esters, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[7]

  • Incubate for 15-30 minutes at room temperature.[14]

6. Purification of the PEGylated Protein:

  • Remove unreacted PEG, EDC, NHS, and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[7] The choice of method depends on the size difference between the protein and the reagents.

Characterization of the Azido-PEGylated Protein

Comprehensive characterization is crucial to ensure the quality and consistency of the conjugate.[1][3]

Analytical TechniqueParameter MeasuredExpected Outcome
SDS-PAGE Apparent molecular weightA shift in the band of the PEGylated protein to a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation.[3]
Size-Exclusion Chromatography (SEC-HPLC) Purity and aggregationA shift to a shorter retention time for the PEGylated protein compared to the unmodified protein, indicating an increase in hydrodynamic radius. Can also be used to quantify the amount of aggregate.[15]
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular weight and degree of PEGylationProvides an accurate mass of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[1][4]
FTIR or Raman Spectroscopy Presence of the azide groupA characteristic peak for the azide functional group (around 2100 cm⁻¹) confirms the successful conjugation of the Azido-PEG linker.
Biological Activity Assay Functional integrity of the proteinMeasures the specific biological activity of the PEGylated protein (e.g., enzyme kinetics, receptor binding) to assess the impact of modification.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no coupling yield Inactive EDC/NHS due to hydrolysis.Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator.[7]
Suboptimal pH for activation or coupling.Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[7][11]
Presence of competing primary amines or carboxylates in buffers (e.g., Tris, glycine, acetate).Use non-interfering buffers such as MES for activation and PBS for coupling.[7]
Protein precipitation during reaction High concentration of EDC.Try reducing the molar excess of EDC.[7]
Protein instability in the chosen buffer or pH.Ensure the protein is in a buffer that maintains its stability. Consider performing the reaction at 4°C.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) AzidoPEG Azido-PEG1-COOH Intermediate O-acylisourea Intermediate (unstable) AzidoPEG->Intermediate + EDC EDC EDC->Intermediate + NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster + NHS NHS NHS Conjugate Azido-PEG-Protein (Stable Amide Bond) NHSEster->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: EDC/NHS coupling mechanism for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Protein in Coupling Buffer (pH 7.2-8.5) D Add Activated PEG to Protein (2h RT or overnight 4°C) A->D B Prepare this compound, EDC, and NHS in Activation Buffer (pH 4.5-6.0) C Activate this compound with EDC/NHS (15-30 min, RT) B->C C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (SEC, Dialysis) E->F G Characterize Conjugate (SDS-PAGE, MS, HPLC) F->G

Caption: General experimental workflow for protein PEGylation.

Downstream_Applications cluster_click Bioorthogonal Click Chemistry Protein Azido-PEG-Protein AlkyneDrug Alkyne-Drug Protein->AlkyneDrug CuAAC or SPAAC AlkyneFluorophore Alkyne-Fluorophore Protein->AlkyneFluorophore CuAAC or SPAAC AlkyneBiotin Alkyne-Biotin Protein->AlkyneBiotin CuAAC or SPAAC ADC Antibody-Drug Conjugate (ADC) AlkyneDrug->ADC Imaging Fluorescently Labeled Protein AlkyneFluorophore->Imaging Detection Biotinylated Protein for Detection AlkyneBiotin->Detection

Caption: Downstream applications of azide-modified proteins.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bio-orthogonal reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[3][] The use of polyethylene glycol (PEG) linkers in CuAAC, such as Azido-PEG1-acid, offers significant advantages in drug development and biological applications.[1]

This compound is a heterobifunctional linker featuring a terminal azide group for participation in the CuAAC reaction and a carboxylic acid group for subsequent conjugation to amine-containing molecules.[5][6] The short PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1] These application notes provide a comprehensive guide to performing CuAAC reactions with this compound, including detailed protocols, troubleshooting advice, and expected quantitative data.

Applications

The versatility of this compound makes it suitable for a variety of applications in research and drug development, including:

  • Bioconjugation: The azide moiety allows for the efficient and specific labeling of alkyne-modified biomolecules such as proteins, peptides, and nucleic acids.[7][8]

  • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of therapeutic agents by increasing their in vivo half-life and reducing immunogenicity.[1]

  • PROTACs Development: this compound can serve as a building block for Proteolysis Targeting Chimeras (PROTACs), connecting a target protein ligand with an E3 ligase ligand.[9]

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with alkynes.

Quantitative Data Summary

The following tables summarize typical quantitative data and reaction conditions for CuAAC with this compound. Note that optimal conditions may vary depending on the specific alkyne-containing molecule and should be determined empirically.

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterTypical Range/ValueNotes
Reactants This compound, Alkyne-functionalized moleculeThe molar ratio of azide to alkyne is typically 1:1 to 1.5:1.[2]
Copper Source CuSO₄·5H₂OOften used with a reducing agent to generate Cu(I) in situ.[2]
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess relative to the copper salt.[2]
Copper Ligand THPTA, TBTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[2][8]
Solvent DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants.[2][10]
Temperature Room TemperatureReactions are typically carried out at ambient temperature.[1]
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.[1][2]

Table 2: Typical Reagent Concentrations for CuAAC Protocol

ReagentStock Solution ConcentrationFinal Concentration
Alkyne-functionalized molecule10 mM in DMSO or buffer1 mM
This compound10 mM in DMSO or buffer1.1 - 1.5 mM
Copper(II) Sulfate (CuSO₄)20 mM in water100 - 250 µM
Ligand (e.g., THPTA)50 mM in water0.5 - 1.25 mM
Sodium Ascorbate100 mM in water (prepare fresh)1 - 5 mM

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction between this compound and an alkyne-functionalized molecule.

Materials
  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Dimethyl sulfoxide (DMSO), tert-Butanol (t-BuOH), Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube)

  • Stirring apparatus

  • Analytical instruments for reaction monitoring (TLC, LC-MS)

  • Purification system (e.g., HPLC)

Preparation of Stock Solutions
  • Alkyne-functionalized Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or the reaction buffer).

  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[11]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[11]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use to ensure its reducing activity.[1][11]

Reaction Procedure
  • Reaction Setup: In a clean, dry reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents).[2] Add the chosen solvent or buffer to achieve the desired final concentration (typically 1-10 mM for the alkyne).[1]

  • Catalyst Premix: In a separate tube, prepare the copper/ligand premix. For a final copper concentration of 100-250 µM, mix the appropriate volumes of the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended to stabilize the Cu(I) catalyst and protect sensitive biomolecules.[2][8]

  • Addition of Catalyst: Add the copper/ligand premix to the reaction mixture containing the azide and alkyne.

  • Initiation of Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[1] Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed, which is often complete within 1-4 hours.[1][2]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • If applicable, extract the product with an organic solvent like ethyl acetate or dichloromethane.[1]

    • To remove the copper catalyst, wash the organic layer with a solution of EDTA.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by a suitable method such as silica gel column chromatography or preparative HPLC.[1]

Characterization

The final product can be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic triazole proton singlet around 7.5-8.0 ppm and signals for the PEG backbone at approximately 3.6 ppm.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

Troubleshooting

Table 3: Common Issues and Solutions in CuAAC with PEGylated Linkers

IssuePotential CauseRecommended Solution
Low or No Product Yield Catalyst Inactivation: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[10][11]Degas all solutions to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh and adequate amount of sodium ascorbate is used.[10][11]
Sub-optimal Reagent Concentrations: Incorrect stoichiometry or concentrations of reactants, catalyst, or ligand.Use a slight excess (1.1 to 2-fold) of the less critical reagent. Optimize copper concentration, typically in the 50 to 100 µM range.[11]
Steric Hindrance: The bulky nature of the PEG chain or the substrate may hinder the reaction.Increase the reaction temperature or prolong the reaction time. The addition of a co-solvent like DMSO can help solvate the PEG chains.[11]
Inappropriate Ligand: The chosen ligand may not be optimal for the reaction conditions.For aqueous reactions, use water-soluble ligands like THPTA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[11]
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne starting material.Ensure a sufficient concentration of the reducing agent (sodium ascorbate) and minimize oxygen exposure.[10]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the CuAAC reaction.

CuAAC_Workflow prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Mix Alkyne and This compound prep->mix_reactants premix_catalyst Premix CuSO4 and Ligand prep->premix_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temp (1-4 hours) initiate->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Work-up and Purification (HPLC) monitor->workup Reaction Complete characterize Characterization (NMR, MS) workup->characterize CuAAC_Components Azide This compound Triazole Triazole Product Azide->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) - Active Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduces Cu_I->Triazole Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Azido-PEG1-acid in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This versatile bifunctional linker is instrumental in bioconjugation, offering a terminal carboxylic acid for stable amide bond formation with primary amines and an azide group for highly specific, copper-free click chemistry. The inclusion of a short, hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, making it an ideal reagent for modifying sensitive biomolecules.[1][2]

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the rapid and selective ligation of an azide with a strained cyclooctyne (e.g., BCN, DBCO) under physiological conditions without the need for cytotoxic copper catalysts.[][4] This makes the combination of this compound and SPAAC a powerful tool for applications ranging from the development of antibody-drug conjugates (ADCs) to cell surface labeling and nanoparticle modification.[][5]

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

This compound is an excellent linker for creating ADCs. The process is typically a two-stage reaction. First, the carboxylic acid of the linker is activated and conjugated to primary amine groups (e.g., lysine residues) on the antibody. Second, the azide-functionalized antibody is reacted with a strained alkyne-modified cytotoxic payload via SPAAC.

Quantitative Data for ADC Synthesis
ParameterTypical Value/RangeNotesSource
Linker:Antibody Molar Ratio 10-20 fold excessFor the initial amide coupling step to achieve desired labeling.[6]
Activation Reagents EDC/NHS1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7]
Activation Time 15-30 minutesAt room temperature to form the reactive NHS ester.[7]
Amide Coupling pH 7.2 - 8.5Optimal pH for the reaction between the NHS ester and antibody amines.[6]
SPAAC Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to protect sensitive payloads or antibodies.[7]
SPAAC Reaction Time 4 - 24 hoursReaction can be monitored for completion. Overnight incubation at 4°C is common.[7][8]
Payload:Azide Molar Ratio 1.5 - 5 fold excessA molar excess of the alkyne-payload drives the SPAAC reaction to completion.[6]
Expected Drug-to-Antibody Ratio (DAR) 2 - 8Can be controlled by adjusting reaction conditions and purified via chromatography.[9]

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Antibody-Azide Functionalization cluster_stage2 Stage 2: SPAAC Payload Conjugation Ab Antibody (Amine-containing) Ab_Azide Azide-Functionalized Antibody Ab->Ab_Azide Amide Coupling Linker This compound ActivatedLinker NHS-activated Azido-PEG1-linker Linker->ActivatedLinker Activation Activators EDC / NHS Activators->ActivatedLinker ActivatedLinker->Ab_Azide Purify1 Purification (e.g., SEC) Ab_Azide->Purify1 ADC Antibody-Drug Conjugate (ADC) Purify1->ADC Purified Ab-N₃ Payload Alkyne-Payload (e.g., DBCO-Drug) Payload->ADC SPAAC Reaction Purify2 Purification & Characterization ADC->Purify2

Caption: Workflow for two-stage Antibody-Drug Conjugate (ADC) synthesis.

Protocol 1: Synthesis of an Antibody-Drug Conjugate

Stage 1: Antibody Functionalization with this compound

  • Reagent Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[7]

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.[10]

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.[7]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions. A recommended starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).[7]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated linker.[7]

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution. A 10-20 fold molar excess of linker to antibody is a common starting point.

    • Ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody stability.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.[9]

    • Concentrate the purified azide-functionalized antibody using a centrifugal filter unit appropriate for the antibody's molecular weight.

Stage 2: SPAAC Reaction with Alkyne-Payload

  • Reagent Preparation:

    • Use the purified azide-functionalized antibody from Stage 1.

    • Dissolve the strained alkyne-payload (e.g., DBCO-drug) in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.[9]

  • SPAAC Reaction:

    • Add the alkyne-payload stock solution to the azide-functionalized antibody solution. A 1.5 to 5-fold molar excess of the payload over the antibody is recommended.[6]

    • Incubate the reaction for 4-16 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[7][9]

  • Final Purification and Characterization:

    • Purify the final ADC using SEC to remove the excess payload.[9]

    • Determine the final protein concentration using a standard protein assay (e.g., BCA).[9]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[9]

    • Store the purified ADC at -20°C or -80°C for long-term stability.[9]

Application 2: Surface Modification of Amine-Functionalized Nanoparticles

PEGylation of nanoparticles is a critical strategy to enhance their biocompatibility and circulation time.[11] this compound can be used to coat amine-functionalized nanoparticles, introducing a versatile azide handle on the surface for subsequent "click" conjugation of targeting ligands, imaging agents, or therapeutic molecules.[12]

Quantitative Data for Nanoparticle Modification
ParameterTypical Value/RangeNotesSource
Linker:Nanoparticle Molar Ratio 10-50 fold excessThe optimal ratio depends on the density of surface amine groups.[12]
Activation Method EDC/NHSStandard carbodiimide chemistry for coupling acids to amines.[6]
Solvent for Linker Anhydrous DMF or DMSONHS esters are moisture-sensitive.[12]
Reaction Time (Amide Coupling) 1-2 hours at RT or overnight at 4°CGentle mixing is required to keep nanoparticles in suspension.[12]
Quenching Reagent 50-100 mM Tris or GlycineTo consume any unreacted NHS esters.[12]
SPAAC Ligand Molar Excess 5-20 fold excessMolar excess of alkyne-ligand over estimated surface azide groups.[8]
Reaction Time (SPAAC) 1-12 hours at RTDepends on the reactivity of the specific cyclooctyne used.[8]

Experimental Workflow: Nanoparticle Surface Modification

Nanoparticle_Workflow NP Amine-Functionalized Nanoparticle Linker_Activation Activate this compound with EDC/NHS Conjugation Amide Bond Formation NP->Conjugation Linker_Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purify1 Wash & Purify (Centrifugation/Dialysis) Quench->Purify1 Azide_NP Azide-Functionalized Nanoparticle Purify1->Azide_NP SPAAC SPAAC Reaction with Alkyne-Ligand Azide_NP->SPAAC Purify2 Final Purification SPAAC->Purify2 Final_NP Functionalized Nanoparticle Purify2->Final_NP

Caption: Workflow for nanoparticle surface modification and functionalization.

Protocol 2: Surface Modification of Nanoparticles
  • Nanoparticle Preparation:

    • Disperse amine-functionalized nanoparticles in an appropriate buffer (e.g., 0.1 M MES, pH 6.0 for EDC activation) to form a homogenous suspension. Sonication may be required.[6]

  • Linker Activation and Conjugation:

    • Activate this compound with a 5-10 fold molar excess of EDC and NHS in activation buffer for 15 minutes at room temperature.[6]

    • Immediately add the activated linker solution to the nanoparticle suspension. A 10-50 fold molar excess of linker relative to the estimated surface amine groups is a good starting point.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 30 minutes.[12]

    • Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension, or by dialysis, to remove unreacted reagents.[13]

  • SPAAC with Alkyne-Ligand:

    • Resuspend the purified azide-nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the strained alkyne-containing molecule (e.g., DBCO-folate for targeting) at a 5-20 fold molar excess.

    • Incubate for 1-12 hours at room temperature with gentle mixing.[8]

  • Final Purification:

    • Purify the final functionalized nanoparticles using an appropriate method (e.g., SEC, dialysis, or magnetic separation) to remove the excess alkyne-ligand.[11]

Application 3: Live Cell Surface Labeling

This compound can be used to label cell surface proteins by first activating its carboxylic acid and reacting it with primary amines on the cell surface (e.g., on lysine residues of proteins). The introduced azide groups can then be detected by SPAAC with a strained alkyne-fluorophore, enabling visualization and tracking.[14]

Quantitative Data for Cell Surface Labeling
ParameterTypical Value/RangeNotesSource
Cell Preparation Wash with amine-free buffer (PBS)Removes amine-containing media that would compete with the reaction.[14]
Linker Concentration 0.5 - 2.0 mg/mLConcentration of the activated Azido-PEG-NHS ester for cell incubation.[14]
Labeling Incubation Time 30 minutes at 4°CLower temperature minimizes internalization of surface proteins.[14]
Quenching Buffer 10-100 mM glycine or Tris in PBSStops the labeling reaction by consuming unreacted NHS esters.[14]
Alkyne-Probe Concentration 25-50 µMFor the subsequent SPAAC detection step.[15]
SPAAC Incubation Time 30-60 minutes at 37°CFor live-cell labeling.[15]
Cell Viability Generally highShould be confirmed with a viability assay (e.g., Trypan Blue) for each cell type.[14]

Experimental Workflow: Cell Surface Labeling

Cell_Labeling_Workflow Cells Live Cells in Suspension Wash1 Wash with ice-cold PBS (amine-free) Cells->Wash1 Label Incubate with activated this compound Wash1->Label Quench Quench with Tris or Glycine buffer Label->Quench Wash2 Wash with PBS Quench->Wash2 Azide_Cells Azide-Labeled Cells Wash2->Azide_Cells SPAAC Incubate with Alkyne-Fluorophore (e.g., DBCO-dye) Azide_Cells->SPAAC Wash3 Wash to remove excess probe SPAAC->Wash3 Analysis Analysis (Flow Cytometry / Microscopy) Wash3->Analysis

Caption: Workflow for live cell surface protein labeling via SPAAC.

Protocol 3: Labeling of Live Cell Surface Proteins
  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold, amine-free PBS by gentle centrifugation (e.g., 300 x g for 5 minutes).[14]

    • Resuspend the cell pellet in ice-cold PBS to the desired concentration (e.g., 1-10 x 10⁶ cells/mL).

  • Preparation of Activated Linker:

    • Immediately before use, activate this compound with EDC/NHS as described in Protocol 1, Stage 1, Step 2. Alternatively, pre-synthesized and purified Azido-PEG1-NHS ester can be dissolved in anhydrous DMSO.

  • Cell Surface Labeling:

    • Add the activated linker solution to the cell suspension to a final concentration of 0.5-2.0 mg/mL.

    • Incubate for 30 minutes at 4°C with gentle rotation to label surface amines.[14]

  • Quenching and Washing:

    • Stop the reaction by adding quenching buffer (100 mM glycine or Tris in PBS) and incubate for 10 minutes at 4°C.[14]

    • Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted linker.[14]

  • SPAAC Reaction with a Fluorophore:

    • Resuspend the azide-labeled cells in serum-free culture medium.

    • Add a strained alkyne-fluorophore (e.g., DBCO-488) to a final concentration of 25-50 µM.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.[15]

  • Final Wash and Analysis:

    • Wash the cells three times with PBS to remove the excess fluorescent probe.[15]

    • Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

References

Application Notes: Azido-PEG1-acid for Advanced Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][] The linker molecule, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[][4][5] Azido-PEG1-acid is a heterobifunctional linker that offers a strategic advantage in ADC development. It incorporates a short, hydrophilic polyethylene glycol (PEG) spacer, a terminal carboxylic acid for initial conjugation, and an azide group for subsequent bioorthogonal "click chemistry" reactions.[6][7] This design allows for a controlled and modular approach to ADC synthesis.

The incorporation of a PEG moiety, even a short one like in this compound, provides several key benefits that address challenges associated with ADC development, particularly those related to the hydrophobicity of many potent payloads.[][5]

Key Advantages of this compound in ADC Synthesis:

  • Enhanced Hydrophilicity and Solubility: The PEG spacer increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues and improve solubility in aqueous environments, leading to better formulation and handling characteristics.[][5]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which helps to reduce renal clearance and prolong its circulation half-life.[5][8] This extended exposure can lead to greater accumulation of the ADC at the tumor site.[5]

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established non-toxic and low-immunogenicity polymer, which can help to minimize the potential for adverse immune responses against the linker-drug conjugate.[5][8]

  • Versatile and Controlled Conjugation: The dual functionality of this compound allows for a two-step conjugation strategy. The carboxylic acid can be coupled to the antibody, and the azide group can then be used for a highly specific and efficient click chemistry reaction with an alkyne-modified drug payload.[9][10] This modular approach simplifies the synthesis and purification of the final ADC.

Data Presentation

The following table summarizes the key properties and advantages of using a PEG linker like this compound in ADC construction. While specific quantitative data for this compound is not extensively published in direct comparative studies, the data presented reflects the generally observed effects of PEGylation on ADC properties based on studies with various PEG linker lengths.[1][11]

PropertyDescriptionReference
Chemical Formula C₅H₉N₃O₃[7]
Molecular Weight 159.1 g/mol [7]
Solubility Soluble in aqueous media, DMSO, DMF[7]
Storage Conditions Long-term at -20°C, protected from moisture and light.[9][12]
Key Functional Groups 1. Carboxylic Acid (-COOH): For covalent attachment to primary amines (e.g., lysine residues on an antibody) via amide bond formation. 2. Azide (-N₃): For bioorthogonal "click chemistry" reactions with alkyne-functionalized molecules.[6][7]
Impact on ADC Properties Improved Solubility: The hydrophilic PEG spacer counteracts the hydrophobicity of many cytotoxic payloads, reducing the tendency for aggregation.[][5] Enhanced Pharmacokinetics: Increased hydrodynamic volume leads to a longer circulation half-life.[5][8] Reduced Immunogenicity: The PEG moiety can shield immunogenic epitopes.[][5]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful control over reaction conditions to achieve a desirable drug-to-antibody ratio (DAR) while maintaining the integrity and function of the antibody.[8] The general workflow involves:

  • Activation of the this compound linker.

  • Conjugation of the activated linker to the antibody.

  • Purification of the azide-modified antibody.

  • Conjugation of the alkyne-modified cytotoxic payload to the azide-modified antibody via click chemistry.

  • Purification and characterization of the final ADC.

Protocol 1: Antibody Modification with this compound via Amine Coupling

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25) or dialysis system

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer (PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO to pre-activate the carboxylic acid. A typical concentration for this activation step is 10-50 mM.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the activated this compound solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) of the total reaction volume to maintain antibody stability.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted activated linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker and byproducts by buffer exchange into PBS (pH 7.4) using a desalting column or by dialysis.

    • The purified azide-modified antibody can be stored at -20°C or -80°C until further use.

Protocol 2: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified antibody and an alkyne-functionalized cytotoxic payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 200 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified antibody with a 3 to 5-fold molar excess of the alkyne-payload solution per azide group.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO₄/THPTA mixture to the antibody/payload solution to a final copper concentration of 0.5-1 mM.[13]

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce the Cu(II) to the catalytic Cu(I) species.[13]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.[13]

  • Purification of the Final ADC:

    • Purify the ADC from excess payload-linker, copper, and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (by comparing the absorbance of the protein at 280 nm and the payload at its specific wavelength).

    • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based assay.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-positive cancer cell lines.

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) cluster_step3 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb Amide Bond Formation linker This compound activated_linker Activated Linker (EDC/NHS) linker->activated_linker Activation activated_linker->azide_mAb final_ADC Antibody-Drug Conjugate (ADC) azide_mAb->final_ADC payload Alkyne-Modified Cytotoxic Payload payload->final_ADC CuAAC Reaction purification Purification (e.g., SEC) final_ADC->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: General workflow for ADC synthesis using this compound.

Click_Chemistry_Mechanism cluster_reactants cluster_products azide Azide-Modified Antibody (R-N₃) catalyst + Cu(I) Catalyst + Reducing Agent azide->catalyst alkyne Alkyne-Payload (R'-C≡CH) alkyne->catalyst triazole Stable Triazole Linkage (ADC) catalyst->triazole Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG1-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.[1][]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[1][3][5] The Azido-PEG1-acid linker is a versatile heterobifunctional linker that offers an azide group for "click chemistry" and a carboxylic acid for standard amide bond formation, providing a modular and efficient approach to PROTAC synthesis.[6][7] This document provides detailed protocols for the synthesis of a PROTAC using the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage another target protein molecule.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Poly-ubiquitination E2 E2-Ub Enzyme E2->Ternary Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a modular process that can be approached in two primary ways, depending on the functional groups available on the protein of interest (POI) ligand and the E3 ligase ligand. The general workflow involves the sequential coupling of the two ligands to the bifunctional linker.[1]

Strategy 1: Amide Coupling followed by Click Chemistry

This strategy is applicable when one ligand has a suitable amine or alcohol for amide bond formation and the other ligand possesses an alkyne group for click chemistry.

Strategy_1_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Ligand1 Ligand 1 (amine-functionalized) Intermediate Ligand 1-Linker Intermediate (Azide) Ligand1->Intermediate Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Ligand2 Ligand 2 (alkyne-functionalized) Ligand2->Final_PROTAC

Caption: Workflow for PROTAC synthesis via amide coupling and click chemistry.

Protocol 1A: Amide Bond Formation

This protocol describes the coupling of a ligand containing a primary or secondary amine to the carboxylic acid of the this compound linker.

Reagent/ParameterRecommended Conditions
Ligand 1 (with amine) 1.0 equivalent
This compound 1.0 - 1.2 equivalents
Coupling Reagent HATU (1.2 eq), HBTU (1.2 eq), or EDC/HOBt (1.2 eq each)
Base DIPEA or Et3N (2.0 - 3.0 equivalents)
Solvent Anhydrous DMF or DCM
Temperature Room Temperature
Reaction Time 2 - 16 hours
Monitoring TLC or LC-MS

Step-by-Step Procedure:

  • Dissolve the amine-containing ligand and this compound in the chosen anhydrous solvent.

  • Add the base to the reaction mixture.

  • In a separate vial, dissolve the coupling reagent in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized intermediate.

Protocol 1B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized intermediate and an alkyne-functionalized ligand.[8][9]

Reagent/ParameterRecommended Conditions
Azide-functionalized Intermediate 1.0 equivalent
Alkyne-functionalized Ligand 1.0 - 1.5 equivalents
Copper(I) Source CuSO4·5H2O (0.1 - 0.3 equivalents)
Reducing Agent Sodium Ascorbate (0.2 - 0.6 equivalents)
Ligand (optional) TBTA or THPTA (0.1 - 0.3 equivalents)
Solvent t-BuOH/H2O (1:1), DMF, or DMSO
Temperature Room Temperature
Reaction Time 1 - 12 hours
Monitoring TLC or LC-MS

Step-by-Step Procedure:

  • Dissolve the azide-functionalized intermediate and the alkyne-functionalized ligand in the chosen solvent system.

  • Add the copper(I) source and the ligand (if used).

  • Add a freshly prepared solution of sodium ascorbate to initiate the reaction.[8]

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final PROTAC using an appropriate method such as preparative HPLC.[10][11]

Strategy 2: Initial Functionalization with Alkyne followed by Amide Coupling

This approach is suitable when one ligand has a carboxylic acid and the other has an azide. The this compound linker is first converted to an alkyne-functionalized linker.

Strategy_2_Workflow cluster_0 Step 1: Linker Modification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry (CuAAC) AzidoLinker This compound AlkyneLinker Alkyne-PEG1-Amide Linker AzidoLinker->AlkyneLinker Propargylamine Propargylamine Propargylamine->AlkyneLinker Intermediate2 Ligand 1-Linker Intermediate (Alkyne) AlkyneLinker->Intermediate2 Ligand1_acid Ligand 1 (acid-functionalized) Ligand1_acid->Intermediate2 Final_PROTAC2 Final PROTAC Intermediate2->Final_PROTAC2 Ligand2_azide Ligand 2 (azide-functionalized) Ligand2_azide->Final_PROTAC2

Caption: Alternative PROTAC synthesis workflow with initial linker modification.

Protocols for amide coupling and click chemistry would follow a similar logic to those described in Strategy 1, with the appropriate functionalized ligands and intermediates.

Purification and Characterization

The purification of PROTACs, particularly those with PEG linkers, can be challenging due to their physicochemical properties.[10] A multi-step purification approach is often necessary.[5]

TechniquePurpose
Flash Column Chromatography Initial purification of crude products and intermediates.[5]
Reverse Phase HPLC (RP-HPLC) High-resolution purification of the final PROTAC. C4, C8, or C18 columns are commonly used.[10]
Size Exclusion Chromatography (SEC) To separate the larger PEGylated PROTAC from smaller impurities.[10]

Characterization

The identity and purity of the synthesized PROTAC should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The this compound linker provides a versatile and efficient platform for the modular synthesis of PROTACs. By leveraging well-established amide coupling and click chemistry reactions, researchers can rapidly generate libraries of PROTACs with diverse ligands to explore structure-activity relationships and develop novel protein degraders for therapeutic applications. Careful optimization of reaction conditions and a robust purification strategy are crucial for obtaining high-purity PROTACs for biological evaluation.

References

Surface Modification of Nanoparticles with Azido-PEG1-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as drug delivery, in vivo imaging, and diagnostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation time of nanoparticles. The use of a heterobifunctional linker like Azido-PEG1-acid provides a versatile platform for nanoparticle functionalization. The carboxylic acid group allows for covalent attachment to the nanoparticle surface, while the terminal azide group serves as a chemical handle for subsequent bioconjugation via highly efficient and bio-orthogonal "click chemistry" reactions.[1][2]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound, including characterization methods and expected quantitative data.

Key Advantages of this compound Modification

  • Enhanced Biocompatibility: The hydrophilic PEG layer minimizes non-specific protein adsorption (opsonization), reducing clearance by the mononuclear phagocyte system (MPS) and prolonging systemic circulation.[3][4][5]

  • Improved Colloidal Stability: PEGylation prevents nanoparticle aggregation in biological media, which is crucial for in vivo applications.[4][6]

  • Versatile Bioconjugation: The terminal azide group enables facile and specific attachment of various biomolecules, such as targeting ligands, therapeutic agents, or imaging probes, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[4][7][8]

Data Presentation

Successful surface modification with this compound results in predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification.

ParameterBare NanoparticlesThis compound Modified Nanoparticles
Hydrodynamic Diameter (nm)100 ± 5120 ± 8
Polydispersity Index (PDI)< 0.2< 0.25
Zeta Potential (mV)-25 ± 3-15 ± 4
Azide Peak (FTIR, cm⁻¹)Not Present~2100

Note: The increase in hydrodynamic diameter and the shift in zeta potential towards a more neutral value are indicative of successful surface functionalization. The appearance of a characteristic azide peak in the FTIR spectrum confirms the presence of the azide group.[4][9]

Table 2: Quantification of Surface Ligand Density.

TechniqueParameter MeasuredTypical Result
Thermogravimetric Analysis (TGA)Weight loss corresponding to the decomposition of PEG chains.Provides a quantitative measure of the amount of PEG grafted onto the nanoparticle surface.[4]
X-ray Photoelectron Spectroscopy (XPS)Presence of N 1s peak characteristic of the azide group.Elemental confirmation of surface modification.[4]

Experimental Protocols

The following protocols are generalized and may require optimization depending on the specific type of nanoparticle and the desired degree of modification.

Protocol 1: Activation of this compound

Objective: To activate the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add NHS (1.5 molar equivalents relative to this compound) to the solution and stir until dissolved.

  • Add EDC (2.0 molar equivalents relative to this compound) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting solution containing the activated Azido-PEG1-NHS ester can be used directly in the next step or stored at -20°C under an inert atmosphere after solvent removal.

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

Objective: To conjugate the activated Azido-PEG1-NHS ester to nanoparticles possessing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • Activated Azido-PEG1-NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Centrifugation equipment

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Add the activated Azido-PEG1-NHS ester solution to the nanoparticle dispersion. A 5 to 10-fold molar excess of the NHS ester relative to the estimated surface amine groups on the nanoparticles is a good starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purify the Azido-PEG1-functionalized nanoparticles by centrifugation.

  • Resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps three times to ensure the removal of unreacted reagents.

Protocol 3: "Click" Chemistry Conjugation of an Alkyne-Modified Molecule

Objective: To conjugate an alkyne-containing molecule (e.g., a targeting ligand or fluorescent dye) to the azide-functionalized nanoparticles. This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azido-PEG1-functionalized nanoparticles

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Disperse the azide-functionalized nanoparticles in the reaction buffer.

  • Add the alkyne-modified molecule to the nanoparticle dispersion at a 5-10 fold molar excess relative to the estimated number of azide groups on the nanoparticle surface.

  • Add the copper ligand to the reaction mixture.

  • Add CuSO₄ to the reaction mixture. The final copper concentration should typically be in the range of 100-500 µM.

  • Initiate the "click" reaction by adding a fresh solution of sodium ascorbate (final concentration ~5-fold higher than CuSO₄).

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring, protected from light.

  • Purify the final functionalized nanoparticles by repeated centrifugation and resuspension in deionized water to remove the copper catalyst and excess reagents.

Mandatory Visualizations

G cluster_0 Nanoparticle Core Synthesis cluster_1 Surface Functionalization cluster_2 Bioconjugation via Click Chemistry np_core Nanoparticle Core (e.g., Iron Oxide, Gold) amine_np Amine-Functionalized Nanoparticle np_core->amine_np Surface Amination azide_np Azido-PEG1-Functionalized Nanoparticle amine_np->azide_np Amide Bond Formation peg_activation This compound Activation (EDC/NHS Chemistry) peg_activation->amine_np click_reaction CuAAC or SPAAC 'Click' Reaction azide_np->click_reaction alkyne_ligand Alkyne-Modified Ligand (e.g., Targeting Peptide) alkyne_ligand->click_reaction final_np Targeted Nanoparticle click_reaction->final_np Triazole Linkage

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_0 Nanoparticle Platform cluster_1 Functional Moieties cluster_2 Targeted Nanoparticle NP Nanoparticle Core PEG This compound Linker NP->PEG Surface Attachment TargetedNP Multifunctional Nanoparticle PEG->TargetedNP Ligand Targeting Ligand Ligand->TargetedNP Click Chemistry Drug Therapeutic Agent Drug->TargetedNP Imaging Imaging Probe Imaging->TargetedNP

Caption: Logical flow of nanoparticle functionalization.

G cluster_0 Systemic Circulation cluster_1 Target Cell Interaction cluster_2 Intracellular Action TNP Targeted Nanoparticle (this compound Modified) Receptor Overexpressed Receptor on Target Cell TNP->Receptor Targeting Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosomal Escape Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Apoptosis Therapeutic Effect (e.g., Apoptosis) DrugRelease->Apoptosis

Caption: Generalized targeted nanoparticle signaling pathway.

References

Application Notes and Protocols for the PEGylation of Peptides with Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a cornerstone strategy in drug development. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides by improving their solubility, increasing their stability against proteolytic degradation, reducing immunogenicity, and extending their circulation half-life. Azido-PEG1-acid is a short, hydrophilic linker that introduces an azide functional group, enabling further conjugation via "click chemistry."

These application notes provide a comprehensive guide to the successful PEGylation of peptides using this compound. Detailed protocols for the activation of the PEG linker, its conjugation to a model peptide, and subsequent purification and characterization are provided.

Experimental Principles

The PEGylation of a peptide with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry. This is commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated Azido-PEG1-NHS ester is then reacted with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable amide bond.

Data Presentation

The following tables summarize the key quantitative parameters for the PEGylation of a model peptide with this compound.

Table 1: Reaction Conditions for this compound Activation and Peptide Conjugation

ParameterValue
Activation Step
Molar Ratio (this compound:EDC:NHS)1 : 1.5 : 1.5
Reaction Time1 hour
Reaction TemperatureRoom Temperature
Conjugation Step
Molar Excess of Activated Azido-PEG1-NHS ester to Peptide5 - 20 fold
Peptide Concentration1 - 10 mg/mL[1]
Reaction pH7.0 - 8.0[1]
Reaction Time30 minutes - 2 hours[1]
Reaction Temperature4°C - Room Temperature[1]

Table 2: Typical Purification and Characterization Results

ParameterMethodExpected Outcome
Purification
Primary MethodReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation of PEGylated peptide from unreacted peptide and excess PEG reagent.
Characterization
Purity AssessmentAnalytical RP-HPLC>95%
Identity ConfirmationMass Spectrometry (MALDI-TOF or LC-ESI-MS)Observed molecular weight corresponds to the theoretical mass of the PEGylated peptide.
Degree of PEGylationMass SpectrometryConfirmation of single PEG chain attachment.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

Procedure:

  • Equilibrate this compound, EDC, and NHS to room temperature before use.

  • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 150 mM each.

  • Add the EDC/NHS solution to the this compound solution. The final molar ratio should be approximately 1:1.5:1.5 (this compound:EDC:NHS).

  • Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.

  • The resulting Azido-PEG1-NHS ester solution is now ready for conjugation to the peptide. It is recommended to use the activated PEG reagent immediately.[3]

Protocol 2: PEGylation of a Peptide with Activated Azido-PEG1-NHS Ester

This protocol details the conjugation of the activated Azido-PEG1-NHS ester to a peptide containing primary amines.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • Activated Azido-PEG1-NHS ester solution (from Protocol 1)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.0[4]

  • Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[4]

Procedure:

  • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris).[5]

  • Add the activated Azido-PEG1-NHS ester solution to the peptide solution to achieve a 5- to 20-fold molar excess of the PEG reagent.[4]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[1]

  • Monitor the reaction progress by analytical RP-HPLC to determine the extent of peptide consumption and PEGylated peptide formation.

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted Azido-PEG1-NHS ester.

Protocol 3: Purification of the PEGylated Peptide by RP-HPLC

This protocol outlines the purification of the PEGylated peptide from the reaction mixture using reversed-phase high-performance liquid chromatography.

Materials:

  • Crude PEGylation reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC system with a C18 or C4 column

Procedure:

  • Acidify the crude reaction mixture with a small amount of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).[6] The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.

  • Collect fractions corresponding to the desired PEGylated peptide peak, monitoring at 214 nm and 280 nm.[6]

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

Protocol 4: Characterization of the PEGylated Peptide

This protocol describes the characterization of the purified PEGylated peptide to confirm its identity and purity.

Materials:

  • Purified PEGylated peptide

  • Analytical RP-HPLC system

  • Mass Spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

Procedure:

  • Purity Assessment by Analytical RP-HPLC:

    • Dissolve a small amount of the lyophilized PEGylated peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample onto an analytical C18 or C4 column.

    • Run a suitable gradient to separate the PEGylated peptide from any remaining impurities.

    • Integrate the peak areas to determine the purity of the final product.

  • Identity Confirmation by Mass Spectrometry:

    • Prepare the sample according to the instrument's requirements. For MALDI-TOF, this typically involves co-crystallization with a suitable matrix. For LC-ESI-MS, the sample is introduced via the HPLC system.

    • Acquire the mass spectrum of the PEGylated peptide.

    • Compare the observed average molecular weight with the calculated theoretical molecular weight of the PEGylated peptide to confirm successful conjugation.[7] The mass spectrum should show a mass shift corresponding to the addition of the this compound moiety.

Visualizations

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_purification Protocol 3: Purification cluster_characterization Protocol 4: Characterization azido_peg_acid This compound activated_peg Activated Azido-PEG1-NHS Ester azido_peg_acid->activated_peg 1 hr, RT edc_nhs EDC / NHS edc_nhs->activated_peg crude_product Crude PEGylated Peptide activated_peg->crude_product 0.5-2 hrs, RT peptide Peptide peptide->crude_product hplc RP-HPLC crude_product->hplc purified_product Purified PEGylated Peptide hplc->purified_product analysis Analytical HPLC & Mass Spectrometry purified_product->analysis final_product Characterized Product analysis->final_product

Caption: Experimental workflow for peptide PEGylation with this compound.

gpcr_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates peg_peptide PEGylated Peptide (Allosteric Modulator) peg_peptide->gpcr Binds to allosteric site second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Modulation of GPCR signaling by a PEGylated peptide.

References

Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides with functional groups is a cornerstone of modern molecular biology and therapeutic development. The introduction of an azide moiety via a polyethylene glycol (PEG) linker, specifically using Azido-PEG1-acid, offers a versatile handle for subsequent bioconjugation reactions, most notably the highly efficient and bioorthogonal "click chemistry".[1][] This modification enhances the utility of oligonucleotides in a wide array of applications, including drug delivery, diagnostics, and as tools for studying biological processes.[3][][5][][7][8]

These application notes provide a detailed protocol for the labeling of amino-modified oligonucleotides with this compound. The process involves the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its conjugation to a primary amine on the oligonucleotide.[9][10][11][12] The resulting azide-labeled oligonucleotide can then be used in downstream applications such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[][13][14]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for NHS Ester Conjugation

ParameterRecommended ConditionExpected OutcomeNotes
Oligonucleotide Concentration 0.3 - 0.8 mMHigh reaction efficiencyHigher concentrations can improve reaction kinetics.
NHS Ester to Oligonucleotide Ratio 5-10 equivalentsQuantitative labeling of the amine-modified oligonucleotide[10]A higher excess of the NHS ester drives the reaction to completion.
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BorateMaintains optimal pH for the reactionAvoid buffers containing primary amines (e.g., Tris).[11][15]
pH 8.3 - 9.0Efficient acylation of the primary amine[10][11]Higher pH increases the rate of NHS ester hydrolysis.
Reaction Time 1 - 2 hoursComplete conjugationReaction progress can be monitored by HPLC.[10]
Reaction Temperature Room Temperature (~25 °C)Stable reaction conditionsProtect from light if using a fluorescent Azido-PEG1 derivative.[9]
Solvent for NHS Ester Anhydrous DMSO or DMFSolubilizes the NHS ester for addition to the aqueous reactionUse high-quality, amine-free solvents to prevent side reactions.[10][11]

Experimental Protocols

Protocol 1: Activation of this compound to Azido-PEG1-NHS Ester

This protocol describes the conversion of this compound to its reactive NHS ester. This activated form is then used for conjugation to amine-modified oligonucleotides.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Dissolve this compound and 1.1 equivalents of NHS in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of DCC or EDC to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If using EDC, the byproduct is water-soluble and can be removed during subsequent purification.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG1-NHS ester.

  • The crude product can be purified by silica gel chromatography if necessary, but for many applications, it can be used directly in the next step after ensuring the removal of the coupling reagents.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol details the conjugation of the pre-activated Azido-PEG1-NHS ester to an oligonucleotide containing a primary amine modification (e.g., 5'-Amino-Modifier C6).[9][12][16][17]

Materials:

  • Amino-modified oligonucleotide

  • Azido-PEG1-NHS ester (from Protocol 1 or commercially sourced)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10][11][15]

  • Microcentrifuge tubes

  • Vortex mixer

  • Laboratory shaker[9]

Procedure:

  • Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate or borate buffer to a final concentration of 0.3-0.8 mM.[9]

  • Prepare a stock solution of Azido-PEG1-NHS ester in anhydrous DMSO or DMF (e.g., 10-20 mM).[15]

  • Add 5-10 molar equivalents of the Azido-PEG1-NHS ester solution to the oligonucleotide solution.[10]

  • Gently vortex the mixture to ensure homogeneity.

  • Incubate the reaction for 1-2 hours at room temperature on a laboratory shaker.[10] For sensitive modifications, protect the reaction from light.[9]

Protocol 3: Purification of Azide-Labeled Oligonucleotides

Purification is crucial to remove unreacted NHS ester, hydrolyzed NHS ester, and any unconjugated oligonucleotide.

Method 1: Ethanol Precipitation This method is suitable for removing the majority of small molecule impurities.

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • Cold 100% Ethanol

  • 70% Ethanol

  • Refrigerated centrifuge[9]

Procedure:

  • To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate.

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20 °C for at least 30 minutes.[15]

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4 °C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.

  • Remove the supernatant and air-dry the pellet briefly. Do not over-dry as it can make resuspension difficult.[15]

  • Resuspend the purified azide-labeled oligonucleotide in nuclease-free water or a suitable buffer.

Method 2: Size Exclusion Chromatography (Desalting) This method is effective for removing salts and excess small molecules.

Materials:

  • Desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25)

  • Nuclease-free water

Procedure:

  • Equilibrate the desalting column according to the manufacturer's instructions.

  • Load the reaction mixture onto the column.

  • Elute the labeled oligonucleotide with nuclease-free water. The oligonucleotide will elute in the void volume, while smaller molecules will be retained.

  • Collect the fractions containing the oligonucleotide, which can be identified by UV absorbance at 260 nm.

Method 3: High-Performance Liquid Chromatography (HPLC) HPLC offers the highest resolution for separating the labeled product from unreacted starting materials.[15]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase (e.g., C18) or anion-exchange column[18]

Procedure (Reversed-Phase HPLC):

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Inject the reaction mixture onto the equilibrated column.

  • Monitor the elution at 260 nm. The more hydrophobic, labeled oligonucleotide will typically have a longer retention time than the unlabeled, more polar oligonucleotide.

  • Collect the peak corresponding to the azide-labeled oligonucleotide.

  • Lyophilize the collected fractions to remove the mobile phase.

Visualizations

experimental_workflow cluster_activation Protocol 1: NHS Ester Activation cluster_conjugation Protocol 2: Conjugation cluster_purification Protocol 3: Purification A This compound C Azido-PEG1-NHS Ester A->C Activation in Anhydrous Solvent B NHS & EDC/DCC B->C E Azide-Labeled Oligonucleotide C->E Reaction in Bicarbonate Buffer (pH 8.5) D Amino-Modified Oligonucleotide D->E F Ethanol Precipitation E->F G Size Exclusion Chromatography E->G H HPLC E->H I Purified Azide-Labeled Oligonucleotide F->I G->I H->I

Caption: Workflow for labeling oligonucleotides with this compound.

signaling_pathway cluster_reaction Chemical Reaction cluster_application Downstream Application: Click Chemistry Oligo_NH2 Oligonucleotide-Linker-NH2 Labeled_Oligo Oligonucleotide-Linker-NH-CO-PEG1-N3 Oligo_NH2->Labeled_Oligo Nucleophilic Attack Azido_PEG_NHS N3-PEG1-CO-NHS Azido_PEG_NHS->Labeled_Oligo NHS_leaving_group N-Hydroxysuccinimide Labeled_Oligo->NHS_leaving_group Release Triazole_Linkage Stable Triazole Linkage Labeled_Oligo->Triazole_Linkage Cu(I) or Strain-Promoted Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Biotin) Alkyne_Molecule->Triazole_Linkage

Caption: Reaction scheme and subsequent click chemistry application.

References

Application Notes and Protocols for Azido-PEG1-acid and DBCO Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between Azido-PEG1-acid and a molecule containing Dibenzocyclooctyne (DBCO) is a cornerstone of modern bioconjugation. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of the DBCO group, which significantly lowers the activation energy for the cycloaddition with an azide, resulting in a stable triazole linkage.[1][2]

The bifunctional nature of this compound, containing both a carboxylic acid and an azide group, makes it a versatile linker.[3][4] The carboxylic acid allows for initial conjugation to primary amines on molecules such as proteins, peptides, or small molecules, while the azide group is reserved for the highly specific and bioorthogonal reaction with DBCO.[1][3] This two-stage approach enables the modular construction of complex biomolecular conjugates under mild, aqueous conditions, making it ideal for applications in drug development, diagnostics, and materials science.[2][3]

Reaction Mechanism

The fundamental reaction is a [3+2] cycloaddition between the azide and the strained alkyne of the DBCO ring. The release of ring strain drives the reaction forward, forming a stable triazole linkage. This reaction is highly selective, as both the azide and DBCO moieties are generally non-reactive with native biological functional groups.[1]

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data Summary

The efficiency of the SPAAC reaction between an azide and DBCO is influenced by several parameters. The following tables provide a summary of typical reaction conditions and kinetic data to guide experimental design.

Table 1: Recommended Reaction Conditions for Azido-DBCO Conjugation

ParameterRecommended ValueNotesSource(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 20:1Higher excess can drive the reaction to completion but may require more rigorous purification. A starting point of 10:1 is often effective. For antibody conjugations, a 7.5-fold excess is recommended.[1][5]
Solvent Phosphate-Buffered Saline (PBS), pH 7.2-7.6Organic co-solvents like DMSO or DMF (up to 20%) can be used to improve the solubility of hydrophobic reactants. Ensure the final pH is between 7.0 and 8.5.[1][6]
Temperature Room Temperature (20-25°C) or 37°CThe reaction can be performed at 4°C, but this requires longer incubation times (e.g., overnight).[1][5][7]
Reaction Time 1 - 12 hours2-4 hours at room temperature or 1 hour at 37°C is often sufficient. Longer times (up to 17 hours) may improve yield for some substrates.[1][2][5]

Table 2: Comparative Reaction Kinetics

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Source(s)
DBCO (Dibenzocyclooctyne) ~0.1 - 1[1][8]
BCN (Bicyclononyne) 0.14[1]

Experimental Workflow

The use of this compound typically involves a two-stage process. First, the carboxylic acid is conjugated to a molecule of interest (e.g., a protein with primary amines). Second, the newly installed azide is reacted with a DBCO-functionalized molecule via copper-free click chemistry.

G cluster_stage1 Stage 1: Amine Conjugation cluster_stage2 Stage 2: Copper-Free Click Reaction (SPAAC) A Amine-Containing Molecule (e.g., Protein-NH2) C Activate Acid with EDC/NHS A->C B This compound B->C D Incubate to Form Amide Bond C->D pH 7.4 E Purify Azide-Functionalized Molecule D->E F Azide-Functionalized Molecule E->F Product from Stage 1 H Mix Reactants in Buffer F->H G DBCO-Probe G->H I Incubate (e.g., RT, 2-4h) H->I pH 7.2-7.6 J Purify Final Conjugate I->J

Caption: Workflow for two-stage conjugation using this compound.

Experimental Protocols

Protocol 1: Amide Bond Formation with this compound

This protocol describes the general procedure for conjugating the carboxylic acid group of this compound to a molecule containing primary amines (e.g., a protein) using carbodiimide chemistry.

Materials and Reagents:

  • This compound[4]

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)[3]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]

  • Organic Solvent: Anhydrous DMSO or DMF

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., dialysis, size exclusion chromatography, HPLC)[3]

Procedure:

  • Reactant Preparation:

    • Prepare the amine-containing molecule in the reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Add a 5-10 fold molar excess of this compound to the amine-containing molecule solution.

    • Add EDC and NHS to the reaction mixture. A molar ratio of 1:2:2.5 for Protein:EDC:NHS is a common starting point.

  • Coupling Reaction:

    • Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching (Optional):

    • Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer) to consume any unreacted activated linker.

  • Purification:

    • Purify the resulting azide-functionalized conjugate to remove unreacted reagents and byproducts. For proteins, dialysis or size exclusion chromatography is recommended.[3]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between the azide-functionalized molecule (from Protocol 1) and a DBCO-containing molecule.

Materials and Reagents:

  • Purified azide-functionalized molecule (Target-N₃)

  • DBCO-containing molecule (DBCO-Probe)

  • Reaction Buffer: PBS, pH 7.2-7.6[1]

  • Organic co-solvent (optional): DMSO or DMF

  • Purification system (e.g., desalting columns, SEC, HPLC)[1]

Procedure:

  • Reactant Preparation:

    • Dissolve the purified Target-N₃ in the reaction buffer to a final concentration of 1-10 mg/mL.[1]

    • Dissolve the DBCO-Probe in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).[1]

  • Click Reaction:

    • Add 1.5 to 10 molar equivalents of the DBCO-Probe stock solution to the Target-N₃ solution.[1] The optimal ratio may require empirical determination.

    • Mix the solution thoroughly by gentle agitation.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or 1 hour at 37°C.[1] For some substrates or if performing the reaction at 4°C, longer incubation times (up to 17 hours or overnight) may be necessary to improve the yield.[1][5]

    • If using light-sensitive fluorophores, protect the reaction from light.

  • Monitoring (Optional):

    • The reaction progress can be monitored by measuring the decrease in absorbance of the DBCO reagent at approximately 309 nm.[1][6]

  • Purification:

    • Upon completion, purify the final conjugate to remove unreacted DBCO-Probe and other small molecules.

    • For protein conjugates, use desalting columns, size exclusion chromatography (SEC), or dialysis.[1]

    • For small molecule conjugates, HPLC is recommended.[1]

  • Characterization:

    • Characterize the final conjugate using appropriate methods such as SDS-PAGE for proteins, LC-MS, or UV-Vis spectroscopy.[1]

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)Source(s)
Low or No Conjugation Suboptimal reaction conditions.Optimize molar excess of DBCO, increase reactant concentrations, or increase incubation time. Perform the reaction at 37°C.[5]
Excess reagent from the previous step was not removed.Ensure thorough purification (dialysis or desalting) after the initial amine conjugation step.[5]
One or more coupling partners were not labeled correctly.Confirm the successful labeling of both the azide and DBCO partners before proceeding with the click reaction.[5]
Presence of sodium azide in buffers.Avoid using buffers containing sodium azide, as it will react with the DBCO reagent.[6]
Protein Precipitation High concentration of organic co-solvent (DMSO/DMF).Keep the final concentration of the organic co-solvent below 15-20%.[6][7]
Difficulty Purifying Product High excess of one reactant.Reduce the molar excess of the reactant used. Optimize the purification method (e.g., change the SEC column or HPLC gradient).[1]

References

Application Notes and Protocols for Reacting Azido-PEG1-acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the conjugation of molecules containing a terminal alkyne to Azido-PEG1-acid via "click chemistry". This versatile reaction is widely employed by researchers, scientists, and drug development professionals for applications such as PEGylation of proteins and peptides, synthesis of antibody-drug conjugates (ADCs), and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The two primary methods for achieving this conjugation, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are detailed below.[1][4]

Introduction to Azide-Alkyne Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, efficient, specific, and biocompatible, making them ideal for bioconjugation.[1][2] The reaction between an azide and an alkyne to form a stable triazole linkage is a cornerstone of click chemistry.[4][5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide, resulting in a 1,4-disubstituted triazole.[5][] It is known for its high reaction rates and yields.[7] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[4][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide.[1][] The absence of a cytotoxic catalyst makes SPAAC highly suitable for applications in living systems.[1][9]

Experimental Protocols

Prior to performing the click chemistry reaction, the carboxylic acid group of this compound must be activated if it is to be conjugated to an amine-containing molecule. This is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).[1] The following protocols assume the azide functionality is already present on one of the molecules to be conjugated.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the general procedure for the CuAAC reaction between an azide-functionalized molecule (e.g., Azido-PEG1-linker attached to a molecule of interest) and a terminal alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)[1]

  • Sodium ascorbate[5]

  • Copper ligand (e.g., TBTA, THPTA)[5]

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS pH 7.4)[5]

  • Degassing equipment (e.g., nitrogen or argon gas)[10]

Procedure:

  • Reagent Preparation:

    • Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.[1]

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).[4]

    • If using a ligand, prepare a stock solution in a compatible solvent (e.g., TBTA in DMSO).[4]

  • Reaction Setup:

    • In a reaction vessel, combine the azide- and alkyne-functionalized molecules.[4]

    • If the reaction is sensitive to oxygen, deoxygenate the solvent by bubbling with nitrogen or argon for 15-20 minutes.[5]

    • Prepare the copper(I) catalyst solution by mixing CuSO₄ with the sodium ascorbate and the ligand.[1] A premixed solution of CuSO₄ and the ligand can be prepared before adding to the reaction mixture.[5]

    • Add the copper catalyst solution to the mixture of reactants.[1]

  • Incubation:

    • Stir the reaction mixture at room temperature.[5]

    • Reaction times can range from 30 minutes to 48 hours.[1]

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.[5]

    • Once the reaction is complete, purify the product to remove the copper catalyst and any unreacted components.[1] Purification can be achieved using methods like dialysis, size exclusion chromatography, or HPLC.[1][11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized molecule with a strained alkyne-containing molecule (e.g., DBCO or BCN derivative).[1]

Materials:

  • Azide-functionalized molecule

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN-containing)[1]

  • Solvent (e.g., PBS pH 7.4, DMSO)[1]

  • Purification system (e.g., RP-HPLC or SEC)[4]

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.[1]

  • Reaction Setup:

    • Simply mix the two solutions in a reaction vessel. The reaction proceeds without the need for a catalyst.[1]

  • Incubation:

    • Allow the reaction to proceed at room temperature.[1] Incubation can also be performed at 37°C for in vitro and in vivo applications.[4]

    • Reaction times can range from 1 to 24 hours, depending on the specific strained alkyne used.[4]

  • Monitoring and Purification:

    • Monitor the reaction progress by RP-HPLC or LC-MS.[4][12]

    • Once complete, purify the final conjugate using RP-HPLC or SEC.[4]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by MS and analytical RP-HPLC.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions for CuAAC and SPAAC. These values should be optimized for specific applications.

Table 1: Typical Reaction Conditions for CuAAC

ParameterTypical Range/ValueNotes
ReactantsThis compound derivative, Terminal alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.[5]
Copper SourceCuSO₄·5H₂OOften used with a reducing agent to generate Cu(I) in situ.[5] Concentration: 0.1 - 1 mM.[4]
Reducing AgentSodium AscorbateTypically used in 5-10 fold excess relative to the copper salt.[5] Concentration: 1 - 5 mM.[4]
Copper LigandTBTA, THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[5] Concentration: 0.1 - 1 mM.[4]
SolventDMSO, t-BuOH/H₂O mixture, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants.[5]
TemperatureRoom Temperature to 50°CReactions are often performed at room temperature, but gentle heating can increase the rate.[5]
Reaction Time1-12 hoursReaction completion should be monitored by TLC, LC-MS, or ¹H NMR.[4][5]
Typical Yield>90%Highly dependent on substrates and reaction conditions.[5]

Table 2: Typical Reaction Conditions for SPAAC

ParameterTypical Range/ValueNotes
ReactantsThis compound derivative, Strained alkyne (e.g., DBCO, BCN)A modest excess of the strained alkyne is generally sufficient.[4]
Alkyne:Azide Molar Ratio1.1:1 to 3:1A slight excess of the alkyne component is often used to drive the reaction to completion.[4]
SolventPBS (pH 7.0 - 8.0), DMSOTypically performed in biocompatible buffers like PBS.[4]
TemperatureRoom Temperature to 37°CCan be performed at physiological temperatures, making it suitable for in vitro and in vivo applications.[4]
Reaction Time1-24 hoursReaction kinetics are dependent on the specific strained alkyne used.[4]
Typical Yield>80%Highly dependent on the specific reactants and conditions.[4]

Visualization of Experimental Workflows

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Monitoring & Purification cluster_product Final Product azide Azide-functionalized Molecule reaction_mix Combine Reactants & Catalyst azide->reaction_mix alkyne Alkyne-functionalized Molecule alkyne->reaction_mix catalyst_precursors CuSO4 + Ligand + Sodium Ascorbate catalyst_precursors->reaction_mix incubation Incubate at RT (0.5-48h) reaction_mix->incubation monitoring Monitor by TLC/LC-MS incubation->monitoring purification Purify by HPLC/SEC monitoring->purification If complete final_product Purified PEGylated Conjugate purification->final_product

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Monitoring & Purification cluster_product Final Product azide Azide-functionalized Molecule reaction_mix Mix Reactants in Solvent azide->reaction_mix strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->reaction_mix incubation Incubate at RT/37°C (1-24h) reaction_mix->incubation monitoring Monitor by RP-HPLC/LC-MS incubation->monitoring purification Purify by RP-HPLC/SEC monitoring->purification If complete final_product Purified PEGylated Conjugate purification->final_product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG1-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG1-acid conjugation reactions. The primary focus is on the common EDC/NHS coupling chemistry used to conjugate the terminal carboxylic acid of the PEG linker to a primary amine on a target molecule.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield with this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low conjugation efficiency can stem from several factors, primarily related to the stability of the reagents, reaction conditions, and the purity of your reactants. Here is a systematic guide to troubleshoot the issue:

  • Reagent Quality: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1][2] It is crucial to use fresh reagents and allow them to equilibrate to room temperature before opening the vials to prevent moisture condensation.[1] Storing them desiccated at -20°C is recommended.[1]

  • Suboptimal pH: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step.[1]

    • Activation Step: The activation of the carboxylic acid on the PEG molecule by EDC is most efficient at a pH of 4.5-6.0.[1][2][3][4][5][6] A buffer like MES is commonly recommended for this step.[1][2]

    • Conjugation Step: The subsequent reaction of the NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7.2-8.0.[1] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[1]

  • Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which reverts it to the original carboxylic acid.[1][7] This competing reaction is more pronounced at a higher pH.[7] Therefore, it is important to perform the conjugation step promptly after the activation of the this compound.[1][2]

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, reducing the conjugation efficiency.[1][3][7] Carboxylate-containing buffers like acetate should also be avoided.[1]

Q2: Which buffers should I use for the this compound conjugation reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as they will compete with the reactants.[1][8]

  • Activation Step (pH 4.5-6.0): MES buffer is highly recommended.[1][2]

  • Conjugation Step (pH 7.2-8.0): Phosphate-buffered saline (PBS) is a common choice.[1]

Q3: What are the recommended reaction times and temperatures?

A3: Reaction times and temperatures can be adjusted to optimize the coupling efficiency. A common protocol involves incubating the activation mixture for 15-30 minutes at room temperature.[1][2] The subsequent conjugation reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[1][4] Lower temperatures for longer durations can sometimes improve yield and reduce the risk of aggregation.[1]

Q4: I'm observing precipitation of my protein after the PEGylation reaction. What can I do?

A4: Protein aggregation can be a common issue, particularly with a high degree of PEGylation.[1] To mitigate this, you can try reducing the molar excess of the activated PEG linker.[1] Additionally, ensure that the buffer conditions throughout the reaction and purification process are optimized to maintain the solubility of the conjugate.[1] In some cases, a high concentration of EDC can also lead to protein precipitation.[4]

Q5: How do I effectively quench the EDC/NHS reaction?

A5: Quenching the reaction is important to stop the conjugation process and deactivate any unreacted NHS esters. This can be achieved by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[9][10] Another option is to use hydroxylamine.[5][6][10][11]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive Reagents (EDC/NHS) : Reagents are sensitive to moisture and can degrade over time.[1]Use fresh EDC and NHS.[1] Allow reagents to warm to room temperature before opening to prevent condensation.[1] Store desiccated at -20°C.[1]
Incorrect pH : Suboptimal pH for either the activation or coupling step.[1]Perform the carboxyl activation step at pH 4.5-6.0 using a buffer like MES.[1][2] For the amine coupling step, the pH should be adjusted to 7.2-8.0 using a buffer like PBS.[1]
Competing Nucleophiles in Buffer : Buffers like Tris or glycine contain primary amines that compete with the target molecule.[1][3][7]Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[1][2]
Hydrolysis of NHS-ester : The activated NHS ester is unstable in aqueous solutions and hydrolyzes back to the original carboxylic acid.[1][7]Perform the conjugation step immediately after the activation of the carboxyl group.[1][2] The half-life of the NHS-ester can be short, especially at higher pH.[4]
Dilute Solutions : Low concentrations of reactants can lead to slower reaction rates and lower yields.[1]Increase the concentration of the reactants if possible.
Precipitation During Reaction High Degree of PEGylation : Excessive PEGylation can lead to insolubility of the conjugate.[1]Reduce the molar excess of the activated PEG linker in the reaction.[1]
Incorrect Buffer Conditions : The buffer may not be suitable for maintaining the stability and solubility of the protein or the final conjugate.[1]Ensure the protein is in a buffer that maintains its stability throughout the reaction process.[1]
High EDC Concentration : A large excess of EDC can sometimes cause protein precipitation.[4]If precipitation is observed after adding EDC, try reducing the molar excess used.
Presence of Unconjugated PEG After Purification Ineffective Purification Method : The chosen purification technique may not be adequately separating the unconjugated PEG from the desired product.For significant size differences, size-exclusion chromatography (SEC) is effective.[][13] Other methods like ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse-phase HPLC (RP-HPLC) can also be used.[][13] Dialysis with an appropriate molecular weight cutoff membrane can also be employed.[13][14]

Experimental Protocol: this compound Conjugation to a Protein

This protocol describes a general two-step procedure for the conjugation of this compound to a primary amine-containing protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[1]

    • Prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.[1][2] A common starting point is a 2- to 5-fold molar excess of both EDC and NHS over the amount of this compound.[2]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.[1]

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS-ester.[1][2]

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. The molar ratio of PEG to the protein should be optimized, with a 10-20 fold molar excess of PEG being a common starting point.[1]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.[2]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column, dialysis, or other chromatographic techniques such as SEC, IEX, or HIC.[][13][14]

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield reagent_check Are EDC/NHS reagents fresh and stored properly? start->reagent_check ph_check Are activation and coupling pH values optimal? reagent_check->ph_check Yes solution_reagents Use fresh reagents. Allow to warm before opening. reagent_check->solution_reagents No buffer_check Is the buffer free of competing nucleophiles? ph_check->buffer_check Yes solution_ph Adjust pH: Activation: 4.5-6.0 (MES) Coupling: 7.2-8.0 (PBS) ph_check->solution_ph No hydrolysis_check Was the reaction performed promptly to minimize hydrolysis? buffer_check->hydrolysis_check Yes solution_buffer Use non-amine, non-carboxylate buffers (e.g., MES, PBS). buffer_check->solution_buffer No solution_hydrolysis Minimize delays between activation and coupling steps. hydrolysis_check->solution_hydrolysis No success Improved Yield hydrolysis_check->success Yes solution_reagents->reagent_check solution_ph->ph_check solution_buffer->buffer_check solution_hydrolysis->hydrolysis_check

Caption: Troubleshooting workflow for low yield in this compound conjugation.

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) peg_acid Azido-PEG-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + edc EDC peg_nhs Azido-PEG-NHS Ester (semi-stable) o_acylisourea->peg_nhs + hydrolysis Hydrolysis (Side Reaction) o_acylisourea->hydrolysis nhs NHS peg_nhs_2 Azido-PEG-NHS Ester peg_nhs->hydrolysis protein_nh2 Protein-NH2 peg_protein Azido-PEG-Protein Conjugate peg_nhs_2->peg_protein +

Caption: Reaction mechanism for this compound conjugation via EDC/NHS chemistry.

References

Technical Support Center: Optimizing CuAAC Reactions for Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG1-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of reactants for a CuAAC reaction with this compound?

A typical starting point is a molar ratio of 1:1 to 1.5:1 of the azide (this compound) to the alkyne-functionalized molecule.[1] A slight excess of the azide can help drive the reaction to completion, especially if the alkyne is a precious or complex biomolecule.

Q2: Which copper source and ligand are best suited for reactions with PEGylated substrates?

Copper(II) sulfate (CuSO₄·5H₂O) is a commonly used copper source, which is reduced in situ to the active Cu(I) species by a reducing agent like sodium ascorbate.[1] For bioconjugation reactions, it is highly recommended to use a stabilizing ligand to protect sensitive biomolecules from oxidative damage and to enhance reaction efficiency.[2][3][4] Water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris(benzyltriazolylmethyl)amine) are excellent choices, with a typical copper-to-ligand molar ratio of 1:5.[1][5]

Q3: What are the optimal reaction temperature and time?

Most CuAAC reactions can be carried out effectively at room temperature.[1] However, gentle heating (e.g., to 50°C) can increase the reaction rate.[1] Reaction times typically range from 1 to 4 hours, but it is crucial to monitor the reaction's progress using analytical techniques like TLC, LC-MS, or ¹H NMR to determine completion.[1]

Q4: How can I minimize side reactions when working with PEG linkers?

Common side reactions include the homodimerization of terminal alkynes.[6] To mitigate this, it is important to use a stabilizing ligand and to control the concentration of the copper catalyst. Deoxygenating the reaction mixture by bubbling with an inert gas like nitrogen or argon can also be beneficial, as oxygen can lead to the oxidation of the Cu(I) catalyst.[1][2]

Q5: What should I do if my product precipitates or aggregates during the reaction?

Product precipitation or aggregation with PEGylated molecules can be due to high reagent concentrations or poor solubility of the conjugate.[6] To address this, try reducing the concentration of your PEG reagent and/or substrate. Adding a co-solvent like DMSO or DMF (up to 10%) can also improve solubility.[2][6] For biomolecules, adjusting the pH or ionic strength of the buffer, or lowering the reaction temperature, may help prevent aggregation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure the use of a fresh solution of reducing agent (e.g., sodium ascorbate).[1] Deoxygenate the solvent and reaction mixture.[1][2] Use a stabilizing ligand like THPTA or TBTA.[1]
Poor solubility of reactantsAdd a co-solvent such as DMSO or DMF.[2][6]
Sequestration of copper by the substrateIncrease the concentration of the copper/ligand complex.[3] Consider adding a sacrificial metal like Zn(II) if your substrate is known to chelate copper.[2][3]
Incorrect order of reagent additionA recommended order is to first mix the copper salt with the stabilizing ligand, then add this to the solution of azide and alkyne, and finally initiate the reaction by adding the reducing agent.[6][7]
Product Aggregation or Precipitation High concentration of PEG reagentsReduce the concentration of the PEG linker and/or the substrate.[6]
Poor solubility of the final conjugateAdd a co-solvent like DMSO or DMF.[6]
Aggregation of biomolecule conjugateAdjust the pH or ionic strength of the reaction buffer. Lower the reaction temperature.[6]
Presence of Side Products Oxidative homodimerization of the alkyneUse a stabilizing ligand and ensure an oxygen-free environment.[6]
Degradation of sensitive biomoleculesUse a copper-chelating ligand to protect the biomolecule from oxidative damage.[2][3] Ensure the reaction is not running for an unnecessarily long time.

Quantitative Data Summary

The following table summarizes typical reaction conditions for a CuAAC reaction with this compound. These values should be considered as a starting point and may require optimization for specific applications.

Parameter Typical Range/Value Notes
Reactants This compound, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.[1]
Copper Source CuSO₄·5H₂OOften used with a reducing agent to generate Cu(I) in situ.[1]
Copper Concentration 50 - 250 µMHigher concentrations can be used but may increase the risk of side reactions.[1][7]
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess relative to the copper salt.[1]
Copper Ligand TBTA, THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[1][5]
Solvent DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants.[1]
Temperature Room Temperature to 50°CReactions are often performed at room temperature, but gentle heating can increase the rate.[1]
Reaction Time 1-4 hoursReaction completion should be monitored by TLC, LC-MS, or ¹H NMR.[1]
Typical Yield >90%Highly dependent on substrates and reaction conditions.[1]

Experimental Protocol: CuAAC Reaction with this compound

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O 1:1 mixture, or an appropriate buffer like PBS pH 7.4)

  • Deionized water

  • Nitrogen or Argon gas (optional but recommended)

Procedure:

  • Reactant Preparation:

    • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.[1] If working with a biomolecule in an aqueous buffer, ensure all components are fully dissolved.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the copper/ligand premix. For a final copper concentration of 100-250 µM, mix the CuSO₄ stock solution and the ligand (THPTA or TBTA) stock solution in a 1:5 molar ratio.[1] This premixing step is crucial for protecting sensitive biomolecules.[1]

  • Reaction Setup:

    • If the reaction is sensitive to oxygen, deoxygenate the solvent by bubbling with nitrogen or argon for 15-20 minutes.[1]

    • To the solution containing the azide and alkyne, add the prepared copper/ligand premix.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting materials are consumed (typically 1-4 hours).[1]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques. For biomolecules, purification methods like size exclusion chromatography (SEC) or ion exchange chromatography (IEX) are often effective for removing unreacted PEG linkers and other impurities.[6] For small molecules, precipitation with a solvent in which the PEG is poorly soluble, such as cold diethyl ether, can be employed.[6]

Visualizations

CuAAC_Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_aggregation Aggregation Troubleshooting start Start CuAAC Reaction check_yield Low or No Yield? start->check_yield check_aggregation Precipitation or Aggregation? check_yield->check_aggregation No catalyst Check Catalyst Activity: - Fresh reducing agent - Deoxygenate - Use ligand check_yield->catalyst Yes end_success Successful Conjugation check_aggregation->end_success No concentration Reduce Reagent Concentration check_aggregation->concentration Yes end_fail Consult Further Support solubility Improve Solubility: - Add co-solvent (DMSO/DMF) catalyst->solubility sequestration Address Cu Sequestration: - Increase Cu/ligand concentration - Add sacrificial metal (Zn(II)) solubility->sequestration order Verify Reagent Addition Order sequestration->order order->end_fail solvent_agg Add Co-solvent concentration->solvent_agg conditions Adjust Reaction Conditions: - pH - Ionic strength - Temperature solvent_agg->conditions conditions->end_fail

Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne Terminal Alkyne cu_acetylide Copper Acetylide Intermediate alkyne->cu_acetylide azide Azide (this compound) triazolide Copper Triazolide Intermediate azide->triazolide cu1 Cu(I) cu1->cu_acetylide cu2 Cu(II) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2 cu_acetylide->triazolide triazolide->cu1 Catalyst Regeneration product 1,4-disubstituted 1,2,3-triazole triazolide->product

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Enhancing SPAAC Efficiency with Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) efficiency using Azido-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve SPAAC efficiency?

This compound is a heterobifunctional linker that contains an azide group for participation in click chemistry and a terminal carboxylic acid.[1] The short, hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of molecules in aqueous media.[1][2] This improved solubility can lead to better reaction kinetics in SPAAC. The PEG spacer can also reduce steric hindrance, which is particularly beneficial when conjugating large biomolecules.[3][4]

Q2: What is the role of the PEG linker in this compound?

The PEG linker in this compound serves several important functions in bioconjugation:

  • Increases Hydrophilicity: The PEG spacer improves the solubility of the reagent and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[1][2]

  • Reduces Steric Hindrance: By creating space between the conjugated molecules, the PEG linker can minimize steric hindrance, potentially leading to higher reaction efficiency.[3][4]

  • Enhances Pharmacokinetic Properties: In therapeutic applications, PEGylation can increase the in-vivo stability and circulation half-life of biomolecules while reducing immunogenicity.[5]

Q3: When should I choose SPAAC over Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

SPAAC is the preferred method for applications involving living cells or in vivo studies due to the cytotoxicity associated with the copper catalyst used in CuAAC.[5][6] While CuAAC is often faster, SPAAC offers high biocompatibility.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation in My SPAAC Reaction.

Possible Cause Troubleshooting Steps
Degraded Reagents Ensure the purity and integrity of your strained cyclooctyne (e.g., DBCO, BCN) and your azide-functionalized molecule. Strained cyclooctynes can be unstable during long-term storage or in acidic conditions.[7]
Suboptimal Reaction Conditions Optimize the reaction buffer and pH. HEPES buffer has been shown to yield higher rate constants compared to PBS.[4][8] A pH range of 7.0-9.0 is a good starting point.[7]
Low Reactant Concentration Increase the concentration of the reactants if possible. A common starting point is a 1.1 to 1.5 molar excess of one reactant.[3][4]
Steric Hindrance The PEG1 spacer in this compound helps to mitigate steric hindrance. If this is still suspected to be an issue, consider a linker with a longer PEG chain.[4]

Issue 2: Slow SPAAC Reaction Rate.

Possible Cause Troubleshooting Steps
Suboptimal Temperature Increase the reaction temperature. Incubating at 37°C instead of room temperature can accelerate the reaction, but ensure your biomolecules are stable at higher temperatures.[2][4]
Low Reactivity of Cyclooctyne The choice of cyclooctyne significantly impacts the reaction rate. DBCO is generally more reactive than BCN.[6]
Unfavorable Buffer Conditions As mentioned, the buffer system can influence reaction kinetics. Experiment with different buffer systems, such as HEPES, to find the optimal conditions for your specific reactants.[4][8]

Issue 3: Difficulty in Purifying the Final Conjugate.

Possible Cause Troubleshooting Steps
Excess Unreacted Reagents Use size-exclusion chromatography (SEC) or dialysis to separate the larger conjugate from smaller, unreacted molecules.[9]
Similar Properties of Product and Starting Material Optimize your purification method. For example, in reverse-phase HPLC, adjust the gradient and mobile phase composition to improve separation.[8]

Quantitative Data Summary

Table 1: Comparative Reaction Kinetics of Common Cyclooctynes in SPAAC.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DBCO (Dibenzocyclooctyne)~0.1 - 0.90
BCN (Bicyclononyne)~0.012 - 0.14
DIBO (Dibenzocyclooctynol)0.17
DIFO (Difluorinated Cyclooctyne)0.076
Data is compiled from multiple sources and reaction conditions may vary.[6][10]

Table 2: Influence of Buffer on SPAAC Reaction Rates.

BufferpHReactantsRate Constant (M⁻¹s⁻¹)
PBS7.0Sulfo DBCO-amine + 3-azido-l-alanine0.32–0.85
HEPES7.0Sulfo DBCO-amine + 3-azido-l-alanine0.55–1.22
Data extracted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the initial step of covalently attaching this compound to a primary amine (e.g., on a protein or peptide) to introduce the azide handle.

Materials:

  • This compound[1]

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11]

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)[11]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[11]

  • Quenching reagent (e.g., hydroxylamine)[11]

  • Anhydrous DMSO or DMF[11]

Procedure:

  • Activation of this compound: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[11]

  • Reaction Setup: Add the dissolved this compound to your amine-containing molecule in the reaction buffer.

  • Coupling: Add EDC (and NHS, if using) to the reaction mixture. The carboxylic acid of this compound will react with the primary amine on your target molecule to form a stable amide bond.[11]

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted activated linker.[11]

  • Purification: Purify the azide-functionalized molecule using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between the azide-functionalized molecule and a strained cyclooctyne.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)[5]

  • Reaction Buffer (e.g., PBS pH 7.4, DMSO)[5]

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.[5]

  • Reaction Setup: Mix the two solutions. A typical molar ratio of azide to cyclooctyne is 1.5:1.[11]

  • Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are generally fast and can be complete within 1-24 hours.[5][7]

  • Monitoring and Purification: Monitor the reaction progress using TLC or LC-MS.[11] Once complete, purify the final conjugate using a suitable method like HPLC or SEC.[5]

Visualizations

SPAAC_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: SPAAC Reaction Amine Amine-containing Molecule AzideMolecule Azide-functionalized Molecule Amine->AzideMolecule Amide Bond Formation AzidoPEG This compound AzidoPEG->AzideMolecule EDC_NHS EDC/NHS EDC_NHS->Amine FinalConjugate Final Conjugate AzideMolecule->FinalConjugate Triazole Formation StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->FinalConjugate

Caption: Experimental workflow for bioconjugation using this compound and SPAAC.

Troubleshooting_Logic Start Low SPAAC Yield? CheckReagents Check Reagent Purity and Stability Start->CheckReagents Yes OptimizeConditions Optimize Reaction Conditions (pH, Buffer, Temp) CheckReagents->OptimizeConditions Reagents OK SuccessfulReaction Improved Yield CheckReagents->SuccessfulReaction Replaced Degraded Reagents IncreaseConcentration Increase Reactant Concentration OptimizeConditions->IncreaseConcentration Still Low OptimizeConditions->SuccessfulReaction Conditions Optimized ConsiderSterics Assess Steric Hindrance IncreaseConcentration->ConsiderSterics Still Low IncreaseConcentration->SuccessfulReaction Concentration Increased ConsiderSterics->SuccessfulReaction Issue Addressed

Caption: Logical troubleshooting flow for low yield in SPAAC reactions.

References

Technical Support Center: Azido-PEG1-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bioconjugation applications involving Azido-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific side reactions and challenges that may be encountered during bioconjugation with this compound.

Issue 1: Azide Reduction to Amine

Q1: I am observing a significant amount of amine byproduct in my reaction, corresponding to the reduction of the azide group on my this compound. What could be the cause?

A1: The reduction of the azide functional group to a primary amine is a well-documented side reaction in bioconjugation. The primary causes depend on your reaction conditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In CuAAC reactions, the reducing agent used to generate the active Cu(I) catalyst, most commonly sodium ascorbate, can also reduce the azide.[1][2] Excess ascorbate or prolonged reaction times can exacerbate this issue.

  • Presence of Phosphines: If your reaction mixture contains phosphine-based reagents, even as impurities, the Staudinger reaction can occur, which reduces the azide to an amine.[3]

  • Presence of Thiols: Certain thiol-containing molecules, especially in excess or under specific pH conditions, can also lead to azide reduction.

Troubleshooting Steps:

  • Optimize Ascorbate Concentration: Use the minimum effective concentration of sodium ascorbate required for the CuAAC reaction. Titrating the ascorbate concentration can help find a balance between efficient catalysis and minimal azide reduction.

  • Use a Cu(I) Source Directly: Employing a Cu(I) source, such as CuBr or CuI, can eliminate the need for a reducing agent. However, Cu(I) salts are prone to oxidation, so reactions must be performed under an inert atmosphere.[4]

  • Incorporate a Stabilizing Ligand: Using a copper-chelating ligand like TBTA or THPTA can protect the Cu(I) catalyst from oxidation, potentially allowing for lower concentrations of ascorbate to be used and minimizing side reactions.[5][6]

  • Avoid Phosphines and Thiols (if possible): Ensure that your reaction components and solvents are free from phosphine or thiol contamination if these are not intended reagents.

Issue 2: Hydrolysis of the Carboxylic Acid Moiety

Q2: My conjugation yield is low, and I suspect the carboxylic acid end of my this compound is not reacting efficiently with the amine on my biomolecule. What is the problem?

A2: The carboxylic acid of this compound requires activation to react with primary amines. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester. The primary side reaction in this case is the hydrolysis of the NHS ester.[7][]

  • NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[7][] This hydrolysis reaction results in the formation of the unreactive carboxylic acid, thus reducing the conjugation efficiency.

Troubleshooting Steps:

  • Use Freshly Prepared NHS Ester: Dissolve the Azido-PEG-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Do not prepare stock solutions in aqueous buffers for storage.[7]

  • Control pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[7] Higher pH values significantly increase the rate of hydrolysis.[9]

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[10] Phosphate-buffered saline (PBS) is a suitable alternative.

  • Optimize Reaction Time and Temperature: Perform the conjugation at room temperature for 1-4 hours or at 4°C overnight. Monitor the reaction progress to determine the optimal time.[11]

Issue 3: Aggregation of the Bioconjugate

Q3: I am observing precipitation or the formation of high molecular weight species during or after my PEGylation reaction. How can I prevent this?

A3: Protein aggregation is a common challenge in bioconjugation and can be influenced by several factors.[9][12]

  • Hydrophobic Payloads: If the molecule being conjugated to the this compound is hydrophobic, it can lead to aggregation of the final bioconjugate.[12]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can affect protein stability and solubility.[12]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[9]

Troubleshooting Steps:

  • Optimize PEG Linker Length: While you are using a PEG1 linker, in cases of severe aggregation, considering a longer PEG chain in your linker design can improve the solubility and reduce aggregation of the final conjugate.[12]

  • Adjust Buffer Conditions: Screen different buffer systems (e.g., phosphate, histidine) and pH values to find conditions that minimize aggregation.[12] The addition of stabilizing excipients like sucrose, arginine, or polysorbates can also be beneficial.[9]

  • Control Protein Concentration: Try performing the reaction at a lower protein concentration to reduce the likelihood of intermolecular interactions.[9]

  • Stepwise Addition of Reagents: Adding the activated this compound linker in smaller portions over time can help to control the reaction rate and minimize aggregation.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the reactions discussed. These values should be considered as starting points, and optimization for each specific application is recommended.

Table 1: Typical Reaction Conditions for CuAAC with this compound

Parameter Typical Range/Value Notes
Reactants This compound, Alkyne-functionalized molecule Molar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O Often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium Ascorbate Typically used in 5-10 fold excess relative to the copper salt.[5]
Copper Ligand THPTA, TBTA A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[5][6]
Solvent DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4) The choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature (20-25°C)

| Reaction Time | 1-4 hours | Monitor reaction progress by LC-MS or other suitable methods. |

Table 2: Troubleshooting Guide for Low Yield in NHS Ester-Amine Coupling

Possible Cause Recommended Solution pH Range
Hydrolysis of NHS ester Use freshly prepared NHS ester solution in anhydrous solvent. 7.2 - 8.5[7]
Competing reaction with buffer Use an amine-free buffer such as PBS. 7.2 - 8.5[10]

| Low reactivity of amine | Ensure the pH is optimal for amine deprotonation without excessive NHS ester hydrolysis. | 7.2 - 8.5 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC using this compound

This protocol describes the copper-catalyzed cycloaddition of an this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA or TBTA ligand

  • Degassed reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)[13]

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer. A typical starting molar ratio is 1.1:1 (azide:alkyne).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).[13]

    • If using a ligand, prepare a stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.

    • Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration for copper is 100-250 µM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by a suitable analytical technique such as LC-MS or HPLC.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography or reversed-phase HPLC).

Protocol 2: General Procedure for Amide Coupling using this compound

This protocol outlines the activation of this compound to an NHS ester followed by coupling to an amine-containing biomolecule.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (acid:NHS:EDC).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Amine-containing Biomolecule:

    • Add the activated Azido-PEG-NHS ester solution to the biomolecule dissolved in the amine-free reaction buffer (pH 7.4). A 5- to 20-fold molar excess of the NHS ester to the biomolecule is a common starting point.[11]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding the quenching solution.

    • Purify the Azido-PEG-conjugated biomolecule using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

Visualizations

experimental_workflow_cuaac start Start: Prepare Reagents prepare_azide Dissolve this compound and Alkyne Molecule start->prepare_azide prepare_catalyst Prepare fresh CuSO4 and Sodium Ascorbate solutions start->prepare_catalyst mix_reagents Combine Azide and Alkyne in reaction buffer prepare_azide->mix_reagents add_catalyst Add Copper Ligand and CuSO4 prepare_catalyst->add_catalyst mix_reagents->add_catalyst initiate_reaction Add Sodium Ascorbate to initiate reaction add_catalyst->initiate_reaction monitor Monitor Reaction (LC-MS, HPLC) initiate_reaction->monitor purify Purify Conjugate (SEC, RP-HPLC) monitor->purify end End: Purified Conjugate purify->end

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

troubleshooting_azide_reduction problem Problem: Azide Reduction to Amine cause_cuaac Cause: Excess Reducing Agent (e.g., Sodium Ascorbate in CuAAC) problem->cause_cuaac cause_phosphine Cause: Phosphine Contamination (Staudinger Reaction) problem->cause_phosphine solution_cuaac Solution: - Optimize Ascorbate Concentration - Use a direct Cu(I) source - Use a stabilizing ligand (THPTA/TBTA) cause_cuaac->solution_cuaac solution_phosphine Solution: - Ensure phosphine-free reagents and solvents cause_phosphine->solution_phosphine

Caption: Troubleshooting logic for azide reduction side reaction.

References

Technical Support Center: Purification of Azido-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-PEG1-acid conjugates from unreacted linkers and other reaction components.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

The primary challenge in purifying this compound conjugates arises from the heterogeneity of the reaction mixture.[1] After the conjugation reaction, the mixture typically contains the desired product alongside unreacted starting materials and potential byproducts.[1][2] Key components that need to be removed include:

  • Unreacted this compound linker: Excess linker is often used to drive the conjugation reaction to completion.

  • Unreacted molecule (e.g., protein, peptide, small molecule): The molecule that was intended to be conjugated.[1]

  • Coupling reagents and byproducts: Reagents such as EDC and NHS, if used for amide bond formation, and their byproducts.[3]

  • Multi-PEGylated species: Molecules with varying numbers of attached PEG linkers, which can occur if the target molecule has multiple reaction sites.[1]

  • Positional isomers: Conjugates where the PEG linker is attached at different sites on the target molecule.[1]

The purification is further complicated by the fact that the addition of the small this compound linker may only cause slight changes in the physicochemical properties of the conjugate compared to the starting molecule, making separation challenging.[1]

Q2: What are the most common methods for purifying this compound conjugates?

The choice of purification method depends on the properties of the conjugate and the unreacted components, such as size, charge, and hydrophobicity.[4] Commonly used techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from the smaller, unreacted this compound linker.[1][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly useful for purifying conjugates of peptides, oligonucleotides, or other small molecules where the size difference between the conjugate and the unreacted linker is not significant.[4][6]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This method is effective if the conjugation of the this compound linker alters the overall charge of the target molecule.[1][4]

  • Dialysis/Ultrafiltration: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate the larger conjugate from the small, unreacted linker.[4][5]

In many cases, a multi-step purification approach combining different chromatography techniques is necessary to achieve high purity.[1][2]

Q3: How do I choose the best purification method for my specific conjugate?

The selection of the optimal purification method is guided by the physicochemical properties of your conjugate and the contaminants you need to remove. The following table provides a general guideline:

Purification Method Separation Principle Best Suited For Key Considerations
Size Exclusion Chromatography (SEC) Hydrodynamic radius (Size)Removing small, unreacted linkers from large biomolecule conjugates (e.g., proteins, antibodies).[1][5]The size difference between the conjugate and the unreacted linker should be significant for effective separation.
Reverse-Phase HPLC (RP-HPLC) HydrophobicityPurifying conjugates of small molecules, peptides, or oligonucleotides where size differences are minimal.[4]The addition of the PEG linker may alter the hydrophobicity of the molecule, allowing for separation.
Ion Exchange Chromatography (IEX) Net ChargeConjugates where the charge of the molecule is significantly altered upon conjugation.[1]The "charge shielding" effect of the PEG chain can sometimes make separation challenging.[2]
Dialysis/Ultrafiltration Molecular Weight Cutoff (MWCO)Removing small molecule impurities, including unreacted linkers, from large macromolecular conjugates.[4][5]The MWCO of the membrane must be carefully selected to retain the conjugate while allowing the smaller impurities to pass through.

Troubleshooting Guides

This section provides a question-and-answer style guide to address specific issues you may encounter during the purification of your this compound conjugate.

Size Exclusion Chromatography (SEC) Troubleshooting

Q: I am seeing poor separation between my conjugate and the unreacted this compound linker. What should I do?

  • Possible Cause: The column's pore size or length may not be optimal for the size difference between your conjugate and the free linker.[7]

  • Recommended Solution:

    • Select a column with a smaller pore size to better resolve smaller molecules.[5]

    • Increase the column length, potentially by connecting two columns in series, to enhance separation.[7]

    • Optimize the flow rate; a slower flow rate often leads to better resolution.[5][7]

    • Ensure your sample volume is not too large, as this can cause band broadening.[2][5]

Q: My product recovery after SEC is low. Why is this happening and how can I improve it?

  • Possible Cause: The conjugate may be non-specifically binding to the column matrix due to hydrophobic or ionic interactions.[5]

  • Recommended Solution:

    • Add a small amount of an organic modifier (e.g., isopropanol) to the mobile phase to reduce hydrophobic interactions.[5]

    • Increase the salt concentration of the mobile phase to minimize ionic interactions.[5]

    • Consider using a column with a different stationary phase chemistry that is less prone to interacting with your bioconjugate.[7]

Reverse-Phase HPLC (RP-HPLC) Troubleshooting

Q: I am unable to resolve the conjugate from the unreacted starting material. How can I improve the separation?

  • Possible Cause: The gradient profile may not be optimal for separating molecules with similar hydrophobicities.

  • Recommended Solution:

    • Develop a shallower gradient to increase the resolution between closely eluting peaks.

    • Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid) and organic solvents (e.g., acetonitrile vs. methanol) to alter the selectivity of the separation.

Q: The peak shape of my conjugate is poor (e.g., broad, tailing). What could be the cause?

  • Possible Cause: Unwanted interactions with the stationary phase or issues with the mobile phase.

  • Recommended Solution:

    • Ensure the mobile phase is compatible with your column.[2]

    • For highly polar PEGylated compounds, streaking can be an issue on silica-based columns.[8]

    • Consider adding a basic modifier like triethylamine to the mobile phase if your compound is basic.[8]

Dialysis/Ultrafiltration Troubleshooting

Q: After dialysis, I still have a significant amount of unreacted linker in my sample. What went wrong?

  • Possible Cause: The Molecular Weight Cutoff (MWCO) of the dialysis membrane may be inappropriate, or the dialysis conditions may be insufficient.[5]

  • Recommended Solution:

    • Use a dialysis membrane with an MWCO that is significantly smaller than your conjugate but large enough for the linker to pass through freely. A 1-3 kDa MWCO membrane is often a good starting point for large protein conjugates.[4][5]

    • Increase the duration of the dialysis and use a much larger volume of dialysis buffer.[5]

    • Change the dialysis buffer several times to maintain a high concentration gradient.[5]

    • Ensure the dialysis buffer is being stirred to prevent localized saturation around the membrane.[5]

Experimental Protocols

Protocol 1: General Workflow for Purification by Size Exclusion Chromatography (SEC)

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your conjugate from the unreacted this compound linker.

  • System Equilibration: Equilibrate the SEC column with your chosen mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.[9]

  • Sample Injection: Inject the crude reaction mixture onto the column.

  • Elution: Perform an isocratic elution with the mobile phase.[9] The larger conjugate will elute earlier than the smaller, unreacted linker.[10]

  • Fraction Collection: Collect fractions corresponding to the eluting peaks. Monitor the elution profile using a UV detector (if your molecule has a chromophore) or another suitable detector.

  • Analysis: Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm the presence and purity of your this compound conjugate.[9]

Protocol 2: General Workflow for Purification by Dialysis

  • Membrane Selection: Choose a dialysis membrane with an MWCO that will retain your conjugate while allowing the unreacted linker to pass through.[4]

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load your crude reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis container into a large volume of the desired buffer. Stir the buffer continuously.

  • Buffer Exchange: Change the dialysis buffer several times over a period of 24-48 hours to ensure complete removal of the unreacted linker.

  • Sample Recovery: Recover the purified conjugate from the dialysis container.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_mixture Crude Reaction Mixture cluster_purification Purification cluster_analysis Analysis Target_Molecule Target_Molecule Conjugate Desired Conjugate Target_Molecule->Conjugate Unreacted_Molecule Unreacted Molecule Target_Molecule->Unreacted_Molecule Azido_PEG1_Acid This compound Azido_PEG1_Acid->Conjugate Unreacted_Linker Unreacted Linker Azido_PEG1_Acid->Unreacted_Linker Coupling_Reagents Coupling Reagents Byproducts Byproducts Coupling_Reagents->Byproducts Purification_Step Purification Method (e.g., SEC, RP-HPLC, Dialysis) Conjugate->Purification_Step Unreacted_Linker->Purification_Step Unreacted_Molecule->Purification_Step Byproducts->Purification_Step Pure_Conjugate Pure Conjugate Purification_Step->Pure_Conjugate Impurities Impurities Purification_Step->Impurities

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_logic cluster_sec SEC Issue cluster_dialysis Dialysis Issue cluster_solutions_sec_sep Solutions for Poor Separation cluster_solutions_sec_recovery Solutions for Low Recovery cluster_solutions_dialysis Solutions for Incomplete Dialysis start Purification Issue Identified poor_sep_sec Poor Separation start->poor_sep_sec low_recovery_sec Low Recovery start->low_recovery_sec linker_remains Unreacted Linker Remains start->linker_remains sol_pore_size Change Column Pore Size poor_sep_sec->sol_pore_size sol_col_length Increase Column Length poor_sep_sec->sol_col_length sol_flow_rate Decrease Flow Rate poor_sep_sec->sol_flow_rate sol_modifier Add Mobile Phase Modifier low_recovery_sec->sol_modifier sol_salt Adjust Salt Concentration low_recovery_sec->sol_salt sol_mwco Check/Change MWCO linker_remains->sol_mwco sol_buffer_vol Increase Buffer Volume & Changes linker_remains->sol_buffer_vol sol_stir Ensure Stirring linker_remains->sol_stir

Caption: Troubleshooting logic for common issues in the purification of this compound conjugates.

References

Technical Support Center: Post-Reaction Purification of Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenge of removing excess Azido-PEG1-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for its removal?

A1: this compound is a small, hydrophilic molecule with two key functional groups: a terminal azide (-N₃) and a carboxylic acid (-COOH). Its small size and hydrophilicity mean it will behave differently from a larger, conjugated product. The carboxylic acid group provides a handle for manipulation based on charge.

Q2: What are the most common methods for removing excess this compound?

A2: The most common and effective methods for removing unreacted this compound are based on differences in size, polarity, and charge between the excess reagent and the desired product. These include:

  • Size-Exclusion Chromatography (SEC): Ideal for separating the small this compound from a much larger product like a protein or a large peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying small molecules or peptides where separation is based on hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Useful when the product has a different net charge than the negatively charged this compound (at neutral or basic pH).

  • Dialysis/Ultrafiltration: A straightforward method for removing small molecules from large protein or polypeptide products.

  • Liquid-Liquid Extraction (LLE): Can be employed to separate the acidic this compound from a neutral organic product by manipulating the pH.

Q3: How do I choose the right purification method for my specific application?

A3: The choice of method depends primarily on the properties of your target molecule:

  • For large biomolecules (e.g., proteins, antibodies): Size-based methods like Size-Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration are highly effective and recommended.[1][2]

  • For peptides and small molecules: Chromatographic techniques such as Reversed-Phase HPLC (RP-HPLC) offer the best resolution.[3][][5]

  • When your product has a different charge from this compound: Ion-Exchange Chromatography (IEX) can be a powerful separation tool.[][6]

  • For neutral, organic-soluble small molecules: Liquid-Liquid Extraction (LLE) is a simple and cost-effective option.

Q4: How can I confirm that all the excess this compound has been removed?

A4: The removal of excess this compound can be monitored and confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can show the disappearance of the peak corresponding to this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and selectivity for detecting and quantifying any remaining this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For non-biomolecule products, ¹H NMR can be used to confirm the absence of characteristic peaks from the this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of product and excess this compound in RP-HPLC The gradient may be too steep, causing co-elution.Use a shallower gradient to improve resolution.[7] Increase the initial aqueous phase percentage to better retain the more polar this compound.
The column chemistry is not optimal.For polar molecules, consider a C18 column with a polar end-capping or a column specifically designed for polar compounds.
Low recovery of the desired product after purification The product may be non-specifically binding to the chromatography column or dialysis membrane.[8]For chromatography, add modifiers like arginine to the mobile phase to reduce non-specific binding.[9] For dialysis, ensure the membrane material is compatible with your product.
The product may be precipitating under the purification conditions.Adjust the pH or ionic strength of the buffers to maintain the solubility of your product.[8][10]
Harsh elution conditions in IEX or RP-HPLC may be denaturing the product.Use milder elution conditions, such as a shallower gradient or a different elution buffer.
Broad peaks for the PEGylated product in HPLC The PEGylated product may exist in multiple conformations.Increasing the column temperature (e.g., to 40-60°C) can sometimes improve peak shape.[7]
The PEG linker itself might have some polydispersity, although this is less of an issue with a discrete PEG like this compound.This is an inherent property and may not be fully correctable.
Residual this compound detected in the final product The chosen purification method has insufficient resolution.Consider a secondary purification step using a different separation principle (e.g., SEC followed by IEX).
For dialysis, the buffer exchange was incomplete.Increase the number of buffer changes and the duration of dialysis.[8]

Experimental Protocols

Protocol 1: Removal by Size-Exclusion Chromatography (SEC)

Objective: To separate a large biomolecule (e.g., protein > 30 kDa) from the small this compound.

Materials:

  • SEC column with an appropriate molecular weight range (e.g., Superdex 75 or similar).

  • HPLC or FPLC system.

  • Reaction mixture.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger product will elute first, followed by the smaller excess this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified product.

Protocol 2: Removal by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify a small molecule or peptide conjugate from excess this compound.

Materials:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC system with a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Reaction mixture.

Methodology:

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[3] The less hydrophobic this compound should elute early in the gradient, while the more hydrophobic product will elute later.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

Protocol 3: Removal by Dialysis

Objective: To remove this compound from a large protein or polypeptide product.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 1-3 kDa.

  • Large beaker.

  • Magnetic stir plate and stir bar.

  • Dialysis Buffer (e.g., PBS, pH 7.4).

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this usually involves rinsing with water).

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) Dialysis Buffer (e.g., 100-200 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: Dialyze for at least 4-6 hours. Change the dialysis buffer at least 3-4 times to ensure complete removal of the this compound.[11]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Quantitative Data Summary

The efficiency of removal can vary based on the specific conditions and the nature of the product. The following table provides an estimated efficiency for each method under optimal conditions.

Purification Method Typical Purity Achieved Estimated Product Recovery Key Advantages Key Limitations
Size-Exclusion Chromatography (SEC) >98%85-95%High resolution for large size differences, mild conditions.Can be time-consuming, potential for sample dilution.
Reversed-Phase HPLC (RP-HPLC) >99%70-90%Excellent resolution for small molecules and peptides.Requires organic solvents, can denature some biomolecules.
Ion-Exchange Chromatography (IEX) >95%80-95%High capacity, separation based on charge.Product and impurity must have different net charges.
Dialysis/Ultrafiltration >95%>90%Simple, gentle on the product, scalable.Slow, may not be suitable for small products.
Liquid-Liquid Extraction (LLE) >90%>90%Fast, inexpensive, good for neutral small molecules.Limited to specific product properties, may require multiple extractions.

Visualizations

experimental_workflow cluster_start Reaction cluster_purification Purification Options cluster_analysis Analysis and Final Product reaction Conjugation Reaction (Product + Excess this compound) sec Size-Exclusion Chromatography reaction->sec Large Product rphplc Reversed-Phase HPLC reaction->rphplc Small Molecule/Peptide iex Ion-Exchange Chromatography reaction->iex Charged Product dialysis Dialysis/ Ultrafiltration reaction->dialysis Large Product lle Liquid-Liquid Extraction reaction->lle Neutral Small Molecule analysis Purity and Identity Analysis (HPLC, LC-MS) sec->analysis rphplc->analysis iex->analysis dialysis->analysis lle->analysis product Purified Product analysis->product

Caption: A general experimental workflow for the purification of a product from excess this compound.

logical_relationship cluster_properties Product Properties cluster_methods Purification Methods size Molecular Size sec SEC/ Dialysis size->sec Large vs. Small polarity Polarity/ Hydrophobicity rphplc RP-HPLC polarity->rphplc Hydrophobic vs. Hydrophilic charge Net Charge iex IEX charge->iex Different Charges lle LLE charge->lle Acidic vs. Neutral

Caption: Logical relationship between product properties and the choice of purification method.

References

Azido-PEG1-acid stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azido-PEG1-acid in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups of this compound and their roles?

This compound is a heterobifunctional linker featuring three key components:

  • An Azide Group (-N₃): This group is primarily used for "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules.[1][2]

  • A Carboxylic Acid Group (-COOH): This terminal acid can be activated (e.g., using EDC and NHS) to react with primary amine groups (-NH₂) on proteins or other biomolecules, forming a stable amide bond.[1][3]

  • A Single Polyethylene Glycol (PEG) Linker: The short, hydrophilic PEG spacer increases the reagent's solubility in aqueous media.[1]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound is mainly influenced by the chemical environment and handling conditions that affect its energetic azide moiety. Key factors include pH, temperature, light, and the presence of incompatible reagents.[4]

Q3: How should solid and dissolved this compound be stored?

Proper storage is critical to prevent degradation.

  • Solid Form: Store at -20°C in a tightly sealed container with a desiccant to protect from moisture.[4][5] The container should be protected from light, for example, by using an amber vial.[4]

  • Stock Solutions: For long-term storage, prepare stock solutions in an anhydrous organic solvent like DMSO or DMF, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C.[4][6] Avoid preparing aqueous stock solutions for long-term storage due to the potential for hydrolysis and degradation.

Q4: What are the main degradation pathways for this compound?

The primary degradation pathways involve the azide group:

  • Reaction with Acids: In the presence of strong acids, the azide can be protonated to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[7]

  • Reduction: The azide group can be reduced to a primary amine (-NH₂) by reducing agents like phosphines (e.g., TCEP, triphenylphosphine) or through hydrogenolysis.[8][9]

  • Photodecomposition: Exposure to light, particularly UV radiation, can cause the azide group to decompose, leading to the loss of nitrogen gas and the formation of a reactive nitrene intermediate.[4][10]

  • Thermal Decomposition: High temperatures can lead to the exothermic decomposition of the azide group.[4][5]

Troubleshooting Guide

Problem: Low yield or failure of my EDC/NHS conjugation reaction.

  • Possible Cause 1: Inappropriate Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid.[11]

    • Solution: Switch to a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) or MES at a pH range of 7.0-8.0.[11]

  • Possible Cause 2: Hydrolysis of Activated Ester. The NHS-ester intermediate formed during activation is moisture-sensitive and can readily hydrolyze in aqueous buffers, rendering it non-reactive.[11]

    • Solution: Prepare the EDC/NHS activation solution immediately before use and add it to the amine-containing target molecule without delay. Do not store the activated linker.[11] Ensure the organic solvent used for the stock solution (e.g., DMSO) is anhydrous.

Problem: I am observing a loss of the azide functionality in my molecule during a multi-step synthesis.

  • Possible Cause 1: Presence of a Reducing Agent. A reagent from a previous step, such as TCEP used for disulfide bond reduction, may still be present and is reducing the azide to an amine.

    • Solution: Ensure thorough purification of your molecule after steps involving reducing agents. Use an orthogonal chemical strategy where possible.[8]

  • Possible Cause 2: Acidic Conditions. Exposure to strong acidic conditions during purification or reaction work-up can degrade the azide group.[7][8]

    • Solution: Use mild acidic or neutral conditions for all steps. Avoid strong inorganic acids. If acidic pH is necessary, use it for the shortest possible time and at a low temperature.[8]

  • Possible Cause 3: Incompatible Metals. Contact with heavy metals like copper, lead, or silver can form explosive heavy metal azides. While copper is a catalyst for CuAAC, it should be introduced in a controlled manner during the click reaction itself.

    • Solution: Avoid using metal spatulas for handling the solid reagent and ensure glassware is free from heavy metal contamination.[7]

Data Presentation

Table 1: Summary of Factors Influencing this compound Stability

FactorCondition of ConcernPotential OutcomeRecommendation
pH Strong Acid (pH < 4)Formation of toxic/explosive hydrazoic acid (HN₃).[7]Maintain pH in the neutral to slightly basic range (6-8) for storage and non-acid-catalyzed reactions.
Strong Base (pH > 10)Can promote side reactions, though the ether PEG backbone is generally stable.Use moderately basic conditions (pH 7-9) for NHS ester reactions.[11]
Temperature Elevated Temperatures (>40°C)Increased rate of thermal decomposition of the azide group.[4]Store at -20°C.[5] Perform reactions at room temperature or 4°C unless otherwise specified.
Light UV or prolonged daylightPhotochemical decomposition of the azide group.[4][10]Store in an amber vial or dark location. Protect reactions from light where possible.[4]
Reagents Reducing Agents (e.g., TCEP, DTT, Phosphines)Reduction of azide to a primary amine.[8][9]Avoid concurrent use. Purify material thoroughly to remove reducing agents before azide use.
Heavy Metals (e.g., Cu, Pb, Ag, Hg)Formation of unstable and potentially explosive metal azides.[7]Use plastic or Teflon-coated spatulas. Avoid metal contamination.
Primary Amines (e.g., Tris, Glycine)Interferes with EDC/NHS coupling reactions.[11]Use non-amine buffers (PBS, MES, HEPES) for reactions involving the carboxylic acid group.

Experimental Protocols

Protocol 1: General Workflow for Assessing Stability in an Aqueous Buffer

This protocol provides a framework to determine the stability of this compound under specific experimental conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in an anhydrous organic solvent like DMSO.[6]

  • Sample Preparation: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final working concentration (e.g., 1 mM). Prepare multiple identical aliquots.

  • Incubation: Incubate the aliquots under the conditions you wish to test (e.g., 4°C, 25°C, 37°C). Include a control sample stored at -80°C (time zero).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately freeze it at -80°C or analyze it.

  • Analysis: Analyze the samples using an appropriate method like LC-MS or HPLC.

    • Monitor the peak area of the parent this compound compound over time.

    • Look for the appearance of new peaks that could correspond to degradation products (e.g., the amine-reduced version of the molecule).

  • Data Interpretation: Plot the percentage of remaining this compound versus time to determine its half-life under the tested conditions.

Protocol 2: Standard Protocol for EDC/NHS Coupling to an Amine-Containing Protein

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a protein.

  • Buffer Exchange: Ensure the protein solution (e.g., 1-10 mg/mL) is in an amine-free buffer, such as PBS (0.1 M phosphate, 0.15 M NaCl, pH 7.2).[11]

  • Prepare Reagent Solutions (Immediately Before Use):

    • Linker Solution: Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.[11]

    • Activation Reagents: Prepare solutions of EDC and NHS in the same amine-free buffer or water.

  • Reaction Mixture:

    • To the protein solution, add the this compound solution to achieve a desired molar excess (e.g., 20-fold). Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[11]

    • Add EDC (e.g., 10-fold molar excess over linker) and NHS (e.g., 20-fold molar excess over linker) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.[3]

  • Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (like Tris or hydroxylamine) to a final concentration of ~50 mM to consume any unreacted activated linker.[3]

  • Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography (desalting column) or dialysis.[2][11]

Visual Guides and Workflows

StabilityFactors cluster_chemical Chemical Environment cluster_physical Physical Conditions main This compound Stability ph pH ph->main Degrades Azide (Strong Acid) reducers Reducing Agents reducers->main Reduces Azide metals Heavy Metals metals->main Forms Unstable Salts amines Amine Buffers amines->main Interferes with -COOH Reactions temp Temperature temp->main Thermal Decomposition light Light Exposure light->main Photodecomposition

Caption: Key factors influencing the stability of this compound.

TroubleshootingWorkflow start Low Reaction Yield check_group Which functional group is being used? start->check_group acid_path Carboxylic Acid (-COOH) check_group->acid_path -COOH azide_path Azide (-N3) check_group->azide_path -N3 check_buffer Buffer contains primary amines? acid_path->check_buffer solution_buffer SUCCESS: Use non-amine buffer (e.g., PBS, MES) check_buffer->solution_buffer Yes check_reagents Reagents (EDC/NHS) prepared fresh? check_buffer->check_reagents No solution_reagents SUCCESS: Use fresh reagents, add immediately check_reagents->solution_reagents No check_reducing Reducing agents present? azide_path->check_reducing solution_reducing SUCCESS: Purify material to remove reducers check_reducing->solution_reducing Yes check_ph Reaction or workup strongly acidic? check_reducing->check_ph No solution_ph SUCCESS: Maintain neutral pH check_ph->solution_ph Yes DegradationPathways parent This compound (R-N3) prod_hn3 Hydrazoic Acid (HN3) + R-OH parent->prod_hn3 Protonation prod_amine Amine-PEG1-acid (R-NH2) parent->prod_amine Reduction prod_nitrene Nitrene Intermediate + N2 gas parent->prod_nitrene Photolysis stim_acid Strong Acid (H+) stim_acid->parent stim_reduce Reducing Agent (e.g., TCEP) stim_reduce->parent stim_light Light (hv) stim_light->parent

References

Technical Support Center: Azido-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with conjugates synthesized using Azido-PEG1-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a heterobifunctional click chemistry reagent.[1][2] It contains an azide group for reaction with alkynes (via CuAAC or SPAAC) and a terminal carboxylic acid which can be activated to form a stable amide bond with primary amines.[1][2][3] The molecule incorporates a short, hydrophilic single polyethylene glycol (PEG) spacer intended to increase solubility in aqueous media.[1][2][4]

Q2: In which solvents is the unconjugated this compound linker soluble?

The unconjugated this compound linker is generally soluble in water and a variety of common polar organic solvents.[1][5] A summary of its properties and qualitative solubility is provided in the table below.

Q3: My lyophilized this compound conjugate won't dissolve in my aqueous buffer. What is the primary cause?

While the PEG linker is hydrophilic, the overall solubility of the final conjugate is determined by the combined physicochemical properties of the linker and the molecule it is attached to.[6][7] If you have conjugated the linker to a highly hydrophobic peptide, small molecule, or a protein with a high drug-to-antibody ratio (DAR), the hydrophobicity of this component can dominate the conjugate's properties, leading to poor water solubility.[6][7]

Q4: How does pH affect the solubility of my this compound conjugate?

The pH of your solution can dramatically affect solubility, especially for conjugates involving proteins or peptides.[7] The carboxylic acid group of the linker is ionizable; at pH values significantly above its pKa, it will be deprotonated and negatively charged, which can enhance aqueous solubility. Furthermore, protein and peptide conjugates exhibit their lowest solubility at their isoelectric point (pI), where the net molecular charge is zero.[6] Adjusting the buffer pH away from the conjugate's pI can often improve solubility.

Q5: My conjugate dissolved initially but then precipitated out of solution. What should I do?

Precipitation after initial dissolution suggests the solution may be supersaturated or the conjugate is unstable in the chosen solvent system over time.[7] Potential solutions include:

  • Diluting the sample as the concentration may be too high.[7]

  • Re-evaluating the solvent system by considering a co-solvent mixture (e.g., DMSO/water).[7]

  • Checking and adjusting the pH of the buffer.[7]

  • Evaluating the storage temperature , as some compounds are more soluble at 4°C ("cold soluble").[7]

  • Minimizing freeze-thaw cycles , which can promote aggregation and decrease solubility.[6]

Physicochemical & Solubility Data

This table summarizes the key properties of the unconjugated this compound linker.

PropertyValueSource(s)
Chemical Name 3-(2-Azidoethoxy)-propanoic acid[3]
Molecular Formula C5H9N3O3[1][2]
Molecular Weight 159.15 g/mol [1][3]
Appearance Colorless Oil or Solid[3]
Purity ≥98%[1][2]
Storage -20°C, under inert atmosphere[1][3][8]
Qualitative Solubility Water, DMSO, DMF, Dichloromethane (DCM)[1][5]

Troubleshooting Guides

Problem: Poor Initial Dissolution of Lyophilized Conjugate

If your final conjugate powder is difficult to dissolve directly in an aqueous buffer, it is often due to the hydrophobic nature of the conjugated molecule. The following workflow provides a systematic approach to solubilization.

G cluster_0 Troubleshooting: Initial Dissolution Failure start Start: Lyophilized conjugate powder protocol1 Follow Protocol 1: Dissolve small amount in 100% organic solvent (DMSO/DMF) start->protocol1 check1 Is solution clear? protocol1->check1 titrate Slowly titrate stock solution into vortexing aqueous buffer check1->titrate Yes sonicate Try gentle sonication (5-10 min) check1->sonicate No check2 Does precipitate form? titrate->check2 success Success: Conjugate is soluble in co-solvent system check2->success No protocol2 Follow Protocol 2: Systematic Co-Solvent Screening check2->protocol2 Yes fail Failure: Consider resynthesis or use of solubilizing excipients sonicate->protocol1 protocol2->fail

Workflow for solubilizing hydrophobic conjugates.
Problem: Conjugate Precipitation During or After Reaction

Precipitation during a conjugation reaction or subsequent purification steps can be caused by several factors related to the conjugate's structure and the reaction environment.

G cluster_1 Analysis of Post-Conjugation Precipitation cluster_causes Potential Causes cluster_solutions Corrective Actions precip Precipitation Observed During/After Conjugation cause1 High Hydrophobicity of Conjugated Molecule precip->cause1 cause2 Aggregation/ Self-Association precip->cause2 cause3 Isoelectric Point (pI) Precipitation precip->cause3 cause4 Buffer Incompatibility precip->cause4 sol1 Use Co-Solvent System (e.g., DMSO/Buffer) cause1->sol1 addresses sol2 Lower the Protein Concentration cause2->sol2 mitigates sol3 Adjust Buffer pH Away from pI cause3->sol3 corrects cause4->sol1 addresses sol4 Screen Different Buffers (e.g., HEPES vs. PBS) cause4->sol4 resolves

Logical relationships in post-conjugation precipitation.

Experimental Protocols

Protocol 1: Recommended Solubilization of Lyophilized Conjugates

This protocol provides a standard starting point for dissolving a newly synthesized, lyophilized conjugate that is poorly soluble in aqueous buffers.[7][9]

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[9]

  • Target aqueous buffer (e.g., PBS, pH 7.4), pre-chilled to 4°C

  • Vortex mixer and bath sonicator

Procedure:

  • Equilibration: Allow the vial of lyophilized conjugate to equilibrate to room temperature before opening to avoid moisture condensation.[9]

  • Reconstitution: Add a minimal volume of the chosen organic solvent (e.g., DMSO) to the vial to create a high-concentration stock solution (e.g., 5-10 mg/mL).[7]

  • Dissolution: Cap the vial and vortex gently for 1-2 minutes. If the conjugate does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[7] Avoid excessive heating, especially for protein conjugates.[7]

  • Clarification: Visually inspect the stock solution to ensure it is clear and free of particulates. If necessary, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant.

  • Dilution: While vigorously vortexing the target aqueous buffer, add the organic stock solution dropwise (slowly titrate) to achieve the final desired concentration. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid negative impacts on downstream biological assays.[10]

  • Final Inspection: Observe the final solution for any signs of precipitation. If it remains clear, it is ready for use.

Protocol 2: Systematic Co-Solvent Screening

This protocol is designed to systematically identify a suitable co-solvent system for a conjugate with very poor aqueous solubility.[7]

Materials:

  • Lyophilized conjugate

  • Primary organic solvent (e.g., DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Aliquoting: Distribute small, equal amounts of your lyophilized conjugate into several microcentrifuge tubes.[7]

  • Stock Solution: Prepare a concentrated stock solution of the conjugate in 100% organic solvent as described in Protocol 1.

  • Ratio Testing: In a series of new tubes, prepare different ratios of organic solvent to aqueous buffer. For example:

    • Tube 1: 10% DMSO / 90% PBS

    • Tube 2: 20% DMSO / 80% PBS

    • Tube 3: 30% DMSO / 70% PBS

    • ...and so on, to determine the maximum tolerable amount of aqueous buffer.

  • Spiking: Add a small, fixed volume of the concentrated conjugate stock solution to each of the pre-mixed co-solvent systems from Step 3.

  • Observation: Vortex all tubes and visually inspect for solubility (clarity vs. precipitation/cloudiness) at room temperature and, if applicable, at 4°C.[7] This will help identify the minimum percentage of organic co-solvent required to maintain the solubility of your conjugate at the desired concentration.

References

preventing aggregation during Azido-PEG1-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing aggregation during the conjugation of Azido-PEG1-acid to proteins and other biomolecules using EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during the conjugation process is a multifaceted issue. Key contributing factors include:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. The EDC/NHS coupling process itself involves pH shifts that can bring a protein closer to its isoelectric point (pI), where it is least soluble.[1][2]

  • High Concentrations: Elevated concentrations of the protein or PEG reagent increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[1]

  • EDC/NHS Chemistry Side Reactions: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze. Similarly, the NHS-ester is susceptible to hydrolysis, especially at higher pH. Improper handling or timing can reduce conjugation efficiency and contribute to side products that may promote aggregation.[1][2][3]

  • Protein Instability: The inherent stability of the protein in the chosen reaction buffer may be low, making it prone to aggregation upon modification.[2]

  • Hydrophobicity: Changes to the protein surface after PEGylation can alter its hydrophobic/hydrophilic balance, potentially exposing hydrophobic patches that encourage aggregation.

Q2: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction with this compound?

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range:

  • Activation Step: The activation of the carboxylic acid on the this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][2][4][5][6]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with the primary amine on the protein is most efficient at a neutral to slightly basic pH, ranging from pH 7.0 to 8.5 . Buffers such as phosphate-buffered saline (PBS) are frequently used for this step.[1][2][4][5][6]

Q3: Which buffers should I use and which should I avoid?

It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the desired reaction.[1][4][6]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES buffer is highly recommended.[1][6]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable choices.[1][4][6]

  • Buffers to Avoid: Do not use buffers like Tris or glycine, as they contain primary amines that will compete with your protein for reaction with the activated PEG. Acetate buffers should also be avoided as they contain carboxyl groups.[1][4][6]

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein based on their hydrodynamic radius.[7][8][9][10][11][12]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[8][13][14][15][16][17]

  • Visual Inspection and Turbidity Measurement: The simplest method is to visually inspect for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a wavelength such as 340 nm.

Troubleshooting Guides

Problem 1: Visible precipitate or turbidity observed during or after the conjugation reaction.

This indicates significant aggregation. The following steps can help identify and resolve the issue.

Possible Cause Troubleshooting Action
Suboptimal pH Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. Verify the pH of your buffers.[1][2][6]
High Protein/Reagent Concentration Reduce the concentration of the protein and/or the this compound. Perform small-scale trials to determine the optimal concentration range.[1]
Protein Instability at Reaction pH Perform a buffer screen to find a more suitable buffer system that maintains protein stability throughout the required pH range. Consider adding stabilizing excipients.
High EDC Concentration In some cases, a large excess of EDC can cause precipitation. Try reducing the molar excess of EDC.[2]

Problem 2: No visible precipitate, but SEC or DLS analysis shows the presence of soluble aggregates.

This suggests a more subtle destabilization of the protein.

Possible Cause Troubleshooting Action
Subtle Protein Destabilization Incorporate stabilizing excipients into the reaction buffer. See the table below for examples.
Slow Reaction Rate Leading to Side Reactions While counterintuitive, sometimes slowing the reaction by reducing the temperature (e.g., to 4°C) can favor the desired intramolecular conjugation over intermolecular cross-linking.
Hydrolysis of Activated PEG Ensure that EDC and NHS solutions are prepared fresh and used immediately. Minimize the time between the activation and coupling steps.[1][6]
Molar Ratio of Reagents Optimize the molar ratio of this compound:EDC:NHS. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the PEG-acid.[2]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

Excipient Class Examples Typical Starting Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Act as protein stabilizers through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Prevent surface-induced aggregation at low concentrations.

Table 2: Key Parameters for this compound EDC/NHS Coupling

Parameter Recommended Range Notes
Activation pH 4.5 - 6.0Optimal for the activation of the carboxyl group with EDC.[1][2][4][5][6]
Coupling pH 7.0 - 8.5Promotes the reaction of the NHS-ester with primary amines.[1][2][4][5][6]
Molar Ratio (EDC:NHS:PEG-Acid) 2:2:1 to 5:5:1A molar excess of EDC and NHS is generally recommended.[2]
Activation Time 15 - 30 minutesIncubation time for the PEG-acid with EDC and NHS at room temperature.[1][2]
Coupling Time 2 hours to overnightReaction time for the activated PEG-acid with the amine-containing molecule. Can be performed at 4°C overnight for sensitive proteins.[1][2]

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions to Minimize Aggregation

Objective: To systematically test different reaction parameters (protein concentration, PEG:protein molar ratio, and pH) to identify conditions that minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer).

    • This compound stock solution (e.g., 100 mg/mL in DMSO or DMF).

    • Freshly prepared EDC and NHS stock solutions (e.g., 100 mg/mL in activation buffer).

    • Activation Buffer (e.g., 0.1 M MES, pH 5.5).

    • Coupling Buffer (e.g., 0.1 M PBS, pH 7.5).

  • Set up Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant.

  • Activation Step:

    • In each reaction vessel, add the this compound and dilute with the Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Step:

    • Add the protein to the activated PEG solution.

    • Adjust the pH to ~7.5 by adding the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl) to consume any unreacted NHS-esters.

  • Analysis: Analyze each reaction for the degree of aggregation using SEC or DLS.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in the conjugation reaction mixture.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase (e.g., Phosphate-Buffered Saline) until a stable baseline is achieved.[8]

  • Sample Preparation: Filter the conjugated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[8]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[8]

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[8]

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.[8]

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.[8]

Visualizations

EDC_NHS_Coupling_Mechanism EDC/NHS Coupling Mechanism for this compound cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) Azido_PEG_Acid Azido-PEG1-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Azido_PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Azido_PEG_Acid Hydrolysis NHS_Ester Azido-PEG1-NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Azido-PEG1-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_Amine Protein-NH2

Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Aggregation start Aggregation Observed (Visual, SEC, or DLS) optimize_conditions Step 1: Optimize Reaction Conditions - Protein/PEG Concentration - Molar Ratios - pH and Buffers - Temperature start->optimize_conditions check1 Aggregation Resolved? optimize_conditions->check1 add_excipients Step 2: Add Stabilizing Excipients - Sugars (Sucrose, Trehalose) - Amino Acids (Arginine) - Surfactants (Polysorbate 20) check1->add_excipients No end_success Proceed with Optimized Protocol check1->end_success Yes check2 Aggregation Resolved? add_excipients->check2 control_rate Step 3: Control Reaction Rate - Stepwise addition of PEG - Lower temperature (4°C) check2->control_rate No check2->end_success Yes check3 Aggregation Resolved? control_rate->check3 check3->end_success Yes end_fail Consider Alternative Strategies - Different PEG linker - Site-specific conjugation check3->end_fail No Experimental_Workflow Experimental Workflow for Condition Screening prep 1. Prepare Stocks - Protein - this compound - EDC/NHS (Fresh) - Buffers matrix 2. Design Screening Matrix (e.g., 96-well plate) - Vary one parameter at a time prep->matrix activation 3. Activation Step - Add PEG, EDC, NHS to Activation Buffer - Incubate 15-30 min @ RT matrix->activation coupling 4. Coupling Step - Add Protein - Adjust pH to 7.0-8.5 - Incubate 2h @ RT or O/N @ 4°C activation->coupling analysis 5. Analysis - SEC for soluble aggregates - DLS for size distribution - Visual for precipitation coupling->analysis decision 6. Decision - Identify conditions with  minimal aggregation analysis->decision end Optimal Conditions Identified decision->end

References

Technical Support Center: Azido-PEG1-Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding on your Azido-PEG1-acid modified surfaces and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring an azide group (-N3) and a terminal carboxylic acid (-COOH), separated by a single polyethylene glycol (PEG) unit.[1][2][3] The carboxylic acid allows for covalent attachment to amine-functionalized surfaces, while the azide group serves as a handle for "click chemistry," enabling the specific conjugation of alkyne-containing molecules.[2][3] Its primary use is in the creation of functionalized surfaces for biosensors, microarrays, and nanoparticle modification where specific biomolecule immobilization is required.[4]

Q2: What is non-specific binding in the context of this compound modified surfaces?

Non-specific binding refers to the undesirable adhesion of molecules to the surface through mechanisms other than the intended azide-alkyne click chemistry reaction.[5] This can be driven by several forces, including hydrophobic and electrostatic interactions between the analyte and the surface.[6][7] On this compound modified surfaces, this can lead to high background signals, reduced sensitivity, and potentially false-positive results in your assays.[3][8]

Q3: Why am I still observing significant non-specific binding even after PEGylating my surface?

While PEGylation is a standard strategy to reduce non-specific protein adsorption, its effectiveness is influenced by several factors.[9][10] With this compound, the short PEG chain may not provide a dense enough hydrophilic layer to completely shield the underlying surface, a phenomenon sometimes referred to as the "PEG dilemma."[8] Inadequate surface coverage can leave exposed patches that are prone to non-specific interactions.[11] Furthermore, the density of the grafted PEG chains plays a crucial role; a low-density layer may not offer sufficient steric hindrance to prevent proteins from approaching the surface.[1][12]

Q4: How can I reduce non-specific binding on my this compound functionalized surface?

Several strategies can be employed to minimize non-specific binding:

  • Optimization of Surface Blocking: After immobilizing the this compound, it is critical to block any remaining active sites on the surface using agents like Bovine Serum Albumin (BSA) or casein.[13][14]

  • Assay Buffer Optimization: The composition of your buffer can significantly impact non-specific interactions. Adding a non-ionic surfactant like Tween-20, increasing the salt concentration, and adjusting the pH can all help to reduce background binding.[5][15]

  • Control of Analyte Concentration: Using an excessively high concentration of your analyte can lead to increased non-specific binding. It is important to determine the optimal concentration through titration experiments.[8]

Q5: What are the potential pitfalls of the "click chemistry" step that could contribute to non-specific binding?

While click chemistry is highly specific, issues with the reaction can indirectly lead to higher background. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), side reactions such as alkyne homocoupling can occur. Furthermore, if the click reaction is inefficient, a high density of unreacted azides will remain on the surface, which might participate in non-specific interactions. It is also important to consider that some reagents used in click chemistry, particularly copper catalysts, can be cytotoxic or interfere with biological systems if not properly removed.[16]

Troubleshooting Guide for High Non-Specific Binding

High background signal is a common problem that can often be resolved by systematically evaluating your experimental workflow.

Diagram: Troubleshooting Workflow for High Non-Specific Binding

TroubleshootingWorkflow cluster_surface Surface Issues cluster_blocking Blocking Issues cluster_buffer Buffer Issues cluster_analyte Analyte Issues cluster_click Click Chemistry Issues start High Non-Specific Binding Detected check_surface Step 1: Verify Surface Functionalization start->check_surface check_blocking Step 2: Optimize Blocking Step check_surface->check_blocking Surface OK? surface_issue1 Incomplete PEGylation check_surface->surface_issue1 check_buffer Step 3: Optimize Assay Buffer check_blocking->check_buffer Blocking OK? blocking_issue1 Ineffective blocking agent check_blocking->blocking_issue1 check_analyte Step 4: Evaluate Analyte Quality check_buffer->check_analyte Buffer OK? buffer_issue1 Incorrect pH or salt conc. check_buffer->buffer_issue1 check_click Step 5: Assess Click Chemistry Reaction check_analyte->check_click Analyte OK? analyte_issue1 Concentration too high check_analyte->analyte_issue1 solution Reduced Non-Specific Binding check_click->solution Click Reaction OK? click_issue1 Inefficient reaction check_click->click_issue1 surface_issue2 Non-uniform coating blocking_issue2 Suboptimal concentration/time buffer_issue2 Absence of surfactant analyte_issue2 Presence of aggregates click_issue2 Catalyst issues

Caption: A step-by-step workflow to diagnose and resolve high non-specific binding.

Data on Non-Specific Binding

The following tables summarize quantitative data on factors influencing non-specific binding.

Table 1: Effect of PEG Surface Density on Protein Adsorption

PEG Surface DensityProtein Adsorption (ng/cm²)Reference
LowHigh[12]
HighLow[11][12]

Note: Higher PEG surface density generally leads to lower protein adsorption. The optimal density can depend on the size of the protein and the specific application.

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA)0.1 - 2% (w/v)Blocks non-specific binding sites on the surface.
Tween-200.05 - 0.1% (v/v)Reduces hydrophobic interactions.[15]
Sodium Chloride (NaCl)150 - 500 mMShields electrostatic interactions.[5][15]

Experimental Protocols

Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol describes a general method for covalently attaching this compound to a primary amine-coated surface.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, silicon wafer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Activate the carboxylic acid group: a. Dilute the this compound stock solution to 10 mM in Activation Buffer. b. Add EDC to a final concentration of 50 mM and NHS to a final concentration of 20 mM. c. Incubate for 15-30 minutes at room temperature.

  • Couple to the amine-functionalized surface: a. Immerse the amine-functionalized substrate in the activated this compound solution. b. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Wash the surface: a. Rinse the substrate with the Coupling Buffer. b. Rinse with deionized water. c. Dry the surface under a stream of nitrogen gas.

Protocol 2: General Blocking Procedure to Reduce Non-Specific Binding

This protocol should be performed after surface functionalization and before the binding assay.

Materials:

  • Functionalized substrate

  • Blocking Buffer (e.g., 1% w/v BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Deionized water

Procedure:

  • Prepare the Blocking Buffer: Dissolve BSA in PBS to a final concentration of 1% (w/v). Filter the solution through a 0.22 µm filter.

  • Incubate the substrate: a. Immerse the functionalized substrate in the Blocking Buffer. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Wash the substrate: a. Rinse the substrate three times with Wash Buffer. b. Rinse with deionized water to remove any residual detergent.

  • Dry the substrate: Gently dry the surface with a stream of nitrogen or by centrifugation. The surface is now ready for the binding assay.

Diagram: Mechanism of Non-Specific Binding and the Role of Blocking Agents

NonSpecificBinding cluster_unblocked Unblocked Surface cluster_blocked Blocked Surface Unblocked Surface Functionalized Surface (this compound) Analyte Analyte Analyte->Unblocked Surface Specific Binding (Click Chemistry) Non-specific Protein Non-specific Protein Non-specific Protein->Unblocked Surface Non-specific Binding (Hydrophobic/Electrostatic) Blocked Surface Blocked Functionalized Surface Analyte_B Analyte Analyte_B->Blocked Surface Specific Binding Non-specific Protein_B Non-specific Protein Blocking Agent Blocking Agent (e.g., BSA) Non-specific Protein_B->Blocking Agent Repelled Blocking Agent->Blocked Surface Blocks non-specific sites

Caption: How blocking agents prevent non-specific binding on a functionalized surface.

References

Technical Support Center: Purifying Azido-PEG1-acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Azido-PEG1-acid labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying proteins labeled with this compound?

A1: The primary challenges include:

  • Removal of Excess Reagent: Eliminating unreacted this compound and its hydrolyzed byproducts is crucial to prevent interference in downstream applications.

  • Protein Aggregation: The labeling process can alter the surface properties of the protein, potentially leading to aggregation.[1][2]

  • Low Recovery: Protein loss can occur during various purification steps, leading to a low overall yield.[3][4]

  • Heterogeneity of the Labeled Product: Achieving a homogeneously labeled protein population can be challenging.

Q2: Which purification method is best for my this compound labeled protein?

A2: The optimal method depends on the specific characteristics of your protein (size, pI) and the scale of your experiment.

  • Size Exclusion Chromatography (SEC): Excellent for removing small molecules like excess labeling reagent and for buffer exchange. It is a fast method but can lead to sample dilution.[5]

  • Ion-Exchange Chromatography (IEX): A powerful technique that separates proteins based on charge. Labeling with this compound will likely alter your protein's isoelectric point (pI), which can be exploited for purification.[6]

  • Dialysis: A gentle method for removing small molecules and buffer exchange, suitable for a wide range of sample volumes. However, it is a slow process.[7][8]

Q3: How does this compound labeling affect my protein's isoelectric point (pI)?

A3: The carboxylic acid group of the this compound linker will introduce a negative charge at neutral and alkaline pH. This will lower the overall pI of your protein. This change in pI is a key consideration when developing an ion-exchange chromatography purification strategy.[9][10]

Q4: Can I use "click chemistry" immediately after labeling without purification?

A4: It is highly recommended to purify the this compound labeled protein before proceeding with click chemistry. Excess azide-containing reagent can react with your alkyne-modified molecule, leading to unwanted side products and reduced efficiency of the desired protein conjugation.[11]

Troubleshooting Guides

Problem 1: Protein Aggregation

Q: I am observing precipitation or an increase in high molecular weight species after labeling with this compound. What should I do?

A: Protein aggregation is a common issue that can arise from alterations in the protein's surface charge and hydrophobicity upon labeling.[1][2]

Troubleshooting Steps:

  • Optimize Labeling Conditions:

    • Reduce Reagent Molar Excess: Use the lowest possible molar excess of this compound that still provides an acceptable degree of labeling.[2]

    • Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration to minimize intermolecular interactions.[12][13]

    • Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[14]

  • Buffer Optimization:

    • pH Adjustment: Ensure the buffer pH is at least one unit away from the protein's theoretical pI to maintain electrostatic repulsion between molecules.[10]

    • Add Stabilizers: Include additives like glycerol, arginine, or non-ionic detergents in your reaction and purification buffers to enhance protein solubility.[1][13]

  • Purification Strategy:

    • Immediate Purification: Purify the protein immediately after the labeling reaction to remove unreacted reagent and potential aggregation nuclei.

    • Size Exclusion Chromatography (SEC): Use SEC to separate monomers from aggregates. Aggregates will elute in the void volume.[2]

Problem 2: Low Protein Yield

Q: My final protein yield after purification is significantly lower than expected. How can I improve it?

A: Low yield can result from protein loss at various stages of the purification process.[3][4]

Troubleshooting Steps:

  • Optimize Labeling Reaction: Inefficient labeling will lead to the removal of unmodified protein during purification, thus lowering the yield of the desired product. Ensure optimal pH and reagent concentrations for the labeling reaction.

  • Minimize Handling Steps: Each purification and buffer exchange step can contribute to protein loss. Streamline your workflow where possible.

  • Check for Protein Precipitation: Visually inspect all tubes and columns for any signs of precipitated protein. If precipitation is observed, refer to the protein aggregation troubleshooting guide.

  • Evaluate Purification Method:

    • SEC: Be aware that SEC can dilute the sample, which might give the impression of a lower yield if not accounted for. Consider concentrating the fractions after elution.[15]

    • IEX: Ensure your buffer conditions (pH and salt concentration) are optimized for binding and elution of your specific labeled protein. Perform small-scale trials to determine the optimal conditions before committing the entire sample.[10]

    • Dialysis: Use dialysis tubing with the correct molecular weight cut-off (MWCO) to prevent loss of your protein. Ensure the tubing is properly sealed.[7]

Problem 3: Inefficient Removal of Excess this compound

Q: I am detecting unreacted this compound in my purified protein sample. How can I improve its removal?

A: The small size of this compound requires a purification method with a high resolving power for small molecules.

Troubleshooting Steps:

  • Size Exclusion Chromatography (SEC): Use a resin with an appropriate fractionation range to ensure good separation between your protein and the small labeling reagent.

  • Dialysis:

    • Increase Dialysis Time and Buffer Changes: Perform at least three buffer changes over 24-48 hours.[7]

    • Use a Large Buffer Volume: Use a dialysis buffer volume that is at least 100-200 times the volume of your sample.

    • Ensure Proper MWCO: Use a dialysis membrane with a low MWCO (e.g., 3-5 kDa) to retain your protein while allowing the small molecule to diffuse out.

  • Diafiltration/Ultrafiltration: Use a spin column with an appropriate MWCO. Perform multiple buffer exchanges to wash away the unreacted reagent.

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of common purification methods for this compound labeled proteins. Actual performance will vary depending on the specific protein and experimental conditions.

Purification MethodTypical Protein RecoveryPurity (vs. Unreacted Reagent)SpeedScalabilityKey Considerations
Size Exclusion Chromatography (SEC) 80-95%>99%Fast (30-60 min)HighCan cause sample dilution.[5]
Ion-Exchange Chromatography (IEX) 70-90%>98%Moderate (1-3 hours)HighRequires optimization of pH and salt gradient.[16]
Dialysis >90%>95%Slow (24-48 hours)HighTime-consuming; requires large buffer volumes.[8]

Experimental Protocols

Protocol 1: Labeling of Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound via EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (SEC, IEX, or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in reaction buffer.

  • Activation of this compound: In a separate tube, mix this compound, EDC, and NHS/Sulfo-NHS at a 1:1.2:1.2 molar ratio. Incubate for 15 minutes at room temperature to generate the active ester.

  • Labeling Reaction: Add the activated this compound solution to the protein solution to achieve the desired molar excess (start with a 10- to 20-fold molar excess). Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted active ester.[11]

  • Purification: Proceed immediately to purification using one of the protocols below.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer.

  • Sample Application: Apply the quenched reaction mixture to the column. The sample volume should ideally be less than 5% of the column volume for optimal resolution.[5]

  • Elution: Elute the protein with the equilibration buffer at the recommended flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The labeled protein will typically elute in the first major peak, well separated from the smaller unreacted reagent.[5]

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

Procedure:

  • Buffer Exchange: Exchange the buffer of the labeled protein solution to the IEX binding buffer (low salt concentration).

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the protein sample onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration.

  • Fraction Collection: Collect fractions and monitor the protein elution at 280 nm. Analyze the fractions containing the protein of interest by SDS-PAGE to confirm purity.

Protocol 4: Purification by Dialysis

Procedure:

  • Sample Preparation: Place the labeled protein solution into a dialysis cassette or tubing with an appropriate MWCO (e.g., 3-5 kDa).

  • Dialysis: Place the dialysis device in a large volume of the desired buffer (at least 100 times the sample volume) at 4°C with gentle stirring.[7]

  • Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted reagent.[7]

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Downstream Use protein Protein in Amine-Free Buffer reagent Activate this compound (EDC/NHS) reaction Labeling Reaction (RT or 4°C) reagent->reaction quench Quench Reaction (Optional) reaction->quench sec SEC quench->sec iex IEX dialysis Dialysis analysis Purity/Concentration Analysis sec->analysis click_chem Click Chemistry analysis->click_chem

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic start Problem Observed aggregation Protein Aggregation? start->aggregation low_yield Low Yield? start->low_yield excess_reagent Excess Reagent? start->excess_reagent optimize_labeling Optimize Labeling: - Lower Reagent Excess - Lower Protein Conc. - Lower Temperature aggregation->optimize_labeling optimize_buffer Optimize Buffer: - Adjust pH - Add Stabilizers aggregation->optimize_buffer change_purification_agg Use SEC to Remove Aggregates aggregation->change_purification_agg check_labeling_eff Check Labeling Efficiency low_yield->check_labeling_eff minimize_steps Minimize Handling Steps low_yield->minimize_steps optimize_purification_yield Optimize Purification Parameters low_yield->optimize_purification_yield improve_sec Optimize SEC Conditions excess_reagent->improve_sec improve_dialysis Improve Dialysis: - More Buffer Changes - Longer Time excess_reagent->improve_dialysis end Problem Resolved optimize_labeling->end optimize_buffer->end change_purification_agg->end check_labeling_eff->end minimize_steps->end optimize_purification_yield->end improve_sec->end improve_dialysis->end

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of Azido-PEG1-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, the precise characterization of PEGylated molecules is paramount. Azido-PEG1-acid is a common hydrophilic linker used in "click chemistry," a highly efficient and specific reaction between an azide and an alkyne. Verifying the successful conjugation and purity of the resulting product is crucial. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound reaction products, comparing it with other analytical techniques and providing detailed experimental protocols.

NMR Analysis: A Powerful Tool for Structural Verification

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of this compound reaction products. It provides unambiguous evidence of the formation of the characteristic triazole ring, a hallmark of a successful click chemistry reaction. By comparing the spectra of the starting materials (this compound and an alkyne) with that of the final product, researchers can confirm the reaction's success and assess the purity of the compound.

The key diagnostic signals in ¹H NMR include the disappearance of the alkyne proton and a shift in the signals of the methylene protons adjacent to the azide group, accompanied by the appearance of a new, distinct signal for the triazole proton, typically in the range of 7.5-8.5 ppm.[1] Similarly, ¹³C NMR will show the appearance of new signals corresponding to the carbons of the triazole ring.

Experimental Workflow for NMR Analysis

A systematic workflow is essential for obtaining high-quality and reproducible NMR data for the analysis of this compound reaction products. The process begins with careful sample preparation, followed by data acquisition and processing, and culminates in spectral analysis and interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output start Start: this compound Reaction Mixture dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer spectrometer Insert into NMR Spectrometer (≥400 MHz) transfer->spectrometer Sample Ready lock_shim Lock and Shim spectrometer->lock_shim acquire_1h Acquire 1D ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire 1D ¹³C Spectrum acquire_1h->acquire_13c process Fourier Transform, Phase and Baseline Correction acquire_13c->process Raw Data (FID) integrate Integrate Signals process->integrate assign Assign Peaks to Protons/ Carbons integrate->assign compare Compare with Starting Material Spectra assign->compare structure_verified Structure Verified? compare->structure_verified yes Yes structure_verified->yes no No structure_verified->no report Generate Report yes->report

Workflow for the NMR analysis of this compound reaction products.

Detailed Experimental Protocols

Materials:

  • This compound reaction product (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the dried this compound reaction product into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Procedure for NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a one-dimensional (1D) ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

  • Acquire a 1D proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

Quantitative Data Summary

The following tables provide representative ¹H and ¹³C NMR data for this compound, a terminal alkyne (propargyl alcohol), and their resulting 1,4-disubstituted triazole product from a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS).

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentThis compound (Reactant)Propargyl Alcohol (Reactant)Triazole ProductKey Differentiator
Triazole-H N/AN/A~8.1 (s, 1H)Appearance of a new singlet in the downfield region confirms triazole formation.[1]
Alkyne-H N/A~3.4 (t, 1H)N/ADisappearance of the terminal alkyne proton signal.
-CH₂-N₃ ~3.4 (t, 2H)N/AN/ASignal for the methylene adjacent to the azide is absent in the product.
-CH₂-Triazole N/AN/A~4.5 (t, 2H)A downfield shift of the methylene protons formerly adjacent to the azide.
PEG Backbone ~3.6 (m)N/A~3.6 (m)The PEG backbone signal remains largely unchanged.
-CH₂-COOH ~2.5 (t, 2H)N/A~2.5 (t, 2H)The signal for the methylene adjacent to the carboxylic acid is retained.
-CH₂-OH (Alkyne) N/A~4.1 (d, 2H)N/ADisappearance of the methylene protons of propargyl alcohol.
-CH₂-OH (Product) N/AN/A~5.4 (s, 2H)Appearance of a new signal for the methylene group attached to the triazole.

Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

AssignmentThis compound (Reactant)Propargyl Alcohol (Reactant)Triazole ProductKey Differentiator
Triazole-C4 N/AN/A~145Appearance of new signals in the aromatic region for the triazole carbons.
Triazole-C5 N/AN/A~124Appearance of new signals in the aromatic region for the triazole carbons.
Alkyne-C N/A~82, ~74N/ADisappearance of the characteristic alkyne carbon signals.
-CH₂-N₃ ~50N/AN/AAbsence of the carbon signal adjacent to the azide.[2]
-CH₂-Triazole N/AN/A~50A new signal for the carbon attached to the triazole ring.
PEG Backbone ~69, ~67N/A~69, ~67The PEG backbone signals remain consistent.
-CH₂-COOH ~34N/A~34The signal for the methylene carbon adjacent to the acid is retained.
-COOH ~172N/A~172The carboxylic acid carbon signal is present in both the reactant and product.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural confirmation, a comprehensive analysis of this compound reaction products often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for this compound Reaction Products

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, confirmation of covalent linkages, purity assessment.Non-destructive, provides unambiguous structural data.Relatively low sensitivity, may require higher sample concentrations.
Mass Spectrometry (MS) Molecular weight confirmation of the product, assessment of reaction completion.High sensitivity, accurate mass determination.Does not provide detailed structural information on its own, isomers may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of reactants and products, reaction monitoring.High resolution, quantitative.Does not provide structural information, requires reference standards for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the disappearance of the azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹) stretches.Fast, simple sample preparation.Provides information on functional groups present but not the overall structure.

References

A Comparative Guide to HPLC Methods for Analyzing Azido-PEG1-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of conjugation efficiency is paramount for ensuring the quality, efficacy, and reproducibility of their work. When utilizing linkers such as Azido-PEG1-acid, accurate analytical methods are required to quantify the extent of reaction and characterize the resulting conjugates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering various methodologies to separate and quantify reactants and products.

This guide provides an objective comparison of HPLC-based methods for analyzing the conjugation efficiency of this compound, alongside alternative analytical techniques. We will delve into the principles of separation, present comparative data, and provide detailed experimental protocols to assist in selecting the most appropriate analytical strategy.

Principles of Separation: Choosing the Right HPLC Method

The successful analysis of an this compound conjugation reaction hinges on the ability to separate the unreacted PEG linker, the newly formed conjugate, and potentially other reaction components. The choice of HPLC method is dictated by the physicochemical properties of these molecules.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1] A non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The retention of this compound and its conjugate will depend on their overall hydrophobicity. Since the azide and carboxylic acid groups are polar, and the PEG chain is hydrophilic, a C8 or C18 column can be effectively used to resolve the starting material from the potentially more hydrophobic conjugate, depending on the nature of the conjugated molecule.[2]

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume (size) in solution.[3] This method is particularly useful when conjugating the this compound to a much larger molecule, such as a protein or antibody. The resulting conjugate will have a significantly larger size, allowing for clear separation from the smaller, unreacted PEG linker.[4]

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity under aqueous, non-denaturing conditions.[5] While more commonly used for large biomolecules like antibody-drug conjugates, HIC can be a valuable tool if the conjugation of this compound significantly alters the hydrophobicity of the target molecule.[6][7]

The following diagram illustrates a logical workflow for selecting an appropriate HPLC method for analyzing this compound conjugation.

Workflow for HPLC Method Selection start Start: Analyze this compound Conjugation Reaction decision1 Is the conjugated molecule significantly larger than the PEG linker? start->decision1 sec_method Size-Exclusion Chromatography (SEC) is the primary choice. Separates based on size. decision1->sec_method  Yes   decision2 Is there a significant change in hydrophobicity upon conjugation? decision1->decision2  No   end End: Optimized Analytical Method sec_method->end rphplc_method Reversed-Phase HPLC (RP-HPLC) is highly suitable. Separates based on hydrophobicity. decision2->rphplc_method  Yes   hic_method Hydrophobic Interaction Chromatography (HIC) can be considered. Separates based on surface hydrophobicity. decision2->hic_method  No   rphplc_method->end hic_method->end

Caption: Logical workflow for selecting an HPLC method.

Quantitative Comparison of Analytical Techniques

The choice of analytical method extends beyond HPLC. Other techniques can provide valuable, often complementary, information. The following table summarizes the key quantitative characteristics of HPLC methods and common alternatives for assessing conjugation efficiency.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Mass Spectrometry (MS)UV-Vis Spectroscopy
Principle Separation by hydrophobicity[1]Separation by hydrodynamic volume[3]Measures mass-to-charge ratio of ionized molecules[1]Measures absorbance of light[1]
Information Provided Purity, quantification of reactants and productsAggregation, separation of large vs. small moleculesPrecise mass confirmation, identification of byproductsAverage conjugation efficiency
Resolution High resolution of closely related species[4]Good for large size differences, limited for similar sizesVery high resolution, can identify specific modificationsNo separation of species
Sensitivity Moderate to high (detector dependent)ModerateVery highLow to moderate
Sample Throughput ModerateHighLow to moderateHigh
Instrumentation Cost ModerateModerateHighLow
Typical Application Purity assessment of small molecule conjugatesAnalysis of protein/antibody conjugationsDefinitive structural confirmationRapid estimation of average conjugation

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for the analysis of this compound conjugation reactions.

Protocol 1: RP-HPLC for this compound Conjugation Analysis

This method is suitable for analyzing the conjugation of this compound to a small molecule, where a change in hydrophobicity is expected.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as PEG linkers often lack a strong UV chromophore).[8][9]

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Quench the conjugation reaction at the desired time point.

  • Dilute the reaction mixture in Mobile Phase A to a suitable concentration (e.g., 0.1-1.0 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the unreacted this compound and the conjugated product based on their retention times.

  • Integrate the peak areas to determine the relative percentage of each species, from which the conjugation efficiency can be calculated.

Protocol 2: SEC-HPLC for Protein Conjugation Analysis

This method is ideal for determining the conjugation efficiency of this compound to a protein.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a UV detector (280 nm for protein) and/or a Refractive Index (RI) detector.

Chromatographic Conditions:

  • Column: SEC column with a suitable molecular weight range (e.g., 300 Å pore size for proteins).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20-50 µL.

Sample Preparation:

  • Terminate the conjugation reaction.

  • Filter the reaction mixture through a 0.22 µm syringe filter.

  • If necessary, dilute the sample in the mobile phase.

Data Analysis:

  • The conjugated protein will elute earlier than the unconjugated protein due to its increased size.[4]

  • The unreacted this compound will elute much later.

  • Calculate the percentage of conjugated protein by integrating the respective peak areas from the UV chromatogram.

The following diagram illustrates the general experimental workflow for HPLC analysis of a conjugation reaction.

General Workflow for HPLC Analysis of Conjugation start Start: Conjugation Reaction sample_prep Sample Preparation - Quench Reaction - Dilute Sample - Filter Sample start->sample_prep hplc_analysis HPLC Analysis - Inject Sample - Run Gradient/Isocratic Method - Detect Analytes sample_prep->hplc_analysis data_analysis Data Analysis - Identify Peaks - Integrate Peak Areas - Calculate Conjugation Efficiency hplc_analysis->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for HPLC analysis.

Conclusion

The selection of an appropriate analytical method is critical for the successful development and characterization of bioconjugates involving this compound. RP-HPLC offers high-resolution separation for small molecule conjugations, while SEC is the method of choice for protein conjugations. For definitive structural confirmation, Mass Spectrometry is unparalleled. A comprehensive analytical strategy often involves the use of orthogonal methods to provide a complete picture of the conjugation efficiency and product purity. By carefully considering the principles and protocols outlined in this guide, researchers can establish robust analytical workflows to ensure the quality and consistency of their bioconjugation reactions.

References

Confirming Azido-PEG1-acid Modification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the successful conjugation of molecules with linkers like Azido-PEG1-acid is a critical step. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound Modification

This compound is a heterobifunctional linker containing an azide group, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. The azide group allows for covalent attachment to molecules via "click chemistry" or Staudinger ligation, while the carboxylic acid can be conjugated to primary amines. The PEG moiety enhances solubility and can reduce non-specific protein adsorption. Verifying the successful attachment of this linker is paramount to the integrity of subsequent experiments and the functionality of the final conjugate.

Performance Comparison: FTIR vs. Alternatives

FTIR spectroscopy is a rapid and accessible method for confirming the presence of specific functional groups. However, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide more detailed structural and molecular weight information, respectively.

Table 1: Comparison of Analytical Techniques for Confirmation of this compound Modification

Analytical TechniquePrincipleInformation ProvidedSample RequirementsAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence or absence of functional groups (azide, PEG ether, carbonyl).Solid or liquid, minimal sample prep.Rapid, non-destructive, widely available, cost-effective.Provides functional group information, not full structure; can be difficult to quantify degree of modification.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed atomic-level structural information and connectivity.Soluble sample, requires deuterated solvents.Unambiguous structure determination, can quantify modification.Requires higher sample concentration, more expensive, complex data analysis.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, confirming addition of the linker.Soluble sample, requires ionization.High sensitivity and accuracy for mass confirmation.Can be destructive, may not provide information on the location of the modification without fragmentation (MS/MS).
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Complementary vibrational information to FTIR; good for aqueous samples.Solid or liquid.Less interference from water than FTIR.Weaker signal than FTIR, potential for fluorescence interference.

Quantitative Data Summary

The following tables summarize the key quantitative data used to confirm this compound modification using FTIR, ¹H NMR, and Mass Spectrometry.

Table 2: Key FTIR Vibrational Frequencies for Confirming Modification

Functional GroupMoleculeExpected Wavenumber (cm⁻¹)Observation for Confirmation
Azide (N₃) StretchThis compound (Reactant)~2100 - 2110[1][2]Disappearance of this strong, sharp peak after conjugation reaction.[1][3]
C-O-C Ether StretchPEG moiety in conjugate~1089 - 1108[4][5][6]Appearance or increased intensity of this strong, broad peak.
C=O Carbonyl StretchCarboxylic Acid of linker~1700 - 1730Shift or change in this peak upon amide bond formation.
Amide I BandNewly formed amide bond~1650Appearance of this characteristic peak if conjugating via the acid group.

Table 3: Comparative Data from Alternative Techniques

TechniqueAnalyteKey Signal/ValueInterpretation
¹H NMR This compound modified molecule~3.39 ppm (triplet, 2H)Signal from the methylene protons (-CH₂-) adjacent to the azide group.[7]
~3.6-3.7 ppm (multiplet)Signal from the PEG backbone protons.[7]
Mass Spec. Unmodified Molecule(M+H)⁺ = xMolecular weight of the starting material.
This compound Modified Molecule(M+H)⁺ = x + 159.1Increase in molecular weight corresponding to the addition of one this compound molecule (C₅H₉N₃O₃, MW = 159.14 g/mol ).[8][9]

Experimental Protocols

FTIR Spectroscopy Protocol for this compound Conjugation
  • Sample Preparation :

    • Acquire spectra for the unmodified starting material, the this compound reagent, and the final conjugated product.

    • For solid samples, use the Attenuated Total Reflectance (ATR) method. Ensure the ATR crystal is clean before each measurement. Apply a small amount of the solid sample to the crystal and apply pressure to ensure good contact.

    • For liquid samples, a liquid transmission cell can be used, or a drop can be cast as a thin film on a suitable IR-transparent substrate (e.g., NaCl plates) and the solvent allowed to evaporate.

  • Data Acquisition :

    • Set the spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

    • A resolution of 4 cm⁻¹ is typically sufficient.[10]

    • Co-add a minimum of 32 scans to obtain a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal or substrate should be collected prior to the sample spectrum.

  • Data Analysis :

    • Process the spectra using appropriate software. This may include baseline correction and normalization.

    • Compare the spectrum of the conjugated product to the spectra of the starting materials.

    • Confirmation Criteria :

      • The complete disappearance of the characteristic azide peak around 2100 cm⁻¹.[1][3]

      • The appearance or significant increase in the intensity of the C-O-C ether stretch from the PEG linker around 1100 cm⁻¹.[4][5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for confirming this compound modification using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_confirmation Confirmation Logic cluster_result Result Start Unmodified Molecule AcquireSpectra Acquire Spectra (4000-400 cm-1, 4 cm-1 res.) Start->AcquireSpectra Reagent This compound Reagent->AcquireSpectra Product Conjugated Product Product->AcquireSpectra CompareSpectra Compare Spectra AcquireSpectra->CompareSpectra CheckAzide Azide Peak (~2100 cm-1) Disappeared? CompareSpectra->CheckAzide CheckPEG PEG Peak (~1100 cm-1) Present/Increased? CheckAzide->CheckPEG Yes Failure Modification Not Confirmed CheckAzide->Failure No Success Modification Confirmed CheckPEG->Success Yes CheckPEG->Failure No

Caption: Workflow for FTIR confirmation of this compound modification.

References

A Comparative Guide to Azido-PEG1-acid and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and biological research, the role of polyethylene glycol (PEG) linkers is paramount. These molecular bridges are instrumental in enhancing the therapeutic efficacy of bioconjugates by improving solubility, stability, and pharmacokinetic profiles. Among the diverse array of PEG linkers, Azido-PEG1-acid stands out as a heterobifunctional linker offering a unique combination of reactive moieties for precise bioconjugation.

This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of this compound

This compound is a short-chain PEG linker featuring two distinct reactive groups: an azide (-N₃) and a carboxylic acid (-COOH).[1][2] This heterobifunctional nature allows for a controlled, stepwise conjugation of two different molecules. The azide group is a key component in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[3][4] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[2][5] The short PEG spacer enhances water solubility and provides a defined distance between the conjugated molecules.[6][7]

Performance Comparison of PEG Linker Reactive Groups

The choice of a PEG linker is often dictated by the functional groups available on the biomolecule of interest and the desired stability of the final conjugate. Below is a comparative analysis of the performance of the reactive groups found in this compound against other common reactive functionalities.

Reactive GroupTarget Functional GrouppH RangeReaction SpeedBond StabilityKey Advantages & Disadvantages
Azide (Click Chemistry) Alkyne-modified molecules4 - 11Fast (CuAAC) to Moderate (SPAAC)[8]Very High (Triazole ring is extremely stable)[9]Advantages: Bioorthogonal, highly specific, very stable linkage.[10][11] Disadvantages: CuAAC requires a copper catalyst which can be cytotoxic.[8][12]
Carboxylic Acid (activated) Primary Amines (e.g., Lysine)7.5 - 8.5ModerateHigh (Amide bond)Advantages: Targets abundant amine groups. Disadvantages: Can lead to heterogeneous products due to multiple lysine residues.
NHS Ester Primary Amines (e.g., Lysine)7.5 - 8.5FastHigh (Amide bond)Advantages: Efficient reaction.[10] Disadvantages: Hydrolytically unstable, requiring fresh preparation.[13] Can lead to heterogeneous products.
Maleimide Thiols (e.g., Cysteine)6.5 - 7.5Very FastHigh (Thioether bond)Advantages: Highly selective for thiols, allowing for site-specific conjugation.[10] Disadvantages: Potential for maleimide ring opening and retro-Michael addition.
Chloroacetyl Thiols (e.g., Cysteine)7.5 - 8.5ModerateVery High (Thioether bond)Advantages: Forms a very stable bond.[14] Disadvantages: Less reactive than maleimide.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic benefits with potential drawbacks, such as reduced in vitro potency.[15][16]

Performance MetricEffect of Increasing PEG Linker LengthSupporting Data
In Vitro Cytotoxicity Can decrease potency due to steric hindrance.[17]An anti-HER2 ADC with MMAE payload showed an IC50 of ~4.4 nM with no PEG, which increased to ~19.8 nM with a PEG4K linker and ~99 nM with a PEG10K linker on NCI-N87 cells.[17][18]
In Vivo Efficacy Often improves due to enhanced pharmacokinetics.Longer PEG chains (PEG8, PEG12, PEG24) can result in significantly higher tumor growth inhibition compared to shorter or no PEG linkers.[15]
Pharmacokinetics (Half-life) Significantly increases circulation half-life.[18]Compared to a non-PEGylated ADC, a PEG4K linker extended the half-life by 2.5-fold, and a PEG10K linker by 11.2-fold.[18]
Hydrophilicity & Aggregation Improves hydrophilicity and reduces aggregation.[15][19]PEGylation can mitigate issues of ADC aggregation, even at higher drug-to-antibody ratios (DARs).[6][15]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the conjugation of a protein (via an amine) to an alkyne-modified payload using this compound.

Step 1: Amine Conjugation via Activated Carboxylic Acid

  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris.

  • This compound Activation: Dissolve this compound in an appropriate organic solvent (like DMSO or DMF). Add EDC and NHS to the solution to activate the carboxylic acid group.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of the PEG linker over the protein is a common starting point.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess linker and byproducts using dialysis or size-exclusion chromatography.[13]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Reaction Components: In a microcentrifuge tube, add the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Add the alkyne-payload from a stock solution.

  • Catalyst Premix: In a separate tube, mix a CuSO₄ stock solution with a ligand stock solution (e.g., THPTA or TBTA).[14]

  • Initiate the Click Reaction: Add the CuSO₄/ligand premix to the protein/alkyne mixture. Add freshly prepared sodium ascorbate solution to initiate the reaction.[14][20]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[10]

  • Purification: Purify the final bioconjugate using an appropriate chromatography method to remove the catalyst and excess payload.

Protocol 2: Site-Specific Thiol Conjugation using a Maleimide-PEG Linker

This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.[13]

  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., phosphate buffer, pH 6.5-7.5) containing EDTA. If necessary, reduce disulfide bonds with TCEP and remove the reducing agent before proceeding.

  • PEG Reagent Preparation: Prepare the PEG-Maleimide reagent solution immediately before use by dissolving it in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-Maleimide solution to the protein solution.[13]

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours.

  • Quenching: Quench the reaction by adding a free thiol, such as L-cysteine or β-mercaptoethanol.

  • Purification: Remove excess PEG-Maleimide reagent and quenching agent using a desalting column or dialysis.[13]

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein (with Amine) Conjugation1 Amide Bond Formation Protein->Conjugation1 AzidoPEG This compound Activation Activate COOH (EDC, NHS) AzidoPEG->Activation Activation->Conjugation1 AzidoProtein Azide-Modified Protein Conjugation1->AzidoProtein Purification1 Purification AzidoProtein->Purification1 AlkynePayload Alkyne-Payload Purification1:e->AlkynePayload:w To Step 2 Conjugation2 Triazole Ring Formation AlkynePayload->Conjugation2 Catalyst Cu(I) Catalyst (CuSO4, Ascorbate) Catalyst->Conjugation2 FinalConjugate Final Bioconjugate Conjugation2->FinalConjugate Purification2 Final Purification FinalConjugate->Purification2

Caption: Two-step bioconjugation workflow using this compound.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (this compound as linker building block) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a versatile heterobifunctional linker that enables precise, stepwise bioconjugation through a combination of amine chemistry and bioorthogonal click chemistry. This approach offers significant advantages in controlling the stoichiometry and location of conjugation, which is crucial for applications like the synthesis of PROTACs and other complex bioconjugates.[4]

The choice of a PEG linker, including its reactive ends and length, is a critical design parameter in the development of bioconjugates.[17][21] While linkers like NHS esters and maleimides offer high reactivity for amines and thiols respectively, the azide group provides the unique advantage of bioorthogonality, allowing for highly specific reactions in complex biological environments.[10][11] Furthermore, the length of the PEG spacer must be carefully optimized to balance the benefits of improved pharmacokinetics and solubility against potential decreases in in vitro potency.[15][18] A systematic evaluation of a range of PEG linkers is therefore crucial in the preclinical development of any new bioconjugate.

References

A Comparative Guide to Protein Labeling: Azido-PEG1-acid vs. NHS-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and diagnostics, the precise covalent modification of proteins is a fundamental requirement. The choice of chemical linker is critical to the success of these bioconjugation strategies. This guide provides an objective, data-driven comparison between two common PEGylated linkers: Azido-PEG1-acid and NHS-PEG1-acid, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Two Distinct Chemistries

The primary difference between these two reagents lies in their reactive moieties, which dictate their targets and reaction mechanisms.

NHS-PEG1-acid: This molecule utilizes N-hydroxysuccinimide (NHS) ester chemistry.[1][2] The NHS ester is a highly reactive group that targets primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a stable amide bond.[1][3][4] This reaction is a direct, one-step labeling method. However, since most proteins contain multiple lysine residues, using an NHS ester can result in a heterogeneous mixture of conjugates with varying degrees of labeling and at different locations.[4][5]

This compound: This reagent provides a bioorthogonal handle for a two-step labeling process.[6] The "acid" portion is first activated (commonly to an NHS ester in situ) to react with primary amines on a protein, attaching an azido-PEG1- group. The azide group itself is inert to native biological functionalities.[7][8][9] It can then be specifically reacted with an alkyne-containing molecule in a highly efficient "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][10][11] This two-step process offers greater control and specificity.[6][12]

G cluster_0 NHS-PEG1-acid Pathway (One-Step) cluster_1 This compound Pathway (Two-Step) p1 Target Protein (with -NH2 groups) reagent1 NHS-PEG1-acid p1->reagent1 pH 8.3-8.5 Direct Labeling prod1 Labeled Protein (Stable Amide Bond) reagent1->prod1 p2 Target Protein (with -NH2 groups) reagent2a 1. This compound + EDC/NHS intermediate Azide-Modified Protein reagent2b 2. Alkyne Probe + Catalyst (e.g., Cu(I)) prod2 Labeled Protein (Stable Triazole Linkage)

Quantitative and Qualitative Comparison

The selection between these two linkers depends critically on the experimental goals, such as desired specificity, reaction conditions, and the nature of the protein.

FeatureNHS-PEG1-acid (Direct Labeling)This compound (Click Chemistry)
Reaction Type Nucleophilic Acyl SubstitutionTwo-step: Amine acylation then Azide-Alkyne Cycloaddition
Target Group Primary amines (Lysine, N-terminus)[3][4]Initially primary amines, then an alkyne group[10]
Specificity Moderate; targets multiple accessible amines, potentially leading to a heterogeneous product mixture.[5]High; the bioorthogonal nature of the click chemistry step ensures the second molecule attaches only at the azide site.[7]
Control over Stoichiometry Difficult to control precisely; often results in a distribution of labeled species.[5][6]High; the two-step process allows for purification of the azide-modified intermediate and controlled addition of the alkyne probe.[6]
Reaction pH Strictly pH-dependent, optimal at pH 8.3-8.5.[13][14] Lower pH slows the reaction, while higher pH increases hydrolysis of the NHS ester.[14][15]Amine reaction step is pH 7-9.[16] The subsequent click reaction is largely pH-insensitive (pH 4-11).[7]
Linkage Stability High; forms a very stable amide bond.[1][2][17]High; forms a highly stable triazole ring which is resistant to enzymatic degradation.[10][18]
Bioorthogonality Not applicable; reacts with naturally occurring functional groups.High; azide and alkyne groups are abiotic and do not react with native functional groups in biological systems.[7][8][9][19]
Reaction Speed Relatively fast, typically 1-4 hours at room temperature.[4][5]Two-step process. The initial amine labeling is fast (1-2 hours), and the subsequent click reaction is also very fast (often 1 hour).[12][20]
Key Requirement Amine-free buffers (e.g., PBS, bicarbonate). Tris and glycine buffers are incompatible.[14][16]For CuAAC, a copper catalyst and a reducing agent are needed. Ligands like TBTA or THPTA are used to stabilize the copper and protect the protein.[10][21] SPAAC is catalyst-free but requires a strained alkyne.[22]

Experimental Protocols

Protocol 1: Protein Labeling with NHS-PEG1-acid

This protocol outlines a general procedure for the direct labeling of a protein using an NHS ester.

  • Protein Preparation: Dissolve the protein of interest (e.g., an antibody) in an amine-free buffer such as 0.1 M sodium bicarbonate or PBS, pH 8.3.[1][3] The recommended protein concentration is between 1-10 mg/mL.[3][14]

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG1-acid in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mg/mL.[1] NHS esters hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[16]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG1-acid solution to the protein solution.[10] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[4]

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to a suitable storage buffer like PBS.[4]

Protocol 2: Two-Step Protein Labeling with this compound

This protocol involves introducing the azide handle, followed by a copper-catalyzed click chemistry (CuAAC) reaction.

Step A: Introduction of the Azide Handle

  • Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, but using this compound that has been pre-activated to an NHS ester or is activated in situ using EDC/NHS chemistry.

  • Labeling and Purification: Follow steps 3-6 from Protocol 1 to produce the azide-modified protein. It is crucial to completely remove all unreacted azide reagent.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Azide-Protein: Adjust the concentration of the purified azide-modified protein to 1-10 µM in PBS.[10]

    • Alkyne Probe: Prepare a 10 mM stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye) in DMSO.[10]

    • Catalyst/Ligand: Prepare a 10 mM stock solution of a copper(I) stabilizing ligand (e.g., TBTA) in DMSO.[10]

    • Copper: Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO4) in deionized water.[10]

    • Reducing Agent: Prepare a fresh 50 mM stock solution of a reducing agent (e.g., TCEP or sodium ascorbate) in deionized water.[10] This will reduce Cu(II) to the active Cu(I) state.

  • Click Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

    • Azide-modified protein

    • Alkyne probe (to a final concentration of 100 µM; 10- to 100-fold molar excess)[10]

    • TBTA ligand (to a final concentration of 100 µM)[10]

    • CuSO4 (to a final concentration of 1 mM)[10]

    • TCEP or Ascorbate (to a final concentration of 1 mM)[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification: Purify the final labeled protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.[10]

Logical Workflow for Linker Selection

The choice between these linkers is driven by the specific demands of the application.

G start Start: Need to Label a Protein q1 Is precise control over labeling site & stoichiometry critical? start->q1 path_azide Use this compound (Two-Step Click Chemistry) q1->path_azide Yes path_nhs Use NHS-PEG1-acid (One-Step Direct Labeling) q1->path_nhs No ans1_yes Yes ans1_no No q2 Is the protein sensitive to copper catalyst? path_azide->q2 conclusion_nhs Result: Rapidly generated polyclonally labeled protein path_nhs->conclusion_nhs path_spaac Use SPAAC (copper-free) with a strained alkyne probe q2->path_spaac Yes path_cuaac Use CuAAC (copper-catalyzed) q2->path_cuaac No ans2_yes Yes ans2_no No conclusion_azide Result: Homogeneous, site-specifically labeled protein with high purity path_spaac->conclusion_azide path_cuaac->conclusion_azide

Conclusion

NHS-PEG1-acid is the reagent of choice for applications where rapid and extensive labeling of primary amines is desired, and where product heterogeneity is acceptable. Its one-step simplicity makes it a workhorse for creating polyclonal antibody conjugates or for general protein immobilization.

This compound offers a more sophisticated, two-step approach that provides superior control, specificity, and product homogeneity.[6] The bioorthogonality of the azide group allows for precise, targeted labeling in complex environments without cross-reactivity.[19][23] This makes it the ideal choice for applications in drug development, such as creating well-defined antibody-drug conjugates (ADCs), or for advanced imaging and diagnostic assays where precise stoichiometry is essential.

References

A Head-to-Head Comparison: The Superior Stability of Azido-PEG1-acid over Maleimide-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic and diagnostic agents. While maleimide-PEG linkers have been a popular choice for their reactivity towards thiols, growing evidence highlights a significant drawback: the instability of the resulting conjugate. This guide provides an objective comparison of Azido-PEG1-acid and maleimide-PEG linkers, presenting experimental data that underscores the superior stability of the triazole linkage formed by this compound through click chemistry.

The primary advantage of this compound lies in the remarkable stability of the 1,2,3-triazole ring formed via azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction is highly efficient, specific, and yields a linkage that is resistant to cleavage under physiological conditions.[3][4][5] In stark contrast, the thioether bond created by the Michael addition of a thiol to a maleimide is susceptible to a retro-Michael reaction, leading to premature cleavage of the conjugated payload.[6][7][8] This deconjugation can result in off-target toxicity and reduced therapeutic efficacy, a major concern in the development of Antibody-Drug Conjugates (ADCs).[7][9][]

Quantitative Performance Comparison

The following tables summarize key performance metrics of this compound (via click chemistry) and maleimide-based linkers, based on available experimental data.

Table 1: Linkage Stability

FeatureThis compound (Click Chemistry)Maleimide-PEG Linker
Linkage Type 1,2,3-TriazoleThioether (Thiosuccinimide)
Stability in Serum/Plasma Very High. The triazole ring is exceptionally stable and resistant to cleavage.[1][11]Variable; prone to deconjugation. Some maleimide-based ADCs show 35-67% deconjugation over 7 days in serum.[12]
Primary Degradation Pathway Generally considered non-degradable under physiological conditions.Retro-Michael reaction (reversal of the initial conjugation), leading to payload loss.[6][8]
Half-life of Conjugate Significantly longer due to the stability of the triazole bond.Shorter due to susceptibility to thiol exchange with molecules like albumin and glutathione.[6][12]

Table 2: Reaction Characteristics

FeatureThis compound (Click Chemistry)Maleimide-PEG Linker
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition
Reactive Partners Azide and AlkyneThiol (e.g., from Cysteine)
Bioorthogonality High. Azide and alkyne groups are largely absent in biological systems.[4][13][14]Moderate. Potential for side reactions with other nucleophiles, and maleimides can react with azides.[8]
Side Reactions Minimal byproducts with high reaction efficiency.[15]Susceptible to hydrolysis of the maleimide ring and thiazine formation with N-terminal cysteines.[16][17]
Reaction Conditions Aqueous buffers, wide pH range (pH 4-11 for CuAAC), room temperature.[15]pH 6.5-7.5 for optimal thiol selectivity.[16]

Reaction Mechanisms and Stability Pathways

The fundamental difference in stability between the two linkers stems from their reaction mechanisms.

Reaction_Mechanisms cluster_azide This compound (Click Chemistry) cluster_maleimide Maleimide-PEG Linker Azide R-N₃ (Azide) Triazole Stable Triazole Linkage Azide->Triazole + Alkyne R'-C≡CH (Alkyne) Alkyne->Triazole Triazole_Label Cu(I) or Strain Maleimide R-Maleimide Thioether Thioether Linkage (Thiosuccinimide) Maleimide->Thioether + Thiol R'-SH (Thiol) Thiol->Thioether Deconjugated Deconjugated Products Thioether->Deconjugated Retro-Michael (Reversible) Hydrolyzed Hydrolyzed Ring (Stable) Thioether->Hydrolyzed Hydrolysis (Irreversible)

Figure 1: Comparison of Azido and Maleimide Reaction Pathways.

As illustrated in Figure 1, the azide-alkyne cycloaddition results in a highly stable, aromatic triazole ring. In contrast, the maleimide-thiol adduct exists in equilibrium with its starting materials, leading to potential deconjugation. While hydrolysis of the succinimide ring can lead to a more stable, ring-opened product, this is a separate reaction that may not go to completion and adds complexity to the manufacturing process.[18][19][20]

Experimental Protocols

General Protocol for Bioconjugation with this compound (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized molecule to a protein containing an alkyne handle.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (optional, to prevent side reactions from ascorbate byproducts)

  • Desalting column for purification

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. The final concentration of the protein is typically in the micromolar range.

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution with the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.[15]

  • Reaction Initiation: Add the catalyst premix to the protein/azide mixture.

  • Reduction of Copper: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Aminoguanidine can also be added at this stage.[15]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

General Protocol for Bioconjugation with Maleimide-PEG Linker

This protocol outlines a general method for conjugating a maleimide-functionalized PEG to a protein with a free thiol group.

Materials:

  • Protein with accessible thiol groups in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Maleimide-PEG-acid

  • Reducing agent (e.g., TCEP) if cysteines are in disulfide bonds

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Desalting column for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Linker Preparation: Dissolve the Maleimide-PEG-acid in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the maleimide-PEG stock solution to the protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add a quenching reagent to react with any excess maleimide linker.

  • Purification: Purify the conjugate using a desalting column to remove excess linker and quenching reagent.

Experimental Workflow for Comparing Conjugate Stability

A robust assessment of conjugate stability can be performed using an in vitro serum stability assay.

Stability_Workflow start Prepare Azide and Maleimide Conjugates incubate Incubate Conjugates in Serum at 37°C start->incubate aliquots Withdraw Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) incubate->aliquots analysis Analyze Aliquots by LC-MS/MS aliquots->analysis quantify Quantify Intact Conjugate and Deconjugated Payload analysis->quantify plot Plot % Intact Conjugate vs. Time to Determine Half-life quantify->plot

Figure 2: Workflow for Assessing Conjugate Stability.

This workflow allows for the direct comparison of the stability of the two types of conjugates under physiologically relevant conditions. By quantifying the amount of intact conjugate remaining over time, the superior stability of the this compound derived conjugate can be experimentally verified.

Conclusion

The choice between this compound and maleimide-PEG linkers has significant implications for the development of robust and effective bioconjugates. The triazole linkage formed via click chemistry with this compound offers exceptional stability, overcoming the inherent instability of the maleimide-thiol adduct which is prone to retro-Michael reactions. For applications demanding high stability and a well-defined, homogeneous product, particularly in the development of therapeutics like ADCs, this compound presents a demonstrably superior alternative to maleimide-based linkers. The long-term benefits of a more stable, and therefore potentially safer and more efficacious, therapeutic make a compelling case for the adoption of azide-based click chemistry in modern bioconjugation strategies.

References

Assessing the Stability of Azido-PEG1-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical stability of a linker is a critical attribute that dictates the performance and safety of a conjugate. Azido-PEG1-acid is a heterobifunctional linker featuring a terminal azide for "click" chemistry and a carboxylic acid for amide bond formation. This guide provides an objective comparison of the stability of conjugates formed using this compound against other common linker technologies, supported by experimental data and detailed methodologies.

The stability of a conjugate derived from this compound is primarily determined by two key functionalities: the azide group and the linkage formed via its carboxylic acid, typically a stable amide bond. The short polyethylene glycol (PEG) spacer enhances hydrophilicity without significantly impacting the stability profile.

Core Stability Characteristics
  • Azide Group: The azide moiety is highly selective for reactions with alkynes (in copper-catalyzed or strain-promoted cycloadditions) and is generally stable under most physiological and bioconjugation conditions.[1][2] However, it is sensitive to heat, UV light, and certain reducing agents.[3]

  • Carboxylic Acid (Amide Linkage): The carboxylic acid is typically conjugated to a primary amine on a target molecule to form an amide bond. Amide bonds are known for their high stability across a wide pH range and resistance to enzymatic degradation compared to other linkages like esters.[4][5]

Comparative Stability Data

The following tables summarize the stability of linkages relevant to this compound conjugates compared to other common linker chemistries. Direct quantitative data for this compound is not extensively available; therefore, data from conjugates with similar stable linkages are used for comparison.

Table 1: Stability in Human Plasma (37 °C)

Linker Type (Derived From)Bond TypeExpected Half-Life (t½)Key Considerations
This compound (via Amine) AmideVery High (> 7 days)[6]Highly stable in circulation. Payload release requires proteolytic degradation of the entire conjugate.[5]
This compound (via Azide) 1,2,3-TriazoleVery High (> 14 days)Formed via click chemistry, this linkage is exceptionally stable and resistant to hydrolysis and enzymatic cleavage.[7]
MaleimideThioetherModerate (Can be < 24h)Susceptible to retro-Michael addition and exchange with thiols like albumin, leading to premature payload release.[5]
HydrazoneHydrazonepH-dependent (hours at pH 5, days at pH 7.4)Designed to be cleaved in the acidic environment of endosomes/lysosomes.[8]
DisulfideDisulfideModerate (hours)Cleaved in the reducing environment of the cytoplasm by agents like glutathione.[7]

Table 2: Stability under Forced Degradation Conditions

Linker Type / MoietyConditionObservationStability Profile
Amide Linkage 0.1 M HCl / 0.1 M NaOH, 60°C, 24hMinimal degradationHigh resistance to acid and base hydrolysis.[8]
Azide Group UV light (e.g., 254 nm)Prone to decompositionPhotolabile, leading to the formation of reactive nitrene intermediates. Quantum yields are wavelength-dependent.[3][9]
Azide Group Elevated Temperature (>100°C)Can undergo thermal decompositionThermally sensitive, especially in the absence of solvent.
Ester Linkage 0.1 M NaOH, RTRapid hydrolysisHighly susceptible to base-catalyzed hydrolysis.[4]
PEG Chain Oxidizing agent (e.g., 3% H₂O₂)Can undergo chain cleavageThe ether backbone can be degraded under strong oxidative stress.[8]

Degradation Pathways & Experimental Workflows

The primary degradation pathways for a typical this compound conjugate involve the decomposition of the azide group and, to a much lesser extent, the hydrolysis of the amide bond under extreme conditions.

Potential Degradation Pathways for an this compound Conjugate cluster_main cluster_stress cluster_products A This compound Conjugate P1 Nitrene Intermediate + N₂ Gas A->P1  Decomposition P2 Hydrolyzed Payload + Linker A->P2  Amide Hydrolysis P3 Amine-PEG1-acid Conjugate A->P3  Azide Reduction S1 Heat / UV Light S1->A S2 Strong Acid/Base (Extreme Conditions) S2->A S3 Reducing Agents (e.g., TCEP, DTT) S3->A

Caption: Potential degradation pathways for this compound conjugates.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of This compound conjugate B Incubate under stress conditions (e.g., Plasma, pH, Temp, Light) A->B C Withdraw aliquots at defined time points B->C D Quench reaction (e.g., add acetonitrile, freeze) C->D E Analyze by RP-HPLC (with UV, CAD, or MS) D->E F Quantify peak area of intact conjugate vs. time E->F G Calculate % degradation and degradation rate (t½) F->G

Caption: General workflow for assessing conjugate stability.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of an this compound conjugate in plasma.

Materials:

  • This compound conjugate

  • Human or mouse plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Incubator at 37°C

  • HPLC system with a C18 column and a suitable detector (e.g., CAD or Mass Spec)

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare a 10 mM stock solution of the conjugate in DMSO.

  • Incubation: Spike the conjugate stock solution into the pre-warmed plasma to a final concentration of 10-50 µM (ensure final DMSO concentration is <1%). Vortex gently to mix.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw 50 µL of the plasma-conjugate mixture.

  • Quenching: Immediately add the 50 µL aliquot to 150 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Sample for Analysis: Carefully transfer the supernatant to a new vial or HPLC plate for analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 column. Use a gradient elution to separate the intact conjugate from any degradation products.

  • Data Analysis: Integrate the peak area of the intact conjugate at each time point. Plot the natural logarithm of the percentage of remaining conjugate versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression: t½ = 0.693 / k .[7]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

Materials:

  • This compound conjugate

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled incubator

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of the conjugate in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a vial of the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to light in a photostability chamber.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and quantify the loss of the parent conjugate peak. Aim for 5-20% degradation to ensure the method is not overloaded with degradation products.

Conclusion

Conjugates derived from this compound are expected to exhibit high stability under typical physiological conditions. The formation of a robust amide bond from its carboxylic acid end and the inherent stability of the azide group (or the resulting triazole ring after conjugation) make it a reliable linker for applications requiring long-term integrity in circulation.[5][7] However, its sensitivity to specific environmental factors such as UV light and strong reducing agents should be considered during handling, storage, and in the design of its application. The provided protocols offer a framework for rigorously assessing the stability of these conjugates and comparing their performance to other linker technologies.

References

A Researcher's Guide to Quantitative Analysis of Azido-PEG1-Acid Conjugation: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. Azido-PEG1-acid is a popular heterobifunctional linker that offers the versatility of "click" chemistry via its azide group and the ability to conjugate to primary amines through its carboxylic acid moiety. This guide provides an objective, data-driven comparison of this compound conjugation with other common PEGylation strategies, supported by detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your specific application.

Comparative Analysis of PEGylation Chemistries

The choice of a PEGylation reagent is dictated by the available functional groups on the target molecule, the desired stability of the resulting linkage, and the required reaction conditions. Below is a quantitative comparison of this compound (after activation to an NHS ester) with other common amine-reactive and thiol-reactive PEG linkers.

Quantitative Comparison of Amine-Reactive PEGylation Linkers

This table compares the performance of this compound, which requires activation of its carboxylic acid (e.g., with EDC/NHS) to react with amines, against a pre-activated NHS-ester PEG and an aldehyde-PEG that reacts via reductive amination.

FeatureThis compound (activated)NHS-Ester-PEGAldehyde-PEG (Reductive Amination)
Reaction pH 7.2 - 8.57.2 - 9.0~6.0 - 7.5
Reaction Time 1 - 4 hours30 min - 2 hours2 - 12 hours
Linkage Stability High (Amide bond)High (Amide bond)High (Secondary amine bond)
Selectivity Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)Primarily N-terminus at controlled pH
Key Advantage Stable precursor (acid form), allows for subsequent bioorthogonal click chemistry.One-step reaction, well-established chemistry.High selectivity for N-terminus possible, stable linkage.
Key Disadvantage Two-step process (activation and conjugation).NHS ester is hydrolytically unstable, requiring anhydrous storage and handling.Requires a reducing agent (e.g., sodium cyanoborohydride) which can be toxic.
Relative Kinetics Slower overall due to the activation step.Fast reaction kinetics.Generally slower than NHS ester chemistry.
Quantitative Comparison of Azide-Click Chemistry vs. Other Linkages

Once the azide group is introduced using this compound, it can be reacted with an alkyne-modified molecule. This "click chemistry" step is compared below with other common bioorthogonal and thiol-reactive chemistries.

Linker Reactive GroupTarget Functional GroupReaction pHReaction SpeedLinkage StabilityKey Advantages & Disadvantages
Azide (Click Chemistry) Alkyne-modified molecules4 - 11Fast (CuAAC) to Moderate (SPAAC)Very High (Triazole ring is extremely stable)Advantages: Bioorthogonal, highly specific, very stable linkage.[1] Disadvantages: CuAAC requires a copper catalyst which can be cytotoxic.
Maleimide Thiols (e.g., Cysteine)6.5 - 7.5FastModerate (Thioether bond)Advantages: High specificity for thiols. Disadvantages: Linkage can be unstable in the presence of other thiols (retro-Michael reaction).
Chloroacetyl Thiols (e.g., Cysteine)7.5 - 8.5ModerateHigh (Thioether bond)Advantages: Forms a stable thioether bond. Disadvantages: Can also react with other nucleophiles like amines, leading to lower selectivity.

Experimental Protocols for Quantitative Analysis

To quantitatively assess the efficiency of this compound conjugation and compare it with alternatives, a series of well-defined experiments are necessary. The following protocols outline key methodologies.

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the two-step process of activating the carboxylic acid of this compound and then conjugating it to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation of this compound: In a separate tube, mix this compound with a molar excess of EDC and NHS in an appropriate reaction buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein: Add the activated Azido-PEG1-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein should be optimized for each specific application.

  • Reaction Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Quantification of Degree of PEGylation by MALDI-TOF Mass Spectrometry

This technique determines the number of PEG molecules conjugated to the protein by measuring the increase in molecular weight.

Materials:

  • Unmodified protein

  • PEGylated protein

  • Sinapinic acid or other suitable matrix

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Procedure:

  • Sample Preparation: Prepare a solution of the unmodified and PEGylated protein at a concentration of approximately 1-10 pmol/µL in 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of the matrix in a 1:1 mixture of ACN and 0.1% TFA in water.

  • Spotting: Mix the protein solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.

  • Data Acquisition: Acquire the mass spectrum in linear positive ion mode.

  • Data Analysis: Determine the average molecular weight of the unmodified and PEGylated protein. The degree of PEGylation can be calculated by dividing the difference in molecular weight by the molecular weight of the PEG reagent.

Protocol 3: Analysis of Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the PEGylated protein from the unreacted protein and other impurities. Size-Exclusion Chromatography (SEC) is particularly useful for this purpose.

Materials:

  • PEGylation reaction mixture

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column for the molecular weight range of the protein and its conjugate.

Procedure:

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Sample Injection: Inject a known amount of the reaction mixture onto the column.

  • Chromatogram Acquisition: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

  • Data Analysis: Integrate the peak areas of the PEGylated and unmodified protein to determine the percentage of conjugation. The conjugation efficiency can be calculated as: (Area of PEGylated protein peak / (Area of PEGylated protein peak + Area of unmodified protein peak)) * 100%

Protocol 4: Stability Assay of PEGylated Protein

The stability of the PEGylated protein can be compared to the unmodified protein under various stress conditions, such as thermal stress.

Materials:

  • Unmodified protein

  • PEGylated protein

  • Temperature-controlled incubator

  • Analytical method to assess protein integrity (e.g., SEC-HPLC, SDS-PAGE)

Procedure:

  • Sample Preparation: Prepare solutions of the unmodified and PEGylated protein at the same concentration in a suitable buffer.

  • Thermal Stress: Incubate the samples at an elevated temperature (e.g., 50°C) for different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the samples by SEC-HPLC to quantify the percentage of remaining monomer and the formation of aggregates.

  • Data Comparison: Plot the percentage of remaining monomer versus time for both the unmodified and PEGylated protein to compare their thermal stability.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in bioconjugation and analysis.

Experimental Workflow for this compound Conjugation and Analysis cluster_conjugation Conjugation cluster_analysis Quantitative Analysis This compound This compound Activation (EDC/NHS) Activation (EDC/NHS) This compound->Activation (EDC/NHS) Conjugation Reaction Conjugation Reaction Activation (EDC/NHS)->Conjugation Reaction Protein (Amine) Protein (Amine) Protein (Amine)->Conjugation Reaction Purification Purification Conjugation Reaction->Purification PEGylated Protein PEGylated Protein Purification->PEGylated Protein MALDI-TOF MS MALDI-TOF MS PEGylated Protein->MALDI-TOF MS Degree of PEGylation HPLC (SEC) HPLC (SEC) PEGylated Protein->HPLC (SEC) Conjugation Efficiency Stability Assay Stability Assay PEGylated Protein->Stability Assay Functional Stability

Caption: Workflow for this compound conjugation and subsequent quantitative analysis.

Signaling Pathway of Azide-Alkyne Click Chemistry Azide-Functionalized Molecule Azide-Functionalized Molecule Click Reaction Click Reaction Azide-Functionalized Molecule->Click Reaction Alkyne-Functionalized Molecule Alkyne-Functionalized Molecule Alkyne-Functionalized Molecule->Click Reaction Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Click Reaction CuAAC Triazole Linkage Triazole Linkage Click Reaction->Triazole Linkage Stable Conjugate Stable Conjugate Triazole Linkage->Stable Conjugate

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

By employing these quantitative analytical techniques and comparative assessments, researchers can make informed decisions about the most effective PEGylation strategy, ensuring the development of robust and efficacious bioconjugates.

References

A Comparative Guide to CuAAC and SPAAC for Azido-PEG1-acid Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stand out as powerful "click chemistry" tools. This guide provides an objective, data-driven comparison of these two methods for the conjugation of Azido-PEG1-acid, a short, hydrophilic linker bearing a terminal azide.

The choice between CuAAC and SPAAC fundamentally represents a trade-off between reaction speed and biocompatibility. CuAAC, the quintessential click reaction, offers rapid kinetics but relies on a copper catalyst that can be cytotoxic, limiting its applications in living systems.[1][2] In contrast, SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, making it ideal for in vivo studies, though generally at the cost of slower reaction rates.[2]

Quantitative Performance Comparison

The efficiency of CuAAC and SPAAC is best understood through a quantitative lens, focusing on reaction kinetics (second-order rate constants), typical reaction times, and expected yields. While specific kinetic data for this compound is not extensively reported, the data for similar small molecule and PEGylated azides provide a strong basis for comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) Typically 1 - 100 M⁻¹s⁻¹ for terminal alkynes.[2]Highly dependent on the cyclooctyne used: - BCN: ~0.1 - 0.5 M⁻¹s⁻¹[1] - DBCO: ~0.1 - 2.0 M⁻¹s⁻¹[3]
Typical Reaction Time Minutes to a few hours.[4]Hours to overnight, depending on the cyclooctyne and reactant concentrations.[1]
Typical Yield High, often >95%.[4]High, often >90%, but can be influenced by the stability of the cyclooctyne.[5]
Biocompatibility Limited by the cytotoxicity of the copper catalyst.[2]High, as it is a catalyst-free reaction, making it suitable for in vivo applications.[6]
Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., BCN, DBCO)
Catalyst Copper(I)None
Temperature Room TemperatureRoom Temperature to 37°C
Solvent Aqueous buffers, often with co-solvents like DMSO or t-BuOH.[7]Aqueous buffers (e.g., PBS, HEPES).[8]

Reaction Schemes

The fundamental difference between CuAAC and SPAAC lies in their mechanism of activation, as illustrated in the reaction schemes below.

CuAAC and SPAAC Reaction Schemes for this compound cluster_c_uaac CuAAC cluster_spaac SPAAC AzidoPEG_c This compound Triazole_c 1,4-disubstituted Triazole AzidoPEG_c->Triazole_c + Alkyne_c Terminal Alkyne Alkyne_c->Triazole_c + Catalyst_c Cu(I) Catalyst Catalyst_c->Triazole_c AzidoPEG_s This compound Triazole_s 1,2,3-Triazole AzidoPEG_s->Triazole_s + Cyclooctyne_s Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne_s->Triazole_s +

Caption: Chemical structures and reaction schemes for CuAAC and SPAAC.

Experimental Protocols

Reproducible and comparable results hinge on well-defined experimental protocols. The following are detailed methodologies for conducting CuAAC and SPAAC reactions with this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of this compound with a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or PBS.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

    • If using a ligand, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to achieve the desired final concentration (e.g., 100 µM).

    • Add the this compound stock solution to have a slight molar excess (e.g., 1.1 to 1.5 equivalents).

    • Add PBS to adjust the total reaction volume.

    • If using a ligand, add THPTA to a final concentration that is 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 100-500 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Analysis and Purification:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC).

    • Upon completion, the product can be purified by methods appropriate for the conjugate, such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free SPAAC reaction of this compound with a strained cyclooctyne (e.g., DBCO or BCN)-functionalized molecule.

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-alkyne or BCN-alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or PBS.

    • Prepare a 10 mM stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained cyclooctyne-functionalized molecule to achieve the desired final concentration (e.g., 100 µM).

    • Add the this compound stock solution, typically at a 1:1 or a slight molar excess of the azide.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.[1]

  • Analysis and Purification:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC).

    • Upon completion, purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted starting materials.

Experimental Workflow Comparison

The selection of the appropriate click chemistry method is guided by the experimental goals and constraints. The following workflow illustrates the decision-making process and key steps in comparing the efficiency of CuAAC and SPAAC for a given application.

Experimental Workflow for Comparing CuAAC and SPAAC Efficiency cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Define Conjugation Goal (e.g., label protein, synthesize ADC) Prepare_AzidoPEG Prepare this compound Solution Start->Prepare_AzidoPEG Prepare_Alkyne Prepare Alkyne-functionalized Molecule Solution Start->Prepare_Alkyne Prepare_Cyclooctyne Prepare Strained Cyclooctyne- functionalized Molecule Solution Start->Prepare_Cyclooctyne CuAAC_Reaction Perform CuAAC Reaction - Add Cu(I) catalyst - Incubate (1-4h) Prepare_AzidoPEG->CuAAC_Reaction SPAAC_Reaction Perform SPAAC Reaction - No catalyst - Incubate (1-24h) Prepare_AzidoPEG->SPAAC_Reaction Prepare_Alkyne->CuAAC_Reaction Prepare_Cyclooctyne->SPAAC_Reaction Monitor_CuAAC Monitor CuAAC Reaction (LC-MS, HPLC) CuAAC_Reaction->Monitor_CuAAC Monitor_SPAAC Monitor SPAAC Reaction (LC-MS, HPLC) SPAAC_Reaction->Monitor_SPAAC Purify_CuAAC Purify CuAAC Product Monitor_CuAAC->Purify_CuAAC Purify_SPAAC Purify SPAAC Product Monitor_SPAAC->Purify_SPAAC Compare Compare Yields & Purity Purify_CuAAC->Compare Purify_SPAAC->Compare

Caption: A generalized workflow for comparing the efficiency of CuAAC and SPAAC.

Conclusion

The choice between CuAAC and SPAAC for the conjugation of this compound is dictated by the specific requirements of the application. When rapid reaction kinetics and high yields are paramount for in vitro applications, and potential copper cytotoxicity is not a concern, CuAAC is the superior choice. Conversely, for applications in living systems, such as live-cell imaging or in vivo drug delivery, the biocompatibility of SPAAC makes it the indispensable method, despite its generally slower reaction rates. By understanding the quantitative differences and employing the appropriate experimental protocols, researchers can effectively leverage the power of click chemistry for their specific needs.

References

Beyond the Click: A Comparative Guide to Azido-PEG1-acid Alternatives in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into linker technology for enhanced protein degradation.

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules, composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, rely heavily on the linker's characteristics for their success. While Azido-PEG1-acid has been a valuable tool for straightforward PROTAC assembly via "click chemistry," the evolution of the field has highlighted the profound influence of linker composition on degrader potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of viable alternatives to the conventional this compound linker, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Expanding Armamentarium of PROTAC Linkers

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)—the cornerstone of PROTAC-mediated protein degradation.[1][2] The choice of linker can dramatically impact a PROTAC's performance. Alternatives to the standard azide-functionalized PEG moiety can be broadly categorized into flexible and rigid linkers.

Flexible Linkers: The Workhorses of PROTAC Synthesis

Flexible linkers, primarily alkyl and polyethylene glycol (PEG) chains, have been widely adopted due to their synthetic accessibility and the ease with which their length can be modulated.[3][4]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[5] A key advantage is their potential to enhance cell permeability due to their hydrophobic nature.[6] However, this hydrophobicity can also negatively impact aqueous solubility.[5]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility of the final PROTAC molecule.[5][7] Statistics show that over half of the reported PROTACs utilize PEG-based linkers.[7] While their flexibility can be advantageous for ternary complex formation, it can also come with an entropic penalty, and PEG linkers may have reduced metabolic stability in vivo.[5][8]

Rigid Linkers: Engineering Potency and Selectivity

To overcome the limitations of highly flexible linkers, researchers are increasingly turning to more conformationally restricted or rigid linkers. These structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic properties.[1][9]

  • Cyclic Moieties (Piperazine/Piperidine): Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation and improve metabolic stability.[1][10] Piperazine, with its second amine, can also be leveraged to improve solubility through protonation.[10]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provide significant conformational restriction.[1][11] The resulting triazole moiety is metabolically stable and can participate in hydrogen bonding within the ternary complex.[8][12]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency. The following tables summarize findings from various studies that have investigated the impact of linker choice on PROTAC performance, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target.

Table 1: Comparison of Flexible Linkers in BRD4 Degradation
PROTAC Linker Composition DC50 (nM) Dmax (%) Cell Line
ARV-825PEG~1>95HCT-116
JQ1-based PROTACPEG-2Lower activityLower activityAML cell lines
JQ1-based PROTACPEG-3Higher activityHigher activityAML cell lines

Data compiled from multiple sources.[2][13]

Table 2: Comparison of Rigid vs. Flexible Linkers in PARP1 Degradation
PROTAC Linker Composition DC50 (nM) Dmax (%) Cell Line
iRucaparib-AP5PEG36>90293T
iRucaparib-AP6PEG82>90293T
Piperidine-based PROTACPiperidinePotent degradationHigh degradationNot specified

Data compiled from multiple sources.[11][14]

These data illustrate that the optimal linker choice is highly context-dependent, varying with the target protein and the specific E3 ligase being recruited.[2][13] While flexible PEG linkers can lead to highly potent degraders, rigid linkers can be equally or even more effective in certain contexts.[14]

Visualizing the Path to Degradation and Experimental Design

To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated BRD4 Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex Proteasome 26S Proteasome BRD4->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->BRD4 Degradation BRD4 Degradation Proteasome->Degradation Transcription Downregulation of Target Gene Transcription (e.g., c-Myc) Degradation->Transcription

Caption: PROTAC-mediated ubiquitination and degradation of the target protein BRD4.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead (POI Ligand) Synthesis Chemical Synthesis (e.g., Click Chemistry) Warhead->Synthesis Linker Linker Alternative Linker->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture Purification->Cell_Culture Treatment PROTAC Treatment (Dose-Response/Time-Course) Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for the synthesis and evaluation of PROTACs with alternative linkers.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for synthesizing a PROTAC using a triazole-forming click reaction.[11][15]

Materials:

  • Azide-functionalized component (e.g., warhead or E3 ligase ligand)

  • Alkyne-functionalized component (e.g., linker or other binding moiety)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMSO, DMF/water mixture)

  • Nitrogen gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized component in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized component in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized component (1 equivalent).

    • Add the azide-functionalized component (1.1 equivalents).

    • Add solvent to achieve a final reaction concentration of approximately 1-10 mM.

    • Degas the solution by bubbling with nitrogen for 10-15 minutes.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA/TBTA (0.5 equivalents).

    • Add the copper/ligand premix to the reaction vial.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution (1 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction and Monitoring:

    • Seal the reaction vial and stir the mixture at room temperature, protected from light.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Purification:

    • Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

    • Lyophilize the pure fractions to yield the final product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][16]

Materials:

  • Cultured cells (appropriate cell line for the target protein)

  • PROTAC stock solutions

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates at a density that allows for 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of the PROTACs (for dose-response) or a fixed concentration for different durations (for time-course). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli buffer and heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion: A Call for Rational Linker Design

The era of viewing the PROTAC linker as a simple tether is over. A wealth of data now supports its role as a critical determinant of degrader efficacy. While flexible alkyl and PEG linkers offer synthetic convenience and are valuable for initial screening, the exploration of more rigid and conformationally defined linkers presents a promising avenue for enhancing potency, selectivity, and drug-like properties. The strategic application of chemistries such as the copper-catalyzed azide-alkyne cycloaddition provides a powerful platform for the rapid optimization of linker architecture. A systematic evaluation of a diverse set of linkers is a critical step in the development of an effective and therapeutically viable protein degrader.

References

A Comparative Guide to the Biocompatibility of Azido-PEG1-Acid Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the therapeutic efficacy and safety of a biomolecule. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have been favored for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the biocompatibility of Azido-PEG1-acid linkers with common alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.

Introduction to this compound Linkers

This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a single ethylene glycol unit. The azide moiety allows for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2] The carboxylic acid group can be readily conjugated to amine-containing molecules to form a stable amide bond. This short-chain PEG linker offers a balance of hydrophilicity without introducing significant steric hindrance.

Comparative Biocompatibility Data

While direct head-to-head biocompatibility studies for this compound are limited, we can extrapolate from data on short-chain PEGs and the stability of the resulting linkages to draw meaningful comparisons with other common linker technologies. The following tables summarize key biocompatibility parameters.

Table 1: Comparative Cytotoxicity of Bioconjugation Linkers

The cytotoxicity of a linker is a critical factor in its suitability for in vivo applications. The 50% inhibitory concentration (IC50) is a common measure of cytotoxicity, with lower values indicating higher toxicity.

Linker TypeLinkage FormedTypical IC50 Range (µM)Key Considerations
This compound Amide & Triazole>100 (estimated for linker itself)The triazole linkage is considered highly stable and biocompatible.[1][3] Cytotoxicity is primarily influenced by the conjugated payload.
Maleimide-PEG ThioetherVariable (payload-dependent)The maleimide-thiol linkage can undergo retro-Michael addition, leading to potential deconjugation and off-target toxicity.[4]
NHS Ester-PEG Amide>100 (estimated for linker itself)Forms a stable amide bond, similar to the acid functionality of this compound.
Alkyne-PEG Triazole>100 (estimated for linker itself)Forms the same stable triazole linkage as azide-PEG linkers via click chemistry.

Note: IC50 values are highly dependent on the specific cell line, payload, and overall construct of the bioconjugate. The values presented are general estimations for the linkers themselves based on the low intrinsic toxicity of short PEG chains.

Table 2: Comparative Immunogenicity of Linker Technologies

The immunogenicity of PEG linkers is a growing concern, as pre-existing anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics.[5]

Linker/PolymerImmunogenicity ProfileKey Findings
Short-chain PEG (e.g., PEG1) LowShorter PEG chains are generally less immunogenic than longer chains.[6] However, any PEG component has the potential to be immunogenic.
Polysarcosine (pSar) Very LowpSar has been shown to be a non-immunogenic alternative to PEG, with comparable or improved pharmacokinetic properties.[7][8][9][10]
Zwitterionic Polymers Very LowThese polymers exhibit excellent resistance to protein adsorption, which contributes to their low immunogenicity.[11][12][13][14]
Table 3: In Vivo Stability of Bioconjugate Linkages

The stability of the linkage between the targeting moiety and the payload is crucial for ensuring the bioconjugate reaches its target intact.

LinkageFormed FromIn Vivo StabilityKey Characteristics
Triazole Azide + AlkyneVery HighResistant to enzymatic degradation, oxidation, and reduction.[1][3][15]
Thioether Maleimide + ThiolModerateCan be susceptible to deconjugation in the presence of competing thiols like glutathione.[4]
Amide Acid/NHS Ester + AmineHighGenerally stable but can be cleaved by certain enzymes.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of linker biocompatibility. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the linker-conjugated molecule and control compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Immunogenicity Assay: Anti-PEG Antibody ELISA

An enzyme-linked immunosorbent assay (ELISA) can be used to detect and quantify anti-PEG antibodies in serum or plasma samples.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2 M H2SO4) and measure the absorbance at 450 nm.

Hemocompatibility Assay: Hemolysis Assay

This assay evaluates the potential of a biomaterial to damage red blood cells.

Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and centrifuge to separate RBCs. Wash the RBCs multiple times with sterile PBS. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Incubation: Add the linker-conjugated molecule at various concentrations to microcentrifuge tubes. Add the 2% RBC suspension to each tube. Use PBS as a negative control and a solution of 1% Triton X-100 as a positive control for 100% hemolysis.

  • Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and logical relationships.

Workflow for Biocompatibility Assessment.

linker_comparison cluster_azido_peg This compound cluster_alternatives Common Alternatives cluster_biocompatibility Biocompatibility Evaluation azido_peg This compound azido_peg_props Properties: - Short PEG chain - Azide for click chemistry - Acid for amidation cytotoxicity Cytotoxicity azido_peg->cytotoxicity immunogenicity Immunogenicity azido_peg->immunogenicity stability In Vivo Stability azido_peg->stability maleimide_peg Maleimide-PEG maleimide_peg->cytotoxicity maleimide_peg->immunogenicity maleimide_peg->stability nhs_peg NHS Ester-PEG nhs_peg->cytotoxicity nhs_peg->immunogenicity nhs_peg->stability polysarcosine Polysarcosine polysarcosine->cytotoxicity polysarcosine->immunogenicity polysarcosine->stability zwitterionic Zwitterionic Polymers zwitterionic->cytotoxicity zwitterionic->immunogenicity zwitterionic->stability

Logical Relationship of Linker Technologies.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of its impact on the overall biocompatibility of a bioconjugate. This compound linkers offer the advantage of forming highly stable triazole linkages through bioorthogonal click chemistry, a feature that is highly desirable for in vivo applications. While direct comparative data for this specific short linker is still emerging, the low intrinsic cytotoxicity and immunogenicity of short PEG chains make it a promising candidate for many applications.

For applications where immunogenicity is a primary concern, alternatives such as polysarcosine and zwitterionic polymers present compelling advantages and are gaining traction in the field. Ultimately, the optimal linker choice will be application-specific and should be guided by rigorous in vitro and in vivo evaluation of cytotoxicity, immunogenicity, and stability. The experimental protocols provided in this guide offer a framework for conducting such essential biocompatibility assessments.

References

Safety Operating Guide

Safe Disposal of Azido-PEG1-acid: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Azido-PEG1-acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, a common click chemistry reagent. The following protocols are designed for researchers, scientists, and drug development professionals.

Key Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common recommendation).[1]

  • Ventilation: All handling and disposal procedures should be carried out in a well-ventilated chemical fume hood.[1][2][3]

  • Avoid Inhalation and Contact: Prevent inhalation of dust or vapors and avoid contact with skin and eyes.[2][3]

  • Waste Segregation: Azide-containing waste must be segregated from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4]

  • No Drain Disposal: Under no circumstances should this compound or any azide-containing waste be disposed of down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[1][4]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C5H9N3O3
Molecular Weight 159.1 g/mol
CAS Number 1393330-34-1
Appearance Varies (often a solid)
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions Store at -20°C

Data sourced from BroadPharm[5]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound involves quenching the reactive azide group to form a more stable compound before collection by a certified hazardous waste disposal service. The Staudinger reaction is a common and effective method for this purpose.[4]

Experimental Protocol: Quenching of this compound using Triphenylphosphine

This protocol is adapted from general procedures for quenching organic azides.

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (PPh₃)

  • An appropriate aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Ice bath

  • Stir plate and stir bar

  • Designated hazardous waste container, clearly labeled

Procedure:

  • Preparation: In a chemical fume hood, place the reaction flask or container with the this compound waste solution in an ice bath to cool.

  • Reagent Preparation: In a separate flask, dissolve a slight molar excess (approximately 1.1 equivalents relative to the amount of this compound) of triphenylphosphine in a minimal amount of a suitable aprotic solvent like THF.[4]

  • Quenching Reaction: Slowly add the triphenylphosphine solution to the cooled this compound waste with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical methods to ensure the complete consumption of the azide. The reaction is typically complete within a few hours.

  • Waste Collection: Once the quenching reaction is complete, the resulting mixture should be transferred to a clearly labeled hazardous waste container.[4] Do not mix with other waste streams without consulting your institution's environmental health and safety (EHS) office.

  • Final Disposal: The container with the quenched waste must be disposed of through your institution's approved hazardous waste disposal program.[2]

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Small Spills: Absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation during cleanup.[4]

  • Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A This compound Waste Generated B Is the waste mixed with acids? A->B C Segregate from acidic waste immediately! B->C Yes D Proceed to Quenching B->D No C->D E Quench with Triphenylphosphine D->E F Collect in a labeled hazardous waste container E->F G Arrange for pickup by certified hazardous waste disposal service F->G

Caption: A workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Azido-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, handling procedures, and disposal plans for Azido-PEG1-acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of experimental work. This compound is a valuable reagent in click chemistry, but its azide functional group necessitates careful handling due to potential hazards.[1][2]

Hazard Identification and Properties

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, or light.[3][4] The primary hazards associated with this compound stem from the azide group, which imparts toxicity comparable to cyanides and has the potential to form explosive compounds.[3][5]

Table 1: Key Hazards of this compound

Hazard TypeDescriptionCitations
Explosive Potential Organic azides can decompose explosively when exposed to heat, shock, friction, or light. The risk is reduced in molecules with a higher carbon-to-nitrogen ratio, but caution is always required.[3][4]
High Reactivity Reacts with heavy metals (e.g., copper, lead) to form highly shock-sensitive and explosive metal azides.[6][7][8] Contact with acids can form hydrazoic acid, a highly toxic and explosive gas.[4][4][6][7]
Toxicity The azide group is highly toxic. A Safety Data Sheet for a similar compound indicates it is harmful if swallowed.[9] Ingestion of small amounts can be lethal.[5][10][5][9][10]
Environmental Hazard Classified as very toxic to aquatic life with long-lasting effects.[9][9]

Table 2: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₅H₉N₃O₃[11]
Molecular Weight 159.14 g/mol [11]
CAS Number 1393330-34-1[11]
Appearance Solid[9]
Solubility Soluble in Water, DMSO, DMF, DCM[1]
Storage Recommended at -20°C[1][9][12]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. All handling of this compound must be conducted in a certified chemical fume hood.[3][13]

Table 3: Recommended PPE for Handling this compound

TaskEye ProtectionHand ProtectionBody & Skin ProtectionRespiratory Protection
Receiving & Unpacking Safety glassesNitrile glovesLab coatWell-ventilated area
Weighing & Aliquoting (Solid) Safety goggles and face shieldNitrile gloves (double-gloving recommended)[3]Lab coatMandatory use of a chemical fume hood
Solution Preparation & Handling Safety gogglesNitrile gloves (double-gloving recommended)Lab coatMandatory use of a chemical fume hood
Waste Disposal & Spill Cleanup Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Lab coat or chemical-resistant apronMandatory use of a chemical fume hood

Operational Plan and Handling Procedures

A systematic workflow is essential for safety. The following diagram and procedures outline the recommended process from receiving the compound to its final use.

G cluster_prep Preparation & Handling cluster_cleanup Post-Procedure Receive Receive & Inspect Package Store Store at -20°C Away from Incompatibles Receive->Store Weigh Weigh in Fume Hood Use Plastic/Ceramic Spatula Store->Weigh Dissolve Prepare Solution in Fume Hood Add Solid to Solvent Slowly Weigh->Dissolve React Conduct Reaction Use Blast Shield Dissolve->React Quench Quench Unreacted Azide (e.g., Staudinger Reaction) React->Quench Waste Collect Waste in Labeled, Non-Metal Container Quench->Waste Decon Decontaminate Glassware & Work Area Waste->Decon G Start Experiment Complete: Generate Waste Decision Waste Type? Start->Decision Aqueous Aqueous Waste (reaction mixtures, rinsates) Decision->Aqueous Liquid Solid Solid Waste (gloves, tips, paper) Decision->Solid Solid CollectAqueous Collect in a dedicated, sealed, NON-METAL container. Aqueous->CollectAqueous CollectSolid Collect in a sealed, -labeled plastic bag or container. Solid->CollectSolid Label Label container clearly: 'HAZARDOUS WASTE - AZIDE' CollectAqueous->Label CollectSolid->Label Disposal Arrange for pickup by Institutional EH&S. Label->Disposal Warning DO NOT mix with acidic waste. DO NOT pour down drain. Disposal->Warning

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。